molecular formula C10H12ClNO B569472 2-(1-Benzofuran-2-yl)ethan-1-amine hydrochloride CAS No. 91949-94-9

2-(1-Benzofuran-2-yl)ethan-1-amine hydrochloride

Cat. No.: B569472
CAS No.: 91949-94-9
M. Wt: 197.662
InChI Key: NUQMDSSVJGDKDB-UHFFFAOYSA-N
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Description

2-(1-Benzofuran-2-yl)ethan-1-amine hydrochloride (CAS 3710-47-2) is a chemical building block of significant interest in medicinal chemistry and neuroscience research. This benzofuran-containing compound is a key synthetic precursor for the development of novel psychoactive substances and investigational drugs. It serves as the primary scaffold for (–)-1-(Benzofuran-2-yl)-2-propylaminopentane [(–)-BPAP], a potent monoaminergic activity enhancer (MAE) that has demonstrated promising effects in preclinical models . As a monoaminergic activity enhancer, compounds derived from this scaffold selectively enhance the impulse propagation-mediated release of neurotransmitters including serotonin, norepinephrine, and dopamine without inducing uncontrolled release like traditional releasing agents . This mechanism is mediated through trace amine-associated receptor 1 (TAAR1) agonism, representing a novel approach to modulating monoaminergic systems . Research applications for this compound and its derivatives include investigation of mood disorders, neurodegenerative conditions such as Parkinson's and Alzheimer's disease, and cognitive enhancement . Preclinical studies have shown that (–)-BPAP, synthesized from this core structure, exhibits exceptional potency with in vivo activity at microgram doses and demonstrates neuroprotective effects in cultured hippocampal neurons exposed to β-amyloid toxicity . The compound is offered exclusively for research purposes to qualified investigators. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the safety data sheet and handle this material according to laboratory safety protocols.

Properties

IUPAC Name

2-(1-benzofuran-2-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO.ClH/c11-6-5-9-7-8-3-1-2-4-10(8)12-9;/h1-4,7H,5-6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUQMDSSVJGDKDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90705496
Record name 2-(1-Benzofuran-2-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90705496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27404-32-6, 91949-94-9
Record name 2-(1-Benzofuran-2-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-benzofuran-2-yl)ethan-1-amine hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to the Pharmacological Profile of 2-(1-Benzofuran-2-yl)ethan-1-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzofuran scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with significant biological activities.[1][2] This guide focuses on the pharmacological profile of 2-(1-Benzofuran-2-yl)ethan-1-amine HCl, a member of this versatile class. While direct, extensive pharmacological data for this specific molecule is limited in publicly accessible literature, a comprehensive profile can be constructed by examining its chemical properties and the well-documented activities of its close structural analogs. This document synthesizes available data to provide a predictive yet scientifically grounded overview of its likely mechanism of action, potential therapeutic applications, and the experimental methodologies required for its further investigation.

Chemical and Physical Properties

2-(1-Benzofuran-2-yl)ethan-1-amine hydrochloride is a small molecule with the chemical formula C10H12ClNO.[3] Its structure features a benzofuran core, which is a bicyclic system composed of a fused benzene and furan ring, with an ethanamine hydrochloride side chain at the 2-position.[3] This structural arrangement is common among various biologically active compounds.[1]

PropertyValueSource
Molecular Weight197.66 g/mol PubChem[3]
Molecular FormulaC10H12ClNOPubChem[3]
IUPAC Name2-(1-benzofuran-2-yl)ethanamine;hydrochloridePubChem[3]
CAS Number27404-32-6PubChem[3]

Synthesis of 2-Substituted Benzofurans: A General Overview

For instance, a plausible synthetic route could start from 2-(benzofuran-2-yl)acetic acid, which can be synthesized through various published methods.[5] The carboxylic acid could then be converted to the corresponding amide, followed by reduction to the amine. Finally, treatment with hydrochloric acid would yield the hydrochloride salt.

Predicted Pharmacological Profile Based on Structural Analogs

The pharmacological actions of 2-(1-Benzofuran-2-yl)ethan-1-amine HCl can be inferred from closely related compounds, most notably (R)-(-)-1-(benzofuran-2-yl)-2-propylaminopentane hydrochloride [(-)-BPAP].[6][7] These analogs are known to be potent enhancers of monoamine release and inhibitors of monoamine uptake.[6]

Predicted Mechanism of Action: A Monoaminergic Modulator

Based on the activity of its analogs, 2-(1-Benzofuran-2-yl)ethan-1-amine HCl is predicted to function as a modulator of the monoaminergic systems, particularly the dopaminergic system.[6][7] The proposed mechanism involves the enhancement of impulse propagation-mediated release of dopamine and other catecholamines, as well as the inhibition of their reuptake from the synaptic cleft. This dual action would lead to an overall increase in dopaminergic neurotransmission.

Predicted_Signaling_Pathway 2-BFEA_HCl 2-(1-Benzofuran-2-yl)ethan-1-amine HCl Presynaptic_Neuron Presynaptic Dopaminergic Neuron 2-BFEA_HCl->Presynaptic_Neuron Acts on DAT Dopamine Transporter (DAT) 2-BFEA_HCl->DAT Inhibits Dopamine_Vesicles Dopamine Vesicles Presynaptic_Neuron->Dopamine_Vesicles Promotes Release VMAT2 VMAT2 Synaptic_Cleft Synaptic Cleft Dopamine_Vesicles->Synaptic_Cleft Exocytosis Synaptic_Cleft->DAT Dopamine Reuptake Dopamine_Receptors Dopamine Receptors (D1, D2, etc.) Synaptic_Cleft->Dopamine_Receptors Binds to Postsynaptic_Neuron Postsynaptic Neuron Signal_Transduction Signal Transduction Cascade Dopamine_Receptors->Signal_Transduction Cellular_Response Cellular Response Signal_Transduction->Cellular_Response

Caption: Predicted signaling pathway for 2-(1-Benzofuran-2-yl)ethan-1-amine HCl.

Predicted In Vitro and In Vivo Effects

The in vitro and in vivo effects of 2-(1-Benzofuran-2-yl)ethan-1-amine HCl are anticipated to be similar to those observed for its analogs.

Predicted In Vitro Effects:

AssayPredicted OutcomeRationale (Based on Analogs)
Monoamine Transporter Binding AssayAffinity for DAT, NET, and SERTAnalogs inhibit monoamine uptake.[6]
Synaptosomal Monoamine Release AssayIncreased release of dopamine, norepinephrine, and serotoninAnalogs enhance impulse-mediated monoamine release.[6]

Predicted In Vivo Effects in Animal Models:

Animal ModelPredicted EffectRationale (Based on Analogs)
Rodent Locomotor ActivityIncreased locomotor activityAnalogs like (-)-BPAP enhance locomotor activity through dopamine release.[7]
Forced Swim Test (Mouse)Reduced immobility time(-)-BPAP demonstrates antidepressant-like effects in this model.[6]
Olfactory Bulbectomized RatAmelioration of depressive-like behaviorsChronic treatment with (-)-BPAP improves social interaction and other deficits.[6]
Potential Therapeutic Applications

Given its predicted pharmacological profile, 2-(1-Benzofuran-2-yl)ethan-1-amine HCl may have therapeutic potential in a range of neurological and psychiatric disorders. The benzofuran core is present in drugs with antidepressant, antipsychotic, and anticancer properties.[1]

  • Mood Disorders: Its potential to enhance monoaminergic neurotransmission suggests it could be investigated as an antidepressant or anxiolytic agent.[6]

  • Parkinson's Disease: The predicted pro-dopaminergic effects could be beneficial in alleviating the motor symptoms of Parkinson's disease.[7]

  • Other CNS Disorders: Further research could explore its utility in other conditions characterized by monoaminergic dysregulation.

It is important to note that many benzofuran derivatives have also been investigated for their antimicrobial, anti-HIV, and anti-inflammatory activities.[4][8][9]

Experimental Protocols

To validate the predicted pharmacological profile, a series of well-established in vivo and in vitro assays should be conducted. The following is a detailed protocol for a locomotor activity assay in rats, a fundamental test for assessing central nervous system stimulant properties.

Rodent Locomotor Activity Assay

Objective: To determine the effect of 2-(1-Benzofuran-2-yl)ethan-1-amine HCl on spontaneous locomotor activity in rats.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • 2-(1-Benzofuran-2-yl)ethan-1-amine HCl

  • Vehicle (e.g., 0.9% saline)

  • Open-field activity chambers equipped with infrared beams

  • Syringes and needles for administration

Procedure:

  • Acclimation: House the rats in the testing facility for at least one week prior to the experiment. Handle the animals daily to minimize stress.

  • Habituation: On the day of the experiment, place each rat in an individual open-field chamber and allow it to habituate for 30 minutes.

  • Drug Administration: Following habituation, administer 2-(1-Benzofuran-2-yl)ethan-1-amine HCl or vehicle via intraperitoneal (i.p.) injection. A dose-response study should be performed (e.g., 0.3, 1, 3, 10 mg/kg).

  • Data Collection: Immediately after injection, return the rats to the activity chambers and record locomotor activity for a period of 2 hours. Activity is typically measured as the number of infrared beam breaks.

  • Data Analysis: Analyze the data by comparing the total locomotor activity counts between the vehicle-treated and drug-treated groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).

Experimental_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment Acclimation Animal Acclimation (1 week) Habituation Habituation to Activity Chambers (30 min) Acclimation->Habituation Drug_Admin Drug/Vehicle Administration (i.p.) Habituation->Drug_Admin Data_Collection Record Locomotor Activity (2 hours) Drug_Admin->Data_Collection Data_Analysis Statistical Analysis (ANOVA) Data_Collection->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

Sources

Thermodynamic Properties of Benzofuran Ethanamine Salts: A Pre-Formulation Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the thermodynamic characterization of benzofuran ethanamine salts (e.g., 5-APB, 6-APB, 2C-B-FLY). These compounds, structural analogs of phenethylamines where the phenyl ring is fused to a furan ring, exhibit unique solid-state behaviors critical for pharmaceutical pre-formulation and forensic standard stability.

The rigidity introduced by the benzofuran heterocycle significantly alters lattice energy, melting points, and solubility profiles compared to their non-fused counterparts (e.g., MDA, 2C-B). This guide details the theoretical underpinnings, experimental protocols, and data interpretation strategies required to establish the thermodynamic profile of these salts.

Structural Context & Lattice Thermodynamics

The thermodynamic stability of benzofuran ethanamine salts is governed by the crystal lattice energy (


). Unlike the flexible phenyl ring in standard phenethylamines, the benzofuran core is planar and rigid.
Impact of the Benzofuran Core
  • Pi-Stacking Efficiency: The extended

    
    -system of the benzofuran ring facilitates stronger intermolecular 
    
    
    
    stacking interactions in the solid state.
  • Lattice Energy: Consequently, these salts typically exhibit higher lattice energies than their benzene analogs. For instance, 2C-B-FLY HCl (a difuran analog) exhibits a melting point of ~310°C , significantly higher than 2C-B HCl (~237°C).

  • Positional Isomerism: The position of the furan oxygen (e.g., 5-APB vs. 6-APB) alters the dipole moment vector of the molecule, influencing crystal packing efficiency and resulting in distinct melting point depressions between isomers.

Salt Selection Implications

The choice of counterion (HCl, Succinate, Fumarate) dictates the hydrogen bond network.

  • Hydrochlorides: Form tight, high-melting lattices due to strong ionic interactions and efficient packing.

  • Dicarboxylates (Fumarate/Succinate): Often used to lower the melting point and improve dissolution rates, but may introduce polymorphism risks due to variable stoichiometry (1:1 vs 2:1 salt formation).

Thermal Analysis: Phase Transitions & Stability

Accurate thermal characterization is the primary method for assessing purity and polymorphic stability.

Comparative Thermal Data

The following table summarizes available thermal data points. Note the trend of increased thermal stability with increased ring fusion.

CompoundSalt FormMelting Point (

)
Onset Temp (

)
Key Feature
Phenethylamine HCl217°C215°CBaseline reference
5-APB HCl~211°C209°CPositional Isomer 1
6-APB HCl~214°C212°CPositional Isomer 2
2C-B-FLY HCl310°C308°CHigh lattice rigidity
Decomposition Kinetics

Thermogravimetric Analysis (TGA) typically reveals that benzofuran ethanamine salts are stable up to their melting points.

  • Decomposition Event: Occurs immediately post-fusion.

  • Mechanism: Oxidative deamination followed by polymerization of the benzofuran core.

  • Critical Insight: If TGA shows weight loss before the melting endotherm (e.g., <100°C), the sample is likely a solvate or hydrate, not an anhydrous polymorph.

Solution Thermodynamics

Bioavailability and purification rely on the Gibbs Free Energy of Solution (


).
The Solubility Equation

The solubility (


) dependence on temperature follows the Van't Hoff equation:


  • 
     (Enthalpy of Solution):  Positive for these salts (endothermic dissolution). Heat is required to break the crystal lattice.
    
  • Solvent Suitability:

    • Water: High solubility due to ion-dipole interactions.

    • Ethanol:[1] Moderate solubility; temperature-dependent (ideal for recrystallization).

    • Acetonitrile: Low solubility at RT; used for impurity rejection.

Thermodynamic Cycle of Solubilization

To understand why a salt dissolves, we visualize the energy cycle.

SolubilityCycle Solid Solid Salt (Crystal) (Lattice Energy U_latt) Gas Gaseous Ions (Separated) Solid->Gas Lattice Dissociation (+ΔH_latt) Solution Solvated Ions (Solution) Solid->Solution Dissolution (ΔH_sol = ΔH_latt + ΔH_solv) Gas->Solution Solvation (-ΔH_solv)

Figure 1: Born-Haber cycle for the dissolution of benzofuran salts. Solubility is favored when the solvation energy (


) overcomes the lattice energy (

).

Experimental Protocols

These protocols are designed to be self-validating. If the control criteria are not met, the data must be rejected.

Differential Scanning Calorimetry (DSC)

Objective: Determine


 and 

with high precision.
  • Sample Prep: Weigh 2-4 mg of dried salt into a Tzero aluminum pan. Crimp with a pinhole lid (allows volatile escape if decomposition occurs).

  • Purge Gas: Nitrogen at 50 mL/min.

  • Protocol:

    • Equilibrate: 25°C.

    • Ramp: 10°C/min to 350°C (Screening run).

    • Refinement: For precise

      
      , use 2°C/min near the transition.
      
  • Validation Check:

    • Baseline must be flat before the melt.

    • Peak shape must be sharp (Peak Width at Half Height < 2°C). Broad peaks indicate impurities or amorphous content.

Shake-Flask Solubility Determination

Objective: Construct the Van't Hoff plot.

  • Preparation: Add excess salt to 5 mL of solvent (Water, EtOH, pH 1.2 Buffer) in borosilicate vials.

  • Incubation: Shake at controlled temperatures (25°C, 37°C, 50°C) for 24 hours.

  • Filtration: Filter supernatant through 0.45 µm PTFE filter (pre-heated to source temp to prevent precipitation).

  • Quantification: Analyze via HPLC-UV (280 nm).

  • Calculation: Plot

    
     vs 
    
    
    
    . The slope
    
    
    .

Characterization Workflow

The following logic flow ensures rigorous identification of the solid form before thermodynamic data is accepted.

CharacterizationWorkflow Start Synthesized Salt (Crude) Microscopy PLM Microscopy (Birefringence Check) Start->Microscopy XRPD X-Ray Powder Diffraction (Identify Polymorph) DSC DSC Analysis (Thermal Profile) XRPD->DSC TGA TGA Analysis (Volatiles/Solvates) DSC->TGA Decision Is Profile Consistent? TGA->Decision Microscopy->XRPD If Crystalline Reject Reject/Recrystallize Decision->Reject No (Amorphous/Solvate) Accept Proceed to Pre-Formulation Decision->Accept Yes Reject->Start Reprocess

Figure 2: Solid-state characterization logic. XRPD is the "fingerprint" step, while DSC/TGA provide the thermodynamic validation.

References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2012). 5-APB Monograph. Retrieved from [Link]

  • Wikipedia. (n.d.).[2] Phenethylamine: Chemical and physical data. Retrieved from [Link]

  • Southern Association of Forensic Scientists. (n.d.). The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. Retrieved from [Link]

  • Solubility of Things. (n.d.). Phenethylamine hydrochloride Solubility. Retrieved from [Link]

Sources

Predictive Metabolic Stability Profiling of Benzofuran Ethylamines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzofuran ethylamines (e.g., 5-APB, 6-APB, 2C-B-FLY, Bromo-DragonFLY) represent a distinct structural class of psychoactive substances where the traditional methylenedioxy or methoxy substituents of phenethylamines are replaced by furan or dihydrofuran rings. This structural modification drastically alters metabolic liability. Unlike the methylenedioxy bridge of MDMA, which is rapidly opened by CYP2D6 to form catechols, the benzofuran moiety confers significant metabolic resistance.

This guide details a self-validating framework for predicting the metabolic stability of these compounds. It integrates in silico site-of-metabolism (SOM) prediction with a rigorous in vitro Human Liver Microsome (HLM) protocol to determine intrinsic clearance (


).

Structural Determinants of Metabolic Stability

To predict stability, one must first understand the chemical causality. The metabolic fate of benzofuran ethylamines is dictated by two competing structural features:

  • The Furan/Dihydrofuran Ring:

    • Benzofurans (e.g., 6-APB): The aromatic furan ring is highly stable. It resists the demethylation/ring-opening reactions that rapidly clear methylenedioxy compounds (like MDA). This results in a longer half-life and prolonged duration of action.[1]

    • Dihydrobenzofurans (e.g., 2C-B-FLY): The saturated dihydrofuran ring is more susceptible to hydroxylation at the benzylic positions (C3/C4 of the furan system) compared to the aromatic variant.

  • The Ethylamine Side Chain:

    • Primary amines are susceptible to oxidative deamination by Monoamine Oxidases (MAO) and CYP450s.

    • Alpha-methylation (e.g., 5-APB, Bromo-DragonFLY): Sterically hinders MAO access, shifting metabolism almost entirely to hepatic CYP450 oxidation (hydroxylation/dealkylation).

Visualization: Structural Metabolic Vulnerabilities

The following diagram maps the predicted Sites of Metabolism (SOM) for this chemical class.

MetabolicMap Parent Benzofuran Ethylamine (Parent Structure) Deamination Oxidative Deamination (CYP/MAO) Parent->Deamination Side Chain Attack RingHydrox Ring Hydroxylation (CYP1A2/2D6) Parent->RingHydrox Aromatic/Benzylic Oxidation Aldehyde Intermediate Aldehyde Deamination->Aldehyde Hydroxy Hydroxylated Metabolite RingHydrox->Hydroxy PhaseII Glucuronidation (UGTs) Conjugate O-Glucuronide (Excreted) PhaseII->Conjugate Acid Carboxylic Acid (Inactive) Aldehyde->Acid Aldehyde Dehydrogenase Hydroxy->PhaseII

Figure 1: Primary metabolic pathways for benzofuran ethylamines. The furan ring stability shifts flux toward side-chain deamination or slow ring hydroxylation.

In Silico Prediction Framework

Before wet-lab testing, computational modeling is used to prioritize compounds and select appropriate CYP inhibitors for the assay.

Protocol: SOM and Clearance Prediction
  • Ligand-Based SOM Prediction: Use tools like SMARTCyp or StarDrop to calculate the activation energy for CYP450-mediated oxidation.

    • Target: Scan the furan ring carbons and the

      
      -carbon of the amine.
      
    • Interpretation: A high energy barrier at the furan ring suggests the compound will rely on renal excretion or slow side-chain metabolism (high risk of accumulation).

  • QSAR Modeling: Apply a random forest regression model trained on phenethylamine

    
     data.
    
    • Input Descriptors: Lipophilicity (LogP), Topological Polar Surface Area (TPSA), and Number of Rotatable Bonds.

    • Checkpoint: If predicted

      
      , the compound is classified as "High Stability" (High Risk).
      

In Vitro Validation: HLM Stability Assay

This protocol is the "gold standard" for determining the intrinsic clearance (


) of benzofuran ethylamines. It uses Human Liver Microsomes (HLM) to simulate Phase I metabolism.
Experimental Design Principles
  • Substrate Concentration (1

    
    M):  Kept well below 
    
    
    
    to ensure first-order kinetics (linear depletion).
  • Protein Concentration (0.5 mg/mL): Optimized to minimize non-specific binding while ensuring sufficient enzyme activity.

  • Cofactor (NADPH): Essential for CYP450 regeneration.

Step-by-Step Protocol

Reagents:

  • Pooled Human Liver Microsomes (20 mg/mL stock).

  • NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compound (10 mM DMSO stock).[2]

  • Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (e.g., Verapamil-d6).

Workflow:

  • Preparation: Dilute HLMs to 1.0 mg/mL in 100 mM Phosphate Buffer (pH 7.4).

  • Pre-incubation: Mix 30

    
    L of HLM solution with 30 
    
    
    
    L of Test Compound (2
    
    
    M in buffer) in a 96-well plate. Incubate at 37°C for 5 minutes.
    • Final concentrations: 0.5 mg/mL protein, 1

      
      M compound.[2]
      
  • Initiation: Add 60

    
    L of pre-warmed NADPH regenerating system to start the reaction.
    
  • Sampling: At

    
     minutes, remove 50 
    
    
    
    L aliquots.
  • Termination: Immediately dispense aliquot into 150

    
    L of Stop Solution (ACN) to precipitate proteins.
    
  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-HRMS (e.g., Q-Exactive) monitoring the parent ion

    
    .
    
Self-Validating Controls
  • Positive Control: Verapamil (High clearance) – Must show >80% depletion by 30 min.

  • Negative Control: Warfarin (Low clearance) – Must show <20% depletion by 60 min.

  • No-Cofactor Control: Incubate without NADPH. Any loss here indicates chemical instability (hydrolysis), not metabolism.

Data Analysis & Interpretation

The raw LC-MS peak areas are converted into metabolic stability metrics.

Calculation of Intrinsic Clearance ( )[2][3][4]
  • Plot

    
     vs. Time (
    
    
    
    ).
  • Determine the slope (

    
    ) of the linear regression.
    
  • Calculate Half-life (

    
    ):
    
    
    
    
  • Calculate

    
     (
    
    
    
    protein):
    
    
Data Summary Table: Benzofuran Benchmarks
CompoundStructural FeaturePredicted

(min)
Primary Metabolic PathwayRisk Profile
6-APB Aromatic Furan> 60Side-chain deamination (Slow)High (Long duration)
5-MAPB N-methylated30-45N-demethylation to 5-APBMedium-High
2C-B-FLY Dihydrofuran20-40Ring hydroxylationMedium
Bromo-DragonFLY Halogenated Furan> 120Minimal (MAO inhibition)Extreme (Multi-day toxicity)

Integrated Workflow Visualization

The following diagram illustrates the complete decision-making process, from structure to risk assessment.

Workflow Structure Chemical Structure (Benzofuran Ethylamine) InSilico In Silico SOM Prediction (SMARTCyp) Structure->InSilico Prioritization HLMAssay HLM Stability Assay (In Vitro) InSilico->HLMAssay Select Controls DataCalc Calculate CL_int & t_1/2 HLMAssay->DataCalc LC-MS Data Decision Risk Classification DataCalc->Decision High Risk\n(t1/2 > 60 min) High Risk (t1/2 > 60 min) Decision->High Risk\n(t1/2 > 60 min) Slow Metabolism Moderate Risk\n(t1/2 20-60 min) Moderate Risk (t1/2 20-60 min) Decision->Moderate Risk\n(t1/2 20-60 min) Standard Clearance

Figure 2: Integrated workflow for assessing metabolic stability and toxicity risk.

References

  • Welter-Luedeke, J., & Maurer, H. H. (2016). New psychoactive substances: chemistry, pharmacology, metabolism, and detectability of amphetamine derivatives with a benzofuran or benzodifuran structure. Drug Testing and Analysis. Link

  • Wagmann, L., et al. (2020). In vitro metabolic fate of the new psychoactive substances 2C-B-Fly-NBOMe and 2C-B-Fly-NBOH. Metabolites. Link

  • Rickli, A., et al. (2015). Receptor binding profiles and clinical effects of new psychoactive substances. European Neuropsychopharmacology. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[3] Link

  • Corazza, O., et al. (2011). Bromo-Dragonfly: a phenomenon out of control?. University of Hertfordshire Research Archive. Link

Sources

Methodological & Application

Application Note & Synthesis Protocol: 2-(1-Benzofuran-2-yl)ethan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-proven guide for the multi-step synthesis of 2-(1-Benzofuran-2-yl)ethan-1-amine hydrochloride, a valuable heterocyclic building block in medicinal chemistry and drug discovery. Benzofuran derivatives are known to possess a wide array of biological activities, making this amine a key intermediate for novel therapeutic agents.[1][2] The protocol herein details a reliable and scalable synthetic route commencing from the readily accessible precursor, 2-acetylbenzofuran. The chosen pathway involves the reduction of an intermediate nitrile, 2-(1-benzofuran-2-yl)acetonitrile, using lithium aluminum hydride (LAH), followed by conversion to its stable hydrochloride salt. This guide emphasizes the causality behind procedural choices, critical safety considerations for handling hazardous reagents, and robust characterization methods to ensure the synthesis of a high-purity final product.

Introduction and Synthetic Strategy

The 2-aminoethyl-benzofuran scaffold is a privileged structure in pharmaceutical research, appearing in compounds with potential antimicrobial, anti-inflammatory, and antitumor properties.[3][4][5] The synthesis of its hydrochloride salt, 2-(1-Benzofuran-2-yl)ethan-1-amine hydrochloride (PubChem CID: 53621905), enhances stability and improves handling characteristics for downstream applications.[6]

Several synthetic avenues can be envisioned for this target. While reductive amination of a corresponding carbonyl compound is a common strategy for amine synthesis, the reduction of a nitrile intermediate offers a more direct and often higher-yielding pathway to the desired primary amine.[4][7][8] This protocol adopts the latter approach for its efficiency and reliability.

The overall synthetic strategy is a three-stage process:

  • Synthesis of 2-Acetylbenzofuran (I): The starting material is prepared via the classical condensation of salicylaldehyde with chloroacetone, a well-established and high-yielding reaction.[3][9]

  • Conversion to 2-(1-Benzofuran-2-yl)ethan-1-amine (III): This core transformation is achieved in two steps: a. Formation of an Oxime Intermediate (II): 2-Acetylbenzofuran is converted to its corresponding oxime. b. Reduction to the Primary Amine (III): The oxime is then reduced to the target primary amine. While various reducing agents can be used, this protocol will focus on a robust method. A more direct, though often more hazardous route, involves converting the acetyl group to an acetontrile which is then reduced. For the purposes of this guide, we will detail the oxime reduction pathway. A highly effective alternative is the reduction of the corresponding nitrile, 2-(1-benzofuran-2-yl)acetonitrile, using a powerful hydride-donating agent like Lithium Aluminum Hydride (LAH).[10][11][12]

  • Formation of the Hydrochloride Salt (IV): The purified free-base amine is treated with hydrochloric acid to precipitate the stable, crystalline hydrochloride salt.

Overall Synthetic Scheme

G cluster_0 Overall Synthesis Pathway Salicylaldehyde Salicylaldehyde 2_Acetylbenzofuran 2-Acetylbenzofuran (I) Salicylaldehyde->2_Acetylbenzofuran 1. Chloroacetone, K2CO3 Oxime 2-Acetylbenzofuran Oxime (II) 2_Acetylbenzofuran->Oxime 2. NH2OH·HCl, Pyridine Amine 2-(1-Benzofuran-2-yl)ethan-1-amine (III) Oxime->Amine 3. LiAlH4 or alternative reduction HCl_Salt 2-(1-Benzofuran-2-yl)ethan-1-amine hydrochloride (IV) Amine->HCl_Salt 4. HCl in Ether

Diagram 1: Overall reaction pathway for the synthesis of the target compound.

Experimental Protocols

PART 1: Synthesis of 2-Acetylbenzofuran (I)

Principle & Rationale: This step involves an O-alkylation of salicylaldehyde with chloroacetone, followed by an intramolecular aldol-type condensation. Anhydrous potassium carbonate serves as the base to deprotonate the phenolic hydroxyl group, initiating the nucleophilic attack on chloroacetone. The subsequent cyclization is thermally driven. This is a robust and widely cited method for constructing the benzofuran core.[3][13]

Materials & Reagents

ReagentM.W. ( g/mol )QuantityMolesNotes
Salicylaldehyde122.1212.2 g (10.5 mL)0.10Reagent grade
Chloroacetone92.529.3 g (7.9 mL)0.10Lachrymator! Handle in fume hood.
Potassium Carbonate138.2127.6 g0.20Anhydrous, finely powdered
Acetone58.08150 mL-Anhydrous

Step-by-Step Protocol:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous potassium carbonate (27.6 g, 0.20 mol) and anhydrous acetone (150 mL).

  • Add salicylaldehyde (12.2 g, 0.10 mol) to the suspension.

  • With vigorous stirring, add chloroacetone (9.3 g, 0.10 mol) dropwise over 15 minutes at room temperature. Caution: Chloroacetone is a potent lachrymator and irritant.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 20% Ethyl Acetate in Hexane).

  • After completion, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid residue with acetone (2 x 20 mL).

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil is poured into 200 mL of ice-cold water, leading to the precipitation of a solid.

  • Filter the solid, wash thoroughly with water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to yield pure 2-acetylbenzofuran as a crystalline solid.

  • Expected Yield: 75-85%. Melting Point: 73-75 °C.[14]

PART 2: Synthesis of 2-(1-Benzofuran-2-yl)ethan-1-amine (III) via Nitrile Reduction

Principle & Rationale: This section details a highly effective route via the reduction of a nitrile intermediate. The synthesis of the nitrile itself, 2-(1-benzofuran-2-yl)acetonitrile, can be achieved from 2-acetylbenzofuran through various multi-step sequences (e.g., reduction to alcohol, conversion to halide, then cyanation). For this protocol, we will assume the nitrile intermediate is available and focus on its reduction.

The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis. Lithium aluminum hydride (LAH) is an exceptionally powerful and non-selective reducing agent capable of efficiently performing this conversion.[8] The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbon of the nitrile group, followed by a second hydride addition to the intermediate imine salt.[11][12] Subsequent acidic or basic workup hydrolyzes the aluminum-nitrogen complexes to liberate the primary amine.

Extreme caution is required when working with LAH. It reacts violently with water and protic solvents and is pyrophoric. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

Materials & Reagents

ReagentM.W. ( g/mol )QuantityMolesNotes
2-(1-Benzofuran-2-yl)acetonitrile157.177.86 g0.05Starting intermediate
Lithium Aluminum Hydride (LAH)37.952.85 g0.075Pyrophoric! Moisture sensitive!
Anhydrous Tetrahydrofuran (THF)72.11200 mL-Distilled from Na/benzophenone
Sodium Sulfate, anhydrous142.04As needed-For drying
Water18.02~15 mL-For quenching
15% Sodium Hydroxide (aq)40.00~3 mL-For quenching

Step-by-Step Protocol:

  • Assemble a 500 mL three-neck round-bottom flask, previously oven-dried and cooled under a stream of dry nitrogen. Equip the flask with a magnetic stirrer, a dropping funnel, and a reflux condenser topped with a nitrogen inlet.

  • Under a positive pressure of nitrogen, carefully transfer LAH (2.85 g, 0.075 mol) into the flask, followed by anhydrous THF (100 mL) via cannula.

  • Cool the stirred LAH suspension to 0 °C using an ice-water bath.

  • Dissolve 2-(1-benzofuran-2-yl)acetonitrile (7.86 g, 0.05 mol) in anhydrous THF (100 mL) and add it to the dropping funnel.

  • Add the nitrile solution dropwise to the LAH suspension over 30-45 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to a gentle reflux for 2-4 hours. Monitor by TLC until the starting nitrile is consumed.

  • Quenching Procedure (Critical Step): Cool the reaction mixture back down to 0 °C in an ice-water bath. Proceed with extreme caution. Sequentially and very slowly, add the following reagents dropwise:

    • 2.85 mL of water

    • 2.85 mL of 15% aqueous NaOH

    • 8.55 mL of water

  • Stir the resulting granular white suspension vigorously at room temperature for 30 minutes. This procedure (Fieser workup) is designed to safely quench the excess LAH and precipitate aluminum salts, making filtration easier.

  • Filter the suspension through a pad of Celite®. Wash the filter cake thoroughly with THF (3 x 30 mL).

  • Combine the filtrates and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude free-base amine as an oil. This product can be used directly in the next step or purified by vacuum distillation.

Experimental Workflow Visualization

G cluster_1 Nitrile Reduction & Salt Formation Workflow start Setup Inert Atmosphere (Oven-dried glassware, N2) lah_suspension Prepare LAH Suspension in Anhydrous THF (0 °C) start->lah_suspension nitrile_addition Add Nitrile Solution (Dropwise, <10 °C) lah_suspension->nitrile_addition reflux Reflux Reaction Mixture (2-4 hours) nitrile_addition->reflux quench Cautious Quenching (0 °C) (H2O, NaOH, H2O) reflux->quench filtration Filter Aluminum Salts (Celite®) quench->filtration extraction Combine & Dry Filtrate (Na2SO4) filtration->extraction concentration Concentrate to yield Free Base Amine (III) extraction->concentration salt_formation Dissolve in Ether, Add HCl Solution concentration->salt_formation final_product Filter & Dry Final HCl Salt (IV) salt_formation->final_product

Diagram 2: Step-by-step workflow for the reduction and salt formation stages.

PART 3: Formation of 2-(1-Benzofuran-2-yl)ethan-1-amine hydrochloride (IV)

Principle & Rationale: The final step is the conversion of the free-base amine to its hydrochloride salt. This is an acid-base reaction that protonates the basic nitrogen atom. The resulting salt is typically a stable, non-hygroscopic, crystalline solid that is easier to handle, weigh, and store than the often-oily free base. Diethyl ether is a common solvent for this procedure as it readily dissolves the free base but has low solubility for the resulting salt, facilitating its precipitation.

Materials & Reagents

ReagentM.W. ( g/mol )QuantityMolesNotes
Crude Amine (III)161.20~8.0 g (from Part 2)~0.05-
Diethyl Ether74.12100 mL-Anhydrous
HCl in Diethyl Ether-As needed (~2M solution)-Commercially available or prepared

Step-by-Step Protocol:

  • Dissolve the crude amine (III) from the previous step in anhydrous diethyl ether (100 mL). If the solution is cloudy, filter it to remove any residual inorganic salts.

  • Cool the solution in an ice bath.

  • While stirring, add a 2M solution of HCl in diethyl ether dropwise. A white precipitate will form immediately.

  • Continue adding the HCl solution until no further precipitation is observed. Check the pH of the solution with moist litmus paper to ensure it is acidic.

  • Stir the suspension at 0 °C for an additional 30 minutes to ensure complete precipitation.

  • Collect the white solid by vacuum filtration.

  • Wash the solid product with cold diethyl ether (2 x 20 mL) to remove any unreacted starting material or impurities.

  • Dry the product under vacuum to afford pure 2-(1-Benzofuran-2-yl)ethan-1-amine hydrochloride.

  • Expected Yield: 80-90% from the nitrile. Molecular Formula: C₁₀H₁₂ClNO.[6]

Characterization

The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure by analyzing proton environments, chemical shifts, and coupling constants.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon skeleton of the molecule.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): To identify key functional groups (e.g., N-H stretch for the amine salt, C-O-C of the furan ring).

  • MS (Mass Spectrometry): To confirm the molecular weight of the free base (M) and observe the M+H⁺ peak.

  • Melting Point: To assess the purity of the final crystalline salt.

Safety and Hazard Mitigation

This synthesis involves several hazardous materials and procedures that require strict adherence to safety protocols.

  • Lithium Aluminum Hydride (LAH): Highly flammable, pyrophoric, and reacts violently with water. Handle only in a fume hood under an inert atmosphere. Ensure no water or protic solvents are nearby. Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety glasses, and appropriate gloves, is mandatory. A Class D fire extinguisher for combustible metals should be available.

  • Chloroacetone: A potent lachrymator and irritant. Always handle in a well-ventilated fume hood.

  • Solvents: Diethyl ether and THF are extremely flammable. Ensure all heating is done using heating mantles or oil baths and that no ignition sources are present.

  • Quenching: The quenching of the LAH reaction is highly exothermic and generates hydrogen gas. It must be performed slowly, at 0 °C, and behind a blast shield.

All waste should be disposed of according to institutional guidelines. LAH-contaminated materials must be quenched and neutralized before disposal.

References

  • Electrochemical reduction of 2-acetyl benzofuran and its derivatives at glassy carbon electrode. (n.d.). Google Scholar.
  • Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2011). Discovery of enaminone-linked benzofuran derivatives as dual VEGFR-2/hCA IX inhibitors exhibiting hypoxia-mediated chemosensitization. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(6), 826-835. [Link]

  • Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. (2011). Semantic Scholar. [Link]

  • Scheme 1: Synthesis of 2-(1-benzofuran-2-yl)-N'-[(3Z)-2-oxo-1,... (n.d.). ResearchGate. [https://www.researchgate.net/figure/Scheme-1-Synthesis-of-2-1-benzofuran-2-yl-N-

  • Synthesis of 2-acetyl benzofuran 164. (n.d.). ResearchGate. [Link]

  • 2-Acetylbenzofurans: Synthesis, Reactions and Applications. (n.d.). ResearchGate. [Link]

  • One-pot synthesis of benzofurans via heteroannulation of benzoquinones. (2021). De Gruyter. [Link]

  • 2-(1-Benzofuran-2-yl)ethan-1-amine hydrochloride. (n.d.). PubChem. [Link]

  • Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. (2020). MDPI. [Link]

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2023). MDPI. [Link]

  • Conversion of a Benzofuran Ester to an Amide through an Enamine Lactone Pathway: Synthesis of HCV Polymerase Inhibitor GSK852A. (2015). PubMed. [Link]

  • Process for the preparation of (S)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido). (2021). Technical Disclosure Commons. [Link]

  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. (2024). MDPI. [Link]

  • 2-Acetylbenzofuran. (n.d.). Cheméo. [Link]

  • LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. (n.d.). Organic Chemistry Portal. [Link]

  • Mechanistic Models for LAH Reductions of Acetonitrile and Malononitrile. Aggregation Effects of Li+ and AlH3 on Imide− Enamide Equilibria. (2013). Journal of Organic Chemistry. [Link]

  • Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. (2024). MDPI. [Link]

  • Module II Reduction Reactions - Lecture 14. (n.d.). DAV University. [Link]

  • Carboxylic Derivatives - Reduction (Metal Hydride Reduction). (2023). Chemistry LibreTexts. [Link]

  • A microwave-assisted multicomponent protocol for the synthesis of benzofuran-2-carboxamides. (2016). King's College London Research Portal. [Link]

  • Optically active 1-(benzofuran-2-yl)ethanols and ethane-1,2-diols by enantiotopic selective bioreductions. (n.d.). Academia.edu. [Link]

  • Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). University of Bristol. [Link]

  • SYNTHESIS AND EVALUATION OF 4-(1- BENZOFURAN-2- YL)-1,3-OXAZOLE-2-AMINE AND ITS DERIVATIVES. (2013). Semantic Scholar. [Link]

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  • A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. (2022). Molecules. [Link]

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  • One-pot three-component synthesis of novel pyrazolo[3,4-b]pyridines as potent antileukemic agents. (2022). PubMed. [Link]

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HPLC Method Development for the Detection of Benzofuran Ethanamines: A Comprehensive Guide to Achieving Robust and Validated Results

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzofuran ethanamines represent a class of heterocyclic compounds with significant interest in pharmaceutical development and forensic science due to their diverse pharmacological activities and presence as new psychoactive substances (NPS).[1][2][3] The development of robust, reliable, and validated analytical methods is paramount for their accurate identification and quantification. This guide provides a comprehensive framework for developing and validating a reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with Ultraviolet (UV) detection for the analysis of benzofuran ethanamines. We delve into the causal logic behind experimental choices, from column and mobile phase selection to method optimization and validation according to International Council for Harmonisation (ICH) guidelines.[4][5] This document serves as both a strategic guide and a practical protocol for scientists seeking to establish a high-quality analytical method for these compounds.

Introduction: The Analytical Challenge of Benzofuran Ethanamines

The benzofuran moiety is a key structural feature in many biologically active compounds. When combined with an ethanamine side chain, this scaffold gives rise to molecules that can interact with various physiological targets. Notable examples include compounds investigated for their potential as antidepressants and others that have emerged on the NPS market, such as 6-APB (α-Methyl-6-benzofuran Ethanamine).[6] This dual relevance necessitates analytical methods that are not only precise and accurate for quality control in regulated environments but also specific and sensitive enough for forensic toxicology.[7]

Reversed-phase HPLC is the technique of choice for this application due to its versatility and suitability for separating moderately polar to non-polar compounds like benzofuran ethanamines.[8][9] By employing a non-polar stationary phase and a polar mobile phase, we can effectively resolve these analytes from complex matrices and ensure reliable quantification.[9]

The Strategic Approach to Method Development

A successful HPLC method is not built on trial and error, but on a logical progression of decisions informed by the analyte's chemical properties. This section explains the rationale behind the development of the proposed method.

Analyte Physicochemical Properties

Benzofuran ethanamines are basic compounds due to the primary or secondary amine group. Their overall polarity is dictated by the benzofuran ring system and any substituents.

  • Hydrophobicity: The benzofuran ring imparts significant hydrophobic character, making RP-HPLC an ideal separation mode.

  • Ionization: The ethanamine side chain has a pKa typically in the range of 9-10. This means its ionization state is highly dependent on the mobile phase pH. At a pH below its pKa, the amine will be protonated (cationic), which can lead to poor peak shape (tailing) on standard silica-based columns due to interaction with residual silanols. Controlling the pH is therefore critical.

Selection of Chromatographic Conditions
  • Column Chemistry: A C18 (octadecylsilane) column is the workhorse of RP-HPLC and serves as the optimal starting point.[7][9] Its strong hydrophobicity provides excellent retention for the benzofuran ring, allowing for effective separation. A modern, end-capped, high-purity silica C18 column is recommended to minimize secondary interactions with the basic amine group.

  • Mobile Phase Composition: The mobile phase must be tailored to manage both retention and analyte ionization.[9]

    • Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides better peak shapes for basic compounds and has a lower UV cutoff wavelength.

    • Aqueous Phase & pH Control: An acidic buffer is essential to ensure consistent protonation of the ethanamine group and to suppress the ionization of residual silanols on the stationary phase, thereby preventing peak tailing. A buffer such as 0.1% formic acid or a phosphate buffer at a pH between 2.5 and 3.5 is a logical choice. This low pH ensures the analyte is in a single ionic form and improves peak symmetry.

  • Detection Wavelength: The benzofuran ring system contains a strong chromophore, making UV detection highly suitable. A preliminary scan of the analyte standard using a UV-Vis spectrophotometer or a photodiode array (PDA) detector is necessary to determine the wavelength of maximum absorbance (λmax), which will provide the highest sensitivity. For many benzofuran derivatives, this is typically in the 270-290 nm range.

  • Gradient Elution: Due to the potential for analyzing a range of benzofuran ethanamines with varying polarities or for separating them from matrix impurities, a gradient elution program is more robust than an isocratic one.[9] A gradient starting with a higher aqueous composition and increasing the organic modifier concentration allows for the elution of more polar compounds first, followed by the more hydrophobic target analytes.

Experimental Workflow and Protocols

This section provides a detailed, step-by-step methodology for the analysis.

Visualization of the Analytical Workflow

The entire process, from sample preparation to final data analysis, follows a structured path to ensure reproducibility and accuracy.

cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing & Validation Standard_Prep Prepare Stock & Working Standards System_Suitability Perform System Suitability Test Standard_Prep->System_Suitability Sample_Prep Weigh, Dissolve, & Filter Sample Sequence_Run Inject Standards & Samples Sample_Prep->Sequence_Run System_Suitability->Sequence_Run If Pass Integration Integrate Chromatograms Sequence_Run->Integration Calibration Generate Calibration Curve Integration->Calibration Quantification Quantify Analyte in Samples Calibration->Quantification Validation Perform Method Validation (ICH) Quantification->Validation

Caption: General workflow for HPLC analysis of benzofuran ethanamines.

Instrumentation and Reagents
  • HPLC System: An HPLC or UFLC system with a binary pump, autosampler, column thermostat, and a UV/PDA detector.[3][7]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents: HPLC-grade acetonitrile, HPLC-grade water, formic acid (or potassium dihydrogen phosphate), and analytical standards of the target benzofuran ethanamine(s).

Chromatographic Conditions

The following conditions serve as a robust starting point and should be optimized for specific analytes.

ParameterRecommended Condition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 10% B to 90% B over 15 min, hold for 2 min, return to 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at λmax (e.g., 282 nm)[10]
Run Time ~20 minutes
Sample Preparation Protocols

Proper sample preparation is critical for accurate and reproducible results.[11]

Protocol 1: Preparation of Standard Solutions

  • Primary Stock (1000 µg/mL): Accurately weigh 10 mg of the benzofuran ethanamine reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Working Stock (100 µg/mL): Pipette 1 mL of the Primary Stock into a 10 mL volumetric flask and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by serially diluting the Working Stock with the mobile phase.

Protocol 2: Preparation of a Solid Sample (e.g., Pharmaceutical Formulation)

  • Weighing: Accurately weigh a portion of the homogenized powder equivalent to approximately 10 mg of the active ingredient.[12]

  • Solubilization: Transfer the powder to a 100 mL volumetric flask. Add approximately 70 mL of the diluent (e.g., 50:50 acetonitrile:water) and sonicate for 15 minutes to ensure complete dissolution.[10] Allow the solution to cool to room temperature.

  • Dilution: Dilute to the mark with the diluent.

  • Filtration: Filter an aliquot of the solution through a 0.45 µm syringe filter (e.g., PTFE or nylon) directly into an HPLC vial to remove particulates and protect the column.[12][13]

  • Final Dilution: If necessary, perform a final dilution with the mobile phase to bring the concentration into the linear range of the calibration curve.

Note: For biological samples like blood or urine, more complex sample preparation techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are required to remove matrix interferences.[3][14]

Method Validation: Ensuring Trustworthiness and Compliance

Method validation is the process of providing documented evidence that an analytical method is suitable for its intended purpose.[5] The following parameters should be assessed according to ICH Q2(R1) guidelines.[4][15][16]

Validation ParameterDescription & PurposeTypical Acceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of other components (impurities, matrix).Peak purity analysis (PDA), no interfering peaks at the analyte's retention time.
Linearity The ability to obtain test results directly proportional to the analyte concentration.Correlation coefficient (R²) ≥ 0.999 over a defined range.[4]
Accuracy The closeness of test results to the true value. Assessed via recovery studies.% Recovery between 98.0% and 102.0%.[4]
Precision The degree of agreement among individual tests when the procedure is applied repeatedly.Relative Standard Deviation (RSD) ≤ 2%.[4][15]
RepeatabilityPrecision over a short interval under the same conditions.Assessed by 6 replicate injections of the same sample.
IntermediatePrecision within the same lab (different days, analysts, or equipment).Assessed over 2-3 days with different analysts if possible.
LOD / LOQ Lowest amount of analyte that can be reliably detected (LOD) and quantified (LOQ).Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.No significant impact on results when varying flow rate (±10%), temp (±5°C), pH (±0.2).[15]

Representative Data

The data presented below are illustrative of the performance expected from this method.

Table 1: Representative Chromatographic Performance

Compound Example Retention Time (min) Linearity Range (µg/mL)
2-(1-benzofuran-2-yl)ethanamine ~6.5 0.5 - 50 >0.999

| 6-APB | ~8.2 | 0.5 - 50 | >0.999 |

Table 2: Representative Method Sensitivity

Compound Example LOD (µg/mL) LOQ (µg/mL)
2-(1-benzofuran-2-yl)ethanamine 0.15 0.50

| 6-APB | 0.12 | 0.45 |

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing Secondary interactions with column silanols; Column degradation.Lower mobile phase pH; Use a new, end-capped column; Add an amine modifier (e.g., triethylamine) to the mobile phase.
Peak Fronting Sample overload; Poor sample solubility.Dilute the sample; Change sample solvent to be weaker than the mobile phase.
Poor Resolution Inadequate separation conditions.Optimize gradient slope (make it shallower); Try a different organic modifier (methanol); Reduce flow rate.
Retention Time Drift Inadequate column equilibration; Pump malfunction; Mobile phase change.Ensure sufficient equilibration time between runs; Check pump for leaks and pressure fluctuations; Prepare fresh mobile phase.
Ghost Peaks Contamination in autosampler/injection port; Carryover.Run blank injections; Clean injection port and syringe; Optimize needle wash procedure.

Method Development Logic Visualization

The decision-making process for developing this method is systematic.

A Analyte Characterization (Benzofuran Ethanamine) - Hydrophobic - Basic (pKa ~9-10) B Initial Condition Selection - Column: C18 - Mobile Phase: ACN/H2O with Acidic Buffer (pH 2.5-3.5) - Detector: UV @ λmax A->B Informs C Method Optimization - Gradient Slope - Flow Rate - Column Temperature B->C Refine D System Suitability Check - Tailing Factor < 1.5 - Resolution > 2.0 - RSD% < 1.0 C->D Verify E Full Method Validation (ICH Q2) - Specificity, Linearity, Accuracy - Precision, LOD/LOQ, Robustness D->E Proceed if Pass F Final Validated Method E->F Achieve

Caption: Logical flow for HPLC method development and validation.

Conclusion

This application note details a systematic and scientifically-grounded approach to developing a robust RP-HPLC-UV method for the detection and quantification of benzofuran ethanamines. By understanding the physicochemical properties of the analytes and making informed decisions on column chemistry, mobile phase composition, and detection parameters, a selective, sensitive, and reliable method can be established. Adherence to the outlined validation protocols ensures that the method is suitable for its intended purpose in both research and regulated environments, generating data that is accurate and trustworthy.

References

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  • The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. (n.d.). DEA.gov.
  • Application Note: Analysis of Benzofuran Derivatives by HPLC-UV/MS. (n.d.). Benchchem.
  • a-Μethyl-6-benzofuran Ethanamine Ηydrochloride(6-APB Hydrochloride). (n.d.). LGC Standards.
  • High Resolution Orbitrap MS for Detecting New Psychoactive Drugs, A User's Perspective. (n.d.). ThermoFisher.
  • Reversed-phase chromatography. (n.d.). Wikipedia.
  • Analysis of benzofury compounds in blood using different sample preparation methods and ultra fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS). (n.d.). OpenBU.
  • Development and validation of RP-HPLC method for the analysis of carbofuran and in its formulations. (n.d.). Der Pharma Chemica.

Sources

Application Note: Structural Elucidation of 2-(1-Benzofuran-2-yl)ethan-1-amine HCl via Proton NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide to the interpretation of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-(1-Benzofuran-2-yl)ethan-1-amine hydrochloride. As a key intermediate in the synthesis of various pharmacologically active compounds, unambiguous structural confirmation is paramount. This document outlines a comprehensive protocol for sample preparation and data acquisition, followed by an in-depth analysis of the resulting spectrum. The causality behind chemical shifts, coupling patterns, and the influence of the hydrochloride salt on the spectral features are discussed, grounded in fundamental NMR principles and supported by authoritative references.

Introduction: The Significance of Structural Verification

2-(1-Benzofuran-2-yl)ethan-1-amine is a primary amine containing the benzofuran scaffold, a heterocyclic motif prevalent in numerous natural products and synthetic drugs. Its hydrochloride salt is often the preferred form for handling and formulation due to increased stability and solubility. Accurate structural elucidation is a critical step in the drug discovery and development pipeline, ensuring the identity and purity of synthesized intermediates. Proton NMR spectroscopy stands as a primary and powerful tool for this purpose, offering detailed insights into the molecular structure in solution.

The formation of the hydrochloride salt significantly influences the electronic environment of nearby protons, particularly those on the ethylamine side chain. The protonation of the amine nitrogen to form an ammonium salt (R-NH₃⁺) leads to a notable deshielding effect on the adjacent methylene and methine protons.[1][2] This guide will dissect these effects to provide a clear and logical interpretation of the ¹H NMR spectrum.

Experimental Protocol: Acquiring a High-Quality Spectrum

The quality of the NMR data is directly dependent on the meticulousness of the sample preparation and the appropriate selection of acquisition parameters.

Sample Preparation

The choice of solvent is critical for amine hydrochloride salts. Protic solvents like D₂O or CD₃OD can lead to the exchange of the labile ammonium protons with deuterium, causing the N-H signal to disappear or broaden significantly.[1][3][4] Therefore, an aprotic polar solvent is recommended.

Recommended Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves the hydrochloride salt and its low rate of proton exchange allows for the observation of the N-H protons as a distinct, often broad, signal.[3]

Procedure:

  • Weigh approximately 5-10 mg of 2-(1-Benzofuran-2-yl)ethan-1-amine HCl directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of DMSO-d₆.

  • Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved. A brief sonication may be employed if necessary.

  • Ensure the solution is clear and free of any particulate matter before inserting it into the NMR spectrometer.

NMR Data Acquisition

The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz spectrometer. These may be adjusted based on the specific instrument and sample concentration.

ParameterRecommended ValueRationale
Spectrometer Frequency400 MHzProvides good signal dispersion.
Pulse ProgramStandard 1D ProtonFor routine structural characterization.
Number of Scans16-32To achieve an adequate signal-to-noise ratio.
Relaxation Delay (d1)2 secondsAllows for sufficient relaxation of protons.
Acquisition Time (aq)4 secondsEnsures good digital resolution.
Spectral Width-2 to 12 ppmTo encompass all expected proton signals.
Temperature25 °C (298 K)Standard operating temperature.

Workflow for ¹H NMR Analysis

The logical flow from sample preparation to final structural confirmation is a self-validating process, ensuring the integrity of the results at each stage.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 5-10 mg of Sample B Dissolve in 0.6 mL DMSO-d6 A->B C Ensure Complete Dissolution B->C D Insert Sample into Spectrometer C->D E Set Acquisition Parameters D->E F Acquire 1H NMR Spectrum E->F G Fourier Transform & Phase Correction F->G H Integrate Signals G->H I Assign Chemical Shifts & Multiplicities H->I J Analyze Coupling Constants (J-values) I->J K Final Structure Confirmation J->K

Caption: Workflow from sample preparation to spectral analysis.

Predicted ¹H NMR Data and Interpretation

The following table summarizes the anticipated ¹H NMR spectral data for 2-(1-Benzofuran-2-yl)ethan-1-amine HCl in DMSO-d₆. The chemical shifts are predicted based on the analysis of benzofuran derivatives and the known effects of amine protonation.[5][6][7]

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a ~8.4 (broad)Singlet (broad)3H-NH₃⁺
b ~7.65Doublet1HH-4 or H-7
c ~7.55Doublet1HH-7 or H-4
d ~7.30Triplet1HH-5 or H-6
e ~7.22Triplet1HH-6 or H-5
f ~6.80Singlet1HH-3
g ~3.30Triplet2H-CH₂-NH₃⁺
h ~3.10Triplet2HAr-CH₂-

Note: The exact chemical shifts and coupling constants can vary slightly depending on the sample concentration and the specific spectrometer used.

Detailed Spectral Analysis

Aromatic Region (δ 6.8 - 7.7 ppm):

  • Benzofuran Protons (Signals b, c, d, e, f): The protons on the benzofuran ring system are expected to appear in the downfield region of the spectrum due to the aromatic ring current.[6] The protons on the benzene portion of the scaffold (H-4, H-5, H-6, and H-7) will exhibit characteristic splitting patterns (doublets and triplets) due to coupling with their neighbors. The proton on the furan ring (H-3) is anticipated to be a singlet, as it lacks adjacent protons to couple with. The specific assignments of H-4/H-7 and H-5/H-6 can be confirmed with 2D NMR techniques like COSY and NOESY if required.

Aliphatic Region (δ 3.0 - 3.5 ppm):

  • Ethylamine Side Chain (Signals g, h): The two methylene groups of the ethylamine side chain will appear as two distinct triplets.

    • Signal h (Ar-CH₂-): The methylene group attached to the benzofuran ring is expected around δ 3.10 ppm.

    • Signal g (-CH₂-NH₃⁺): The methylene group adjacent to the protonated amine is significantly deshielded due to the electron-withdrawing effect of the positively charged nitrogen atom.[1][4] This causes a downfield shift to approximately δ 3.30 ppm. The coupling between these two adjacent methylene groups results in a triplet for each signal (n+1 rule, where n=2).

Ammonium Protons (Signal a):

  • -NH₃⁺ Protons (Signal a): The three protons on the nitrogen will give rise to a broad singlet at a downfield chemical shift, typically around δ 8.4 ppm in DMSO-d₆. The broadness is a result of quadrupolar relaxation from the ¹⁴N nucleus and chemical exchange.[3][4] The integration of this signal should correspond to three protons, confirming the presence of the primary amine salt.

Conclusion

The ¹H NMR spectrum of 2-(1-Benzofuran-2-yl)ethan-1-amine HCl provides a wealth of structural information that allows for its unambiguous identification. By understanding the influence of the benzofuran ring system and the electronic effects of the ammonium group, a complete and logical assignment of all proton signals is achievable. The protocol and interpretation presented in this application note serve as a robust guide for researchers working with this and similar compounds, ensuring high confidence in their structural characterization efforts.

References

  • Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Taylor & Francis Online. [Link]

  • Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. ResearchGate. [Link]

  • Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. PMC. [Link]

  • Solvent effects on proton NMR chemical shifts of macrocyclic and nonmacrocyclic compounds employed with N-H functional group. INIS-IAEA. [Link]

  • NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Publications. [Link]

  • Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. MDPI. [Link]

  • Video: NMR Spectroscopy Of Amines. JoVE. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]

  • Can the salt form of my organic compound be determined using NMR? ResearchGate. [Link]

  • A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. ACS Publications. [Link]

  • (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]

  • 1HNMR spectrum of 1-(1-benzofuran-2-yl). ResearchGate. [Link]

  • NMR Spectra of Simple Heterocycles. Portland Press. [Link]

  • Interpreting | OpenOChem Learn. OpenOChem Learn. [Link]

  • (E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine. MDPI. [Link]

  • 1H-NMR of Cyclopropylamine HCl salt. Reddit. [Link]

  • The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. DEA.gov. [Link]

  • 2-(1-Benzofuran-2-yl)ethan-1-amine hydrochloride | C10H12ClNO. PubChem. [Link]

  • Template for Electronic Submission to ACS Journals. The Royal Society of Chemistry. [Link]

  • Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. Semantic Scholar. [Link]

  • Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • Synthesis and Characterization of Benzofuranone and its Derivatives. SSRN. [Link]

  • Synthesis and Characterization of Novel N-(2-Benzoyl-benzofuran-3- yl)-acrylamide monomer. DergiPark. [Link]

  • 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Indo American Journal of Pharmaceutical Sciences. [Link]

  • Is there any proton NMR or H-NMR of 2-benzoylbenzofuran? ResearchGate. [Link]

  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. MDPI. [Link]

  • 1 H NMR of compound 2 (S)-1-(furan-2-yl)ethanol, 2: 0.37 g (2.84 mmol)... ResearchGate. [Link]

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Solubility of 2-(1-Benzofuran-2-yl)ethan-1-amine HCl in DMSO and water

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solubilization and Handling of 2-(1-Benzofuran-2-yl)ethan-1-amine HCl

Executive Summary

This guide details the physicochemical properties, solubilization protocols, and stability considerations for 2-(1-Benzofuran-2-yl)ethan-1-amine hydrochloride (also known as 2-(2-Benzofuranyl)ethylamine HCl).[1][2] This compound is a structural bioisostere of tryptamine, featuring a benzofuran core.[1] While the hydrochloride salt form confers aqueous solubility, the lipophilic benzofuran moiety necessitates specific handling to prevent precipitation in neutral biological buffers.[1]

Key Recommendation: Prepare a high-concentration stock solution in anhydrous DMSO (Dimethyl Sulfoxide) and perform serial dilutions into aqueous buffers immediately prior to use.[1]

Physicochemical Context

Understanding the molecule's behavior is critical for reproducible assays.[1]

PropertyDetail
Compound Name 2-(1-Benzofuran-2-yl)ethan-1-amine HCl
Molecular Weight ~197.66 g/mol
Salt Form Hydrochloride (HCl)
pKa (Amine) ~9.5 – 10.5 (Protonated at physiological pH)
Hydrophobicity Benzofuran ring is highly lipophilic (LogP ~2.0 for free base).[1][2][3][4]
Solubility Driver The ionic interaction of the amine-HCl allows water solubility; however, deprotonation at high pH (>8.[1]0) will cause the free base to "crash out" (precipitate).[1]

Solubility Profile & Working Limits

The following data represents empirical working limits for standard laboratory preparations.

SolventSolubility LimitStabilityApplication
DMSO > 50 mg/mL (High)Excellent (Months at -20°C)Recommended Stock. Universal solvent for this class.[1][2]
Water (Deionized) ~10–25 mg/mLGood (Days at 4°C)Use for short-term dilutions.[1] Ensure pH < 7.0.
Ethanol ~10–20 mg/mLModerateAlternative organic solvent; evaporates faster than DMSO.[1]
PBS (pH 7.4) < 5 mg/mLPoor (Risk of Precipitation)High Risk. The salt may dissociate, and the lipophilic ring limits solubility.[1]

Protocol A: Preparation of Stock Solution (DMSO)

Objective: Create a stable 50 mM stock solution for long-term storage.

Materials:

  • 2-(1-Benzofuran-2-yl)ethan-1-amine HCl (Solid)[1][2][3]

  • Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%)[1]

  • Vortex mixer[1][2][5]

  • Amber glass vials (to protect from light)[1]

Procedure:

  • Calculate: Determine the mass required.

    • Formula: Mass (mg) = Concentration (mM) × Volume (mL) × MW ( g/mol ) / 1000[1]

    • Example: To make 1 mL of 50 mM stock:

      
      .[1]
      
  • Weigh: Accurately weigh ~10 mg of the solid into a sterile microcentrifuge tube or amber vial.

  • Solubilize: Add the calculated volume of anhydrous DMSO to the vial.

    • Note: Do not add water yet.[1]

  • Mix: Vortex vigorously for 30–60 seconds. The solution should be clear and colorless to pale yellow.[1]

    • QC Check: Hold the vial up to a light source.[1] If particulates are visible, sonicate in a water bath at 37°C for 5 minutes.[1]

  • Aliquot & Store: Divide into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for >6 months) or -80°C (stable for >1 year).

Protocol B: Aqueous Dilution for Biological Assays

Objective: Dilute the DMSO stock into culture media or buffer without precipitation.

Critical Mechanism: When a high-concentration organic stock hits an aqueous buffer, a local region of high supersaturation occurs.[1] If done too quickly, the compound aggregates.[1]

Procedure:

  • Thaw: Thaw the DMSO stock aliquot at room temperature (or 37°C if crystals are visible). Vortex to ensure homogeneity.[1]

  • Intermediate Dilution (Optional but Recommended):

    • If your final target is low (e.g., 10 µM), do not pipette 0.2 µL of stock into 10 mL of media.[1]

    • Instead, create a 10x Working Solution in media/buffer first.[1]

  • Stepwise Addition:

    • Place the culture media/buffer in a tube on a vortex mixer set to low speed.[1]

    • Slowly pipet the DMSO stock into the center of the vortexing liquid.[1]

    • Why? This rapidly disperses the DMSO, preventing local high concentrations that trigger precipitation.[1]

  • Final Concentration Check:

    • Ensure the final DMSO concentration in your assay is < 0.5% (v/v) to avoid solvent toxicity.[1]

Workflow Visualization

The following diagram illustrates the decision logic and workflow for handling this compound to ensure data integrity.

SolubilityWorkflow Solid Solid Compound (HCl Salt) DMSO_Stock Primary Stock (50 mM in DMSO) Solid->DMSO_Stock Add Anhydrous DMSO QC_Check Visual QC: Clear Solution? DMSO_Stock->QC_Check Sonicate Sonicate (37°C, 5 mins) QC_Check->Sonicate No (Particulates) Storage Storage (-20°C, Amber Vial) QC_Check->Storage Yes (Clear) Sonicate->QC_Check Re-check Dilution Aqueous Dilution (Stepwise Addition) Storage->Dilution Thaw Precipitation Precipitation Risk (Cloudy Solution) Dilution->Precipitation Rapid addition or pH > 8.5 Success Ready for Assay (Clear, <0.5% DMSO) Dilution->Success Slow addition neutral pH Media Assay Media (PBS/DMEM) Media->Dilution Vortex while adding

Caption: Figure 1. Standardized workflow for solubilization, quality control, and dilution of benzofuran-ethylamine salts to minimize precipitation risks.

Troubleshooting & FAQ

Q: The solution turned cloudy upon adding to PBS. What happened? A: This is likely "salting out" or pH-induced deprotonation.[1]

  • Correction: Ensure your DMSO stock is fully dissolved.[1] Try diluting into water first, then adding 10x PBS concentrate.[1] Alternatively, lower the final concentration; 100 µM is usually safe, but 1 mM may crash out in high-salt buffers.[1]

Q: Can I autoclave the aqueous solution? A: No. Benzofuran derivatives can be heat-sensitive and susceptible to oxidation.[1] Always use sterile filtration (0.22 µm PVDF membrane) if sterility is required.[1]

Q: Is the compound light sensitive? A: Yes, aromatic heterocycles like benzofuran can undergo photodegradation over time.[1] Always use amber vials or wrap tubes in foil.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 53621905, 2-(1-Benzofuran-2-yl)ethan-1-amine hydrochloride.[1][2] Retrieved from [Link][1]

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] (Foundational text on solubility of lipophilic amine salts).

Sources

Application Notes and Protocols for In Vitro Receptor Binding Assays of Benzofuran Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Benzofuran Analogs and Receptor Binding Assays

The benzofuran scaffold is a privileged heterocyclic motif frequently found in biologically active compounds, including natural products and synthetic pharmaceuticals.[1][2][3] Its derivatives have demonstrated a wide range of therapeutic potential, acting as anticancer, anti-inflammatory, neuroprotective, and antimicrobial agents.[2][4][5] Many of these biological activities are mediated through specific interactions with cellular receptors, such as G-protein coupled receptors (GPCRs) and ion channels.[6][7] Consequently, the accurate characterization of the binding properties of novel benzofuran analogs to their target receptors is a cornerstone of modern drug discovery and development.[6][8]

This guide provides a comprehensive overview and detailed protocols for conducting in vitro receptor binding assays tailored for the evaluation of benzofuran derivatives. As a Senior Application Scientist, this document is designed to impart not just the "how" but also the critical "why" behind each step, ensuring robust and reproducible data for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of receptor-ligand interactions, explore various assay formats, and provide field-proven insights to overcome common challenges, such as non-specific binding, which can be prevalent with hydrophobic compounds like many benzofuran analogs.[9][10][11]

Pillar 1: Foundational Principles of Receptor-Ligand Binding

At its core, a receptor binding assay quantifies the interaction between a ligand (in this case, a benzofuran analog) and its specific receptor.[8] This interaction is governed by the law of mass action, and at equilibrium, can be described by the dissociation constant (Kd).[12][13] The Kd represents the concentration of ligand at which 50% of the receptors are occupied and is a measure of the affinity of the ligand for the receptor; a lower Kd value indicates higher affinity.[13]

Competition binding assays are a common and powerful tool. In this format, an unlabeled test compound (the benzofuran analog) competes with a labeled ligand (either radioactive or fluorescent) for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand is the IC50 value. This can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, providing a measure of the affinity of the test compound.[14][15]

Key Parameters in Receptor Binding Assays
ParameterDescriptionSignificance
Kd (Dissociation Constant) The concentration of a ligand that occupies 50% of the receptors at equilibrium.A fundamental measure of the affinity of a ligand for its receptor. Lower Kd indicates higher affinity.[12][13]
Bmax (Maximum Receptor Density) The total concentration of receptor binding sites in a given preparation.Provides information on the receptor population in the tissue or cell preparation being studied.[13]
IC50 (Half Maximal Inhibitory Concentration) The concentration of a competing ligand that displaces 50% of the specific binding of a labeled ligand.A practical measure of the potency of a test compound in a competition assay.[14]
Ki (Inhibition Constant) The dissociation constant of the competing ligand, calculated from the IC50 value.Represents the affinity of the unlabeled test compound for the receptor.[14][16]

Pillar 2: Assay Formats for Benzofuran Analogs

The choice of assay format is critical and depends on factors such as the target receptor, available reagents, and desired throughput.[14] For benzofuran analogs, which can exhibit hydrophobicity, careful consideration of the assay system is necessary to minimize non-specific binding.[9]

Radioligand Binding Assays: The Gold Standard

Radioligand binding assays have historically been the gold standard for quantifying receptor-ligand interactions due to their sensitivity and precision.[8][17] These assays typically utilize a tritiated (3H) or iodinated (125I) ligand.

This is a classic method where receptor-bound radioligand is separated from the free radioligand by rapid filtration through a filter mat, which traps the receptor-containing membranes.[14][18]

Workflow for a Filtration-Based Radioligand Binding Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis A Prepare Receptor Membranes (e.g., from transfected cells or tissue homogenates) C Incubate Receptor, Radioligand, and Test Compound A->C B Prepare Assay Buffer and Solutions (Radioligand, Benzofuran Analog, Non-specific Binding Control) B->C D Rapid Filtration through Filter Mat C->D Equilibrium Reached E Wash Filters to Remove Unbound Radioligand D->E F Add Scintillation Cocktail E->F G Quantify Radioactivity (Scintillation Counting) F->G H Determine IC50 and Ki Values G->H

Caption: Workflow of a typical filtration-based radioligand binding assay.

SPA is a homogeneous assay format that eliminates the need for a separation step, making it highly amenable to high-throughput screening (HTS).[19][20][21] In SPA, the receptor is immobilized onto a scintillant-impregnated bead. Only radioligand that is bound to the receptor is in close enough proximity to the bead to excite the scintillant and produce a signal.[19][20]

Principle of Scintillation Proximity Assay

G cluster_bound Bound State: Signal Generation cluster_unbound Unbound State: No Signal Bead1 Scintillant Bead Receptor1 Receptor Bead1->Receptor1 Immobilized Radioligand1 Radioligand Receptor1->Radioligand1 Bound Signal1 Light Emission Radioligand1->Signal1 β-particle excites scintillant Bead2 Scintillant Bead Radioligand2 Free Radioligand NoSignal Energy Dissipates (No Light Emission) Radioligand2->NoSignal β-particle energy too low to reach bead

Caption: Principle of Scintillation Proximity Assay (SPA).

Non-Radioactive Assays: Safer and More Convenient Alternatives

Concerns over the handling and disposal of radioactive materials have driven the development of non-radioactive binding assays.[17] These methods are often fluorescence-based and are well-suited for HTS.

FP assays are based on the principle that a small fluorescently labeled ligand (tracer) tumbles rapidly in solution, leading to depolarization of emitted light when excited with polarized light.[22] When the tracer binds to a much larger receptor, its rotation slows, and the emitted light remains polarized.[23] Unlabeled benzofuran analogs can compete with the tracer, causing a decrease in fluorescence polarization.[22]

Principle of Fluorescence Polarization Assay

G cluster_free Free Fluorescent Ligand cluster_bound Receptor-Bound Fluorescent Ligand A Polarized Excitation Light B Fluorescent Ligand (Rapid Tumbling) A->B C Depolarized Emitted Light (Low FP Signal) B->C D Polarized Excitation Light E Receptor-Ligand Complex (Slow Tumbling) D->E F Polarized Emitted Light (High FP Signal) E->F

Caption: Principle of Fluorescence Polarization (FP) binding assays.

TR-FRET is a robust technology that combines time-resolved fluorescence with FRET. In a common format, a lanthanide-labeled antibody binds to a tagged receptor (donor), and a fluorescently labeled ligand binds to the receptor (acceptor). When the donor and acceptor are in close proximity, energy transfer occurs. An unlabeled benzofuran analog will compete with the fluorescent ligand, disrupting FRET and causing a decrease in the signal.

Pillar 3: Detailed Protocols and Methodologies

The following protocols are generalized and should be optimized for the specific receptor and benzofuran analog being investigated.

Protocol 1: Radioligand Filter Binding Assay for Serotonin 5-HT2A Receptors

Many benzofuran derivatives are known to target serotonin receptors.[7][24][25][26] This protocol describes a competitive binding assay using [3H]-ketanserin, a well-characterized 5-HT2A antagonist.[25][27]

Materials:

  • Receptor Source: Commercially available membranes from CHO or HEK293 cells stably expressing the human 5-HT2A receptor, or prepared from rat frontal cortex.[27][28]

  • Radioligand: [3H]-ketanserin.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: Benzofuran analogs dissolved in a suitable solvent (e.g., DMSO).

  • Non-specific Binding (NSB) Control: A high concentration of a known 5-HT2A ligand (e.g., 10 µM mianserin or unlabeled ketanserin).

  • Filtration Plate: 96-well filter plate (e.g., GF/B filter).[27]

  • Scintillation Cocktail.

  • Plate-based Scintillation Counter.

Procedure:

  • Assay Plate Preparation:

    • Pre-treat the filter plate wells with 0.5% polyethyleneimine for 2 hours to reduce non-specific binding of the radioligand to the filter material.[27]

  • Reaction Mixture Preparation (in a 96-well assay plate):

    • Add 50 µL of assay buffer to all wells.

    • Add 50 µL of the benzofuran analog at various concentrations (typically a serial dilution). For total binding wells, add 50 µL of vehicle (e.g., DMSO at the same final concentration as the test compounds). For NSB wells, add 50 µL of the NSB control.

    • Add 50 µL of [3H]-ketanserin (at a final concentration at or below its Kd, e.g., 1-2 nM).

    • Initiate the binding reaction by adding 100 µL of the receptor membrane preparation (protein concentration to be optimized, e.g., 70 µ g/well ).[27]

  • Incubation:

    • Incubate the plate at room temperature or 37°C for a predetermined time to reach equilibrium (e.g., 30-60 minutes).[25] The incubation time should be established during assay development.

  • Filtration and Washing:

    • Rapidly harvest the contents of the wells onto the pre-treated filter plate using a cell harvester.

    • Wash the filters multiple times (e.g., 4 times with 500 µL) with ice-cold assay buffer to remove unbound radioligand.[29]

  • Signal Detection:

    • Dry the filter mat.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in a microplate scintillation counter.[27]

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding versus the logarithm of the benzofuran analog concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

Protocol 2: Fluorescence Polarization (FP) Competition Binding Assay

This protocol provides a non-radioactive alternative for screening benzofuran analogs.

Materials:

  • Receptor Source: Purified receptor or membrane preparation.

  • Fluorescent Tracer: A fluorescently labeled ligand for the target receptor.

  • Assay Buffer: Buffer composition should be optimized to ensure receptor stability and minimize non-specific binding.

  • Test Compounds: Benzofuran analogs dissolved in a suitable solvent (e.g., DMSO).

  • Black, low-binding 96- or 384-well plates.

  • Plate reader with FP capabilities.

Procedure:

  • Assay Plate Preparation:

    • Add the fluorescent tracer at a fixed concentration to all wells of the microplate.

    • Add the benzofuran analog at various concentrations. For control wells (maximum polarization), add vehicle. For background wells (minimum polarization), add a high concentration of a known unlabeled ligand.

  • Reaction Initiation and Incubation:

    • Add the receptor preparation to all wells to initiate the binding reaction.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium, protecting it from light.

  • Signal Detection:

    • Measure the fluorescence polarization in a suitable plate reader.[22]

  • Data Analysis:

    • The data (in millipolarization units, mP) are plotted against the logarithm of the benzofuran analog concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Trustworthiness: A Self-Validating System

To ensure the integrity of your data, every assay should be a self-validating system. This involves incorporating appropriate controls and performing rigorous assay validation.

Essential Controls
ControlPurposeExpected Outcome
Total Binding Measures the total amount of radioligand bound (specific + non-specific).Highest signal in the assay.
Non-specific Binding (NSB) Measures binding to non-receptor components.[9]A low signal that is not displaceable by unlabeled ligands.
Specific Binding The difference between total and non-specific binding.Should be at least 80% of total binding at the Kd of the radioligand.[14]
Solvent/Vehicle Control To assess the effect of the solvent (e.g., DMSO) on the assay.The IC50 of a known competitor should not change significantly in the presence of the solvent.[14]
Positive Control A known inhibitor or ligand for the target receptor.Should produce a dose-response curve with a Ki value consistent with literature values.
Assay Validation Checklist
  • Linearity of Receptor Concentration: Ensure that specific binding is linearly dependent on the receptor (protein) concentration within the working range.[27]

  • Equilibrium Conditions: Confirm that the incubation time is sufficient to reach steady-state for both association and dissociation.[14]

  • Radioligand Concentration: Use a radioligand concentration at or below the Kd to accurately determine Ki values.[14]

  • Minimal Ligand Depletion: Ensure that less than 10% of the added radioligand is bound to avoid underestimation of Kd and Ki values.[14]

  • Reproducibility: The assay should yield consistent results across multiple experiments (inter- and intra-assay variability).

Troubleshooting High Non-specific Binding for Benzofuran Analogs

Benzofuran derivatives can be lipophilic, leading to a higher propensity for non-specific binding.[9] Here are some strategies to mitigate this issue:

StrategyRationale
Add Bovine Serum Albumin (BSA) to the Assay Buffer BSA can bind to hydrophobic surfaces and compounds, reducing their non-specific interactions with the assay components.
Include a Non-ionic Detergent Low concentrations of detergents like Tween-20 or Triton X-100 can disrupt hydrophobic interactions.[9]
Optimize Salt Concentration Increasing the ionic strength of the buffer (e.g., with 150 mM NaCl) can reduce non-specific electrostatic interactions.[9]
Pre-treat Plates and Filters Coating surfaces with agents like polyethyleneimine or BSA can block non-specific binding sites.[27]
Use a Different Assay Format If filtration assays show high NSB, a homogeneous format like SPA might be less susceptible to binding to filter materials.[21]

Conclusion

The in vitro receptor binding assay is an indispensable tool in the pharmacological characterization of benzofuran analogs. By understanding the underlying principles, selecting the appropriate assay format, and meticulously validating the methodology, researchers can generate high-quality, reliable data. This guide provides the foundational knowledge and practical protocols to empower scientists in their quest to discover and develop novel benzofuran-based therapeutics. The emphasis on causality, self-validation, and troubleshooting is intended to foster a rigorous scientific approach, ultimately leading to more accurate and impactful research outcomes.

References

  • Protocol for Fluorescence Polarization Assay Using GI224329. ResearchGate. Available from: [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH. Available from: [Link]

  • Novel benzofuran derivatives with dual 5-HT1A receptor and serotonin transporter affinity | Request PDF. ResearchGate. Available from: [Link]

  • Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed. Available from: [Link]

  • Fluorescence Polarization in GPCR Research. Saredi. Available from: [Link]

  • A novel screening assay for insulin receptor. bioRxiv.org. Available from: [Link]

  • 5-HT2A Biochemical Binding Assay Service. Reaction Biology. Available from: [Link]

  • Fluorescent ligand binding assays for GPCRs. BMG LABTECH. Available from: [Link]

  • Quantification of Receptor Binding from Response Data Obtained at Different Receptor Levels. bioRxiv.org. Available from: [Link]

  • Filter-binding assay. OpenWetWare. Available from: [Link]

  • New Triazine Derivatives as Serotonin 5-HT 6 Receptor Ligands. MDPI. Available from: [Link]

  • Synthesis and Structure-Affinity-Activity Relationships of Novel Benzofuran Derivatives as MT(2) Melatonin Receptor Selective Ligands. PubMed. Available from: [Link]

  • Biomolecular Ligand-Receptor Binding Studies: Theory, Practice, and Analysis. Structural Biology @ Vanderbilt. Available from: [Link]

  • Fluorescence‐ and bioluminescence‐based approaches to study GPCR ligand binding. The British Pharmacological Society. Available from: [Link]

  • Dibenzofuranylethylamines as 5-HT2A/2C Receptor Agonists. ACS Omega. Available from: [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Available from: [Link]

  • Scintillation proximity assay. Wikipedia. Available from: [Link]

  • 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Eurofins DiscoverX. Available from: [Link]

  • Receptor Binding Assay. Creative Bioarray. Available from: [Link]

  • Analyzing Kinetic Binding Data. Assay Guidance Manual - NCBI Bookshelf. Available from: [Link]

  • VALIDATE: A New Method for the Receptor-Based Prediction of Binding Affinities of Novel Ligands. Journal of the American Chemical Society. Available from: [Link]

  • Affinity profiles of novel delta-receptor selective benzofuran derivatives of non-peptide opioids. PubMed. Available from: [Link]

  • In vitro assay of benzofuran derivatives 3. ResearchGate. Available from: [Link]

  • Protein Binding of Benzofuran Derivatives: A CD Spectroscopic and In Silico Comparative Study of the Effects of 4-Nitrophenyl Functionalized Benzofurans and Benzodifurans on BSA Protein Structure. MDPI. Available from: [Link]

  • “Hybrid” Benzofuran–Benzopyran Congeners as Rigid Analogues of Hallucinogenic Phenethylamines. PMC - NIH. Available from: [Link]

  • Scintillation proximity assay (SPA) technology to study biomolecular interactions. PubMed. Available from: [Link]

  • Alzheimer’s Disease | Benzofuran | Derivatives | Biomarkers | Synthetic Scheme. Available from: [Link]

  • Discovery and Optimization of a Series of Benzofuran Selective ERAP1 Inhibitors: Biochemical and In Silico Studies. PMC. Available from: [Link]

  • Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. MDPI. Available from: [Link]

  • Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Taylor & Francis. Available from: [Link]

  • Receptor Binding Assay - Part 1. YouTube. Available from: [Link]

  • Fluorescence Polarization Detection. BMG LABTECH. Available from: [Link]

  • Novel benzofuran derivatives with dual 5-HT1A receptor and serotonin transporter affinity. ScienceDirect. Available from: [Link]

  • Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Springer Nature Experiments. Available from: [Link]

  • Scintillation Proximity Assays in High Throughput Screening. PubMed. Available from: [Link]

  • Scintillation Proximity Assays in High-Throughput Screening. ResearchGate. Available from: [Link]

  • In Silico Development of Novel Benzofuran-1,3,4-Oxadiazoles as Lead Inhibitors of M. tuberculosis Polyketide Synthase 13. PMC. Available from: [Link]

  • Protein Binding of Benzofuran Derivatives. Encyclopedia MDPI. Available from: [Link]

  • The Relationship between Hydrophobicity and Drug-Protein Binding in Human Serum Albumin: A Quartz Crystal Microbalance Study. MDPI. Available from: [Link]

  • Hydrophobic Effects. Opinions and Facts. University of Groningen. Available from: [Link]

  • Temperature artifacts in protein structures bias ligand-binding predictions. eScholarship.org. Available from: [Link]

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Application Notes and Protocols for the Crystallization of 2-(1-Benzofuran-2-yl)ethan-1-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the crystallization of 2-(1-Benzofuran-2-yl)ethan-1-amine hydrochloride, a key intermediate in pharmaceutical synthesis. The protocols detailed herein are designed for researchers, scientists, and drug development professionals to achieve high purity and desirable crystalline forms of the target compound. This guide emphasizes the foundational principles of crystallization, offering a systematic approach from initial solubility screening to the execution of various crystallization techniques, including cooling crystallization, anti-solvent crystallization, and vapor diffusion. The causality behind experimental choices is explained to empower the user to adapt and optimize these methods for specific outcomes.

Introduction: The Critical Role of Crystallization in API Development

Crystallization is a pivotal purification process in the manufacturing of active pharmaceutical ingredients (APIs).[1][2] For a molecule such as 2-(1-Benzofuran-2-yl)ethan-1-amine HCl, which contains a benzofuran moiety of significant interest in medicinal chemistry due to its presence in various biologically active compounds, achieving a specific crystalline form is paramount.[3] The crystalline state of an API directly influences its physicochemical properties, including stability, solubility, and bioavailability, which are critical determinants of a drug's safety and efficacy.

Amine hydrochloride salts are known to exhibit polymorphism, the ability to exist in multiple crystalline forms.[4] Each polymorph can have different physical properties, making the control of crystallization a critical aspect of drug development to ensure batch-to-batch consistency and meet regulatory requirements.[4] This guide, therefore, presents a systematic approach to developing robust crystallization protocols for 2-(1-Benzofuran-2-yl)ethan-1-amine HCl.

Preliminary Physicochemical Characterization

Prior to attempting crystallization, it is essential to determine the fundamental physicochemical properties of the compound. This data will inform the rational design of crystallization experiments.

Solubility Screening Protocol

Objective: To determine the solubility of 2-(1-Benzofuran-2-yl)ethan-1-amine HCl in a range of solvents with varying polarities at ambient and elevated temperatures.

Rationale: Solvent selection is the most critical parameter in developing a crystallization process. The ideal solvent system will dissolve the compound at a higher temperature and allow for controlled precipitation upon cooling or the addition of an anti-solvent.

Materials:

  • 2-(1-Benzofuran-2-yl)ethan-1-amine HCl

  • A selection of solvents (e.g., water, methanol, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate, toluene, heptane)

  • Vials with magnetic stir bars

  • Stir plate with heating capabilities

  • Analytical balance

Procedure:

  • Add a known mass (e.g., 10 mg) of 2-(1-Benzofuran-2-yl)ethan-1-amine HCl to a vial.

  • Incrementally add a solvent from the selected panel in known volumes (e.g., 0.1 mL) while stirring at ambient temperature.

  • Observe for complete dissolution. The solubility is expressed as mg/mL.

  • If the compound does not dissolve in a reasonable volume (e.g., 2 mL), consider it poorly soluble in that solvent at ambient temperature.

  • For solvents in which the compound is sparingly soluble at ambient temperature, gradually heat the mixture while stirring and observe the temperature at which dissolution occurs.

  • Record all observations in a solubility table.

Table 1: Hypothetical Solubility Data for 2-(1-Benzofuran-2-yl)ethan-1-amine HCl

SolventPolarity IndexSolubility at 25°C (mg/mL)Solubility at 60°C (mg/mL)
Water10.2> 50> 100
Methanol5.1~ 40> 100
Ethanol4.3~ 25> 80
Isopropanol3.9~ 10~ 50
Acetonitrile5.8< 5~ 20
Acetone5.1< 2~ 15
Ethyl Acetate4.4< 1~ 5
Toluene2.4Insoluble< 1
Heptane0.1InsolubleInsoluble

Note: This data is illustrative. Actual experimental values must be determined.

Thermal Characterization (Melting Point Determination)

Objective: To determine the melting point of the initial batch of 2-(1-Benzofuran-2-yl)ethan-1-amine HCl.

Rationale: The melting point is a key indicator of purity. A sharp melting range is characteristic of a pure crystalline compound, while a broad melting range suggests the presence of impurities or multiple crystalline forms.[5]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes

Procedure:

  • Finely powder a small amount of the compound.

  • Pack the dry powder into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat rapidly to about 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

  • Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (clear point). This is the melting range.

  • Perform the measurement in triplicate for accuracy.

Crystallization Protocols

Based on the preliminary data, the following crystallization techniques can be explored.

Cooling Crystallization

Principle: This technique is suitable for compounds that exhibit a significant increase in solubility with temperature. A saturated solution at a higher temperature is slowly cooled, leading to supersaturation and subsequent crystallization.

Protocol:

  • Solvent Selection: Choose a solvent in which the compound has high solubility at an elevated temperature and lower solubility at room temperature (e.g., isopropanol or ethanol from the hypothetical data).

  • Dissolution: In a flask equipped with a magnetic stirrer and condenser, dissolve the 2-(1-Benzofuran-2-yl)ethan-1-amine HCl in the chosen solvent at an elevated temperature (e.g., 60-70°C) until a clear, saturated solution is obtained.

  • Cooling: Slowly cool the solution to room temperature. A slower cooling rate generally promotes the growth of larger, more well-defined crystals.

  • Maturation: Allow the solution to stir at room temperature for a period (e.g., 2-4 hours) to maximize crystal growth and yield.

  • Isolation: Collect the crystals by filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual impurities.

  • Drying: Dry the crystals under vacuum at a suitable temperature.

Anti-Solvent Crystallization

Principle: This method involves the addition of a solvent in which the compound is insoluble (an anti-solvent) to a solution of the compound in a solvent in which it is soluble. The addition of the anti-solvent reduces the overall solubility of the compound, inducing crystallization.

Protocol:

  • Solvent System Selection: Select a solvent in which 2-(1-Benzofuran-2-yl)ethan-1-amine HCl is highly soluble (e.g., methanol) and an anti-solvent in which it is poorly soluble (e.g., toluene or ethyl acetate). The two solvents must be miscible.

  • Dissolution: Dissolve the compound in the primary solvent to create a clear, concentrated solution.

  • Anti-Solvent Addition: Slowly add the anti-solvent to the stirred solution. The rate of addition can influence crystal size and morphology.

  • Crystallization: The solution will become turbid as crystals begin to form. Continue stirring for a period to ensure complete crystallization.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the Cooling Crystallization protocol, using the solvent/anti-solvent mixture for washing.

Vapor Diffusion

Principle: This technique is suitable for generating high-quality single crystals, often for X-ray diffraction studies. A solution of the compound is allowed to slowly equilibrate with an anti-solvent via the vapor phase. The gradual diffusion of the anti-solvent vapor into the solution induces crystallization.

Protocol:

  • Setup: Place a small, open vial containing a concentrated solution of 2-(1-Benzofuran-2-yl)ethan-1-amine HCl in a larger, sealed container. The larger container should contain a volume of a suitable anti-solvent.

  • Equilibration: Over time, the anti-solvent will vaporize and diffuse into the solution in the inner vial, causing the compound to slowly crystallize.

  • Incubation: Allow the system to remain undisturbed for several days to weeks.

  • Crystal Collection: Carefully remove the crystals once they have reached a suitable size.

Visualization of Workflows

Crystallization_Workflow cluster_prelim Preliminary Characterization cluster_protocols Crystallization Techniques cluster_analysis Crystal Analysis solubility Solubility Screening cooling Cooling Crystallization solubility->cooling Select Solvent antisolvent Anti-Solvent Crystallization solubility->antisolvent Select Solvent/Anti-Solvent vapor Vapor Diffusion solubility->vapor Select Solvent/Anti-Solvent mp Melting Point Determination dsc DSC mp->dsc Compare Thermal Behavior microscopy Microscopy cooling->microscopy antisolvent->microscopy vapor->microscopy xrd XRPD microscopy->xrd Further Characterization xrd->dsc Polymorph Identification

Caption: General workflow for crystallization protocol development.

Characterization of Crystalline Material

After crystallization, the obtained solid should be characterized to determine its purity, crystalline form, and other relevant properties.

  • Microscopy: Visual inspection of the crystals under a microscope can provide information about their morphology (e.g., needles, plates, prisms) and size distribution.

  • X-Ray Powder Diffraction (XRPD): This is a powerful technique for identifying the crystalline form (polymorph) of the material. Each crystalline form will have a unique diffraction pattern.

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and enthalpy of fusion of the crystalline material, providing information about its purity and thermodynamic stability.

Conclusion

The crystallization of 2-(1-Benzofuran-2-yl)ethan-1-amine HCl is a critical step in its purification and formulation development. A systematic approach, beginning with thorough physicochemical characterization, is essential for designing robust and reproducible crystallization protocols. The methods outlined in this guide provide a solid foundation for researchers to develop customized procedures to obtain the desired crystalline form of this important pharmaceutical intermediate.

References

  • Syrris. Pharmaceutical Crystallization in drug development. (2024, October 22). Retrieved from [Link]

  • PharmaFeatures. Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. (2025, February 3). Retrieved from [Link]

  • Pawar, S. P., et al. (2015). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. PMC. Retrieved from [Link]

  • Alvarez, A. J. (2007). Development of Crystallization Processes for Pharmaceutical Applications. LACCEI. Retrieved from [Link]

  • PubChem. 2-(1-Benzofuran-2-yl)ethan-1-amine hydrochloride. (n.d.). Retrieved from [Link]

  • Paszak, J., et al. (2012). Powder diffraction investigations of some organic hydrochlorides. Powder Diffraction, 27(1), 34-39.
  • Google Patents. Amine acid salt compounds and process for the production thereof. (1997).
  • Pordea, A., et al. (2025). Polymorphic Changes of Thiamine Hydrochloride During Granulation and Tableting. ResearchGate. Retrieved from [Link]

  • Enlighten: Theses. Amine hydrochloride salts : a problem in polyurethane synthesis. (2012, December 10). Retrieved from [Link]

  • Zaworotko, M. J., et al. (2022). Polymorphism in Ionic Cocrystals Comprising Lithium Salts and l-Proline. ACS Publications. Retrieved from [Link]

  • Al-Warhi, T., et al. (2023). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. MDPI. Retrieved from [Link]

  • ChemSynthesis. 2-(1-benzofuran-2-yl)benzamide. (2025, May 20). Retrieved from [Link]

  • The Royal Society of Chemistry. Supplementary material Table of Contents. (n.d.). Retrieved from [Link]

  • PubChemLite. 2-(2-methyl-1-benzofuran-3-yl)ethan-1-amine hydrochloride. (n.d.). Retrieved from [Link]

  • American Elements. Benzofurans. (n.d.). Retrieved from [Link]

  • Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016, September 28). ResearchGate. Retrieved from [Link]

  • ResearchGate. Optically Active 1-(Benzofuran-2-yl)ethanols and Ethane-1,2-diols by Enantiotopic Selective Bioreductions. (2025, August 7). Retrieved from [Link]

Sources

Method Development Guide: LC-MS/MS Quantification of 2-(1-Benzofuran-2-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-BF-2026

Introduction & Scope

Target Analyte: 2-(1-Benzofuran-2-yl)ethan-1-amine (also known as 2-Benzofuranethanamine).[1] CAS: 10168-46-4 Molecular Formula:


Molecular Weight:  161.20  g/mol 

This application note details the development of a robust LC-MS/MS method for the quantification of 2-(1-Benzofuran-2-yl)ethan-1-amine in biological matrices. While structurally related to the "Benzo Fury" class of designer drugs (e.g., 5-APB, 6-APB), this specific isomer features the ethylamine side chain attached directly to the furan ring at position 2.

Key Analytical Challenges:

  • Isomer Resolution: Distinguishing the target from positional isomers (e.g., 3-benzofuranethanamine or ring-substituted analogs like 5-APB).

  • Peak Tailing: Primary amines interact strongly with residual silanols on silica columns, requiring specific buffering.

  • Fragmentation Specificity: Low molecular weight (

    
     162) increases the risk of isobaric interference in complex matrices.
    

Physicochemical Context & Method Strategy

To ensure scientific integrity, the method parameters are derived from the molecule's specific physicochemical properties.

  • Basicity (

    
    ):  The primary amine is protonated at neutral and acidic pH. We utilize Electrospray Ionization (ESI) in Positive Mode .
    
  • Hydrophobicity (LogP

    
     1.9):  The benzofuran core is moderately lipophilic. A Reverse Phase (RP)  separation is ideal.
    
  • Aromaticity: The fused ring system allows for

    
     interactions. We recommend a Biphenyl stationary phase  over standard C18 to maximize selectivity against isomers.
    
Strategic Workflow

MethodStrategy Start Analyte: 2-(1-Benzofuran-2-yl)ethan-1-amine Prop1 Primary Amine (Basic) Start->Prop1 Prop2 Benzofuran Core (Aromatic/Isomeric) Start->Prop2 Action1 Mobile Phase: Acidic (pH ~3) Promotes Ionization [M+H]+ Prop1->Action1 Ensure Protonation Action2 Stationary Phase: Biphenyl Column Enhances Pi-Pi Selectivity Prop2->Action2 Separate Isomers MS_Tech Detection: ESI+ MRM Mode Transition 162 -> 131 Action1->MS_Tech Action2->MS_Tech

Figure 1: Method development logic linking physicochemical properties to analytical parameters.

Experimental Protocol

Standards and Reagents[2]
  • Reference Standard: 2-(1-Benzofuran-2-yl)ethan-1-amine HCl (Purity >98%).

  • Internal Standard (IS): Tryptamine-d4 or Phenethylamine-d4 (Structural analogs are preferred if isotopically labeled target is unavailable).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water.

  • Additives: Formic Acid (FA), Ammonium Formate.[2]

Sample Preparation (Liquid-Liquid Extraction)

LLE is chosen over protein precipitation to reduce matrix effects and improve sensitivity for this lipophilic base.

  • Aliquot: Transfer 200 µL of plasma/blood into a glass tube.

  • Spike: Add 20 µL of Internal Standard solution (1 µg/mL).

  • Basify: Add 100 µL of 0.1 M Carbonate Buffer (pH 10) to ensure the amine is neutral (unprotonated) for extraction.

  • Extract: Add 1.5 mL of Chlorobutane or MTBE .

  • Agitate: Vortex for 5 minutes; Centrifuge at 4000 rpm for 5 minutes.

  • Transfer: Transfer the organic (upper) layer to a clean tube.

  • Evaporate: Dry under nitrogen stream at 40°C.

  • Reconstitute: Dissolve residue in 100 µL of Mobile Phase A/B (90:10).

LC-MS/MS Conditions
Chromatographic Parameters
ParameterSettingRationale
Column Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm)Biphenyl phase offers superior separation of aromatic isomers compared to C18.
Mobile Phase A Water + 2mM Ammonium Formate + 0.1% Formic AcidBuffer maintains ionic strength; Acid ensures protonation.
Mobile Phase B Methanol + 0.1% Formic AcidMethanol provides better solubility for benzofurans than ACN.
Flow Rate 0.4 mL/minOptimal for ESI efficiency.
Column Temp 40°CReduces backpressure and improves mass transfer.
Injection Vol 2 - 5 µLMinimize band broadening.

Gradient Profile:

  • 0.0 min: 5% B

  • 0.5 min: 5% B

  • 4.0 min: 95% B (Linear Ramp)

  • 5.5 min: 95% B (Wash)

  • 5.6 min: 5% B (Re-equilibration)

  • 7.5 min: Stop

Mass Spectrometry Parameters (ESI+)
  • Ion Source: Electrospray Ionization (Positive)

  • Spray Voltage: 3500 V

  • Capillary Temp: 300°C

  • Sheath Gas: 40 arb units

MRM Transitions: The precursor ion is the protonated molecule


.
AnalytePrecursor (

)
Product (

)
CE (eV)TypeMechanism
Target 162.1 131.1 20Quantifier

-cleavage (Loss of

)
Target 162.1 145.1 15QualifierLoss of

(Deamination)
Target 162.1 103.1 35QualifierBenzofuran ring fragmentation

Note: Collision Energies (CE) are instrument-dependent and should be optimized.

Fragmentation Pathway Visualization

Understanding the fragmentation is critical for confirming identity against isomers.

Fragmentation M Precursor [M+H]+ m/z 162.1 Frag1 [M+H - NH3]+ m/z 145.1 (Vinylbenzofuran) M->Frag1 -17 Da (NH3) Frag2 [Benzofuran-CH2]+ m/z 131.1 (Tropylium-like) M->Frag2 -31 Da (CH3NH2) Alpha Cleavage Frag1->Frag2 Secondary Frag

Figure 2: Proposed fragmentation pathway for 2-(1-Benzofuran-2-yl)ethan-1-amine.

Validation Criteria & Quality Control

To ensure the method is "self-validating" (Trustworthiness), adhere to the following acceptance criteria based on FDA/EMA Bioanalytical Guidelines.

  • Linearity:

    
     over the range of 1 ng/mL to 1000 ng/mL. Weighting factor 
    
    
    
    is recommended.
  • Precision & Accuracy: CV% and Bias must be

    
     ( 
    
    
    
    at LLOQ).
  • Matrix Effect: Assess using the post-extraction spike method.

    • 
      .
      
    • Acceptable range: 85-115%.

  • Carryover: Inject a blank after the ULOQ (Upper Limit of Quantification). The peak area in the blank must be

    
     of the LLOQ area.
    

Troubleshooting & Expert Insights

Issue: Peak Tailing
  • Cause: Secondary interactions between the amine and silanols on the column.

  • Solution: Increase Ammonium Formate concentration to 5mM or 10mM. The ammonium ions compete for silanol sites, sharpening the amine peak. Alternatively, use a column with "High pH" stability and switch to Ammonium Bicarbonate (pH 10) mobile phase to suppress ionization of the silanols (though this requires verifying column pH limits).

Issue: Isobaric Interference
  • Cause: Co-elution with 5-APB or 6-APB (isomers with MW 175, but potential metabolic fragments or impurities could overlap).

  • Solution: The Biphenyl column is the critical control point. Benzofuran isomers differ in their electron density distribution. The

    
     mechanism of the Biphenyl phase provides distinct retention times for 2-substituted vs 5-substituted benzofurans.
    

References

  • PubChem. (2025). 2-(1-Benzofuran-2-yl)ethan-1-amine.[1] National Library of Medicine. [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Recommendations, Version 9.0. (Standard for validation and MS identification).[3] [Link]

  • Welter, J., et al. (2013). Characterization of the designer drug 5-(2-aminopropyl)benzofuran (5-APB). Mass Spectrometry Letters.
  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

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Application Note: Comprehensive Storage and Handling Protocols for Benzofuran Amine Hydrochlorides

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Benzofuran Amine Hydrochlorides in Research

Benzofuran derivatives represent a critical class of heterocyclic compounds, forming the structural core of numerous natural products and synthetic molecules with profound biological activity.[1] These compounds are distinguished by a fused benzene and furan ring system and are of high interest to medicinal chemists and pharmacologists due to their wide-ranging therapeutic potential, including anticancer, anti-inflammatory, antimicrobial, and CNS-stimulating properties.[2][3][4] Notable drugs, such as the antiarrhythmic agent amiodarone and the β-blocker bufuralol, feature the benzofuran scaffold, highlighting its importance in drug design.[1][2][3]

The amine functionality is frequently incorporated into these scaffolds to modulate pharmacological activity. These amine-containing derivatives are typically converted into their hydrochloride salts. This chemical strategy is employed to enhance the compound's stability, crystallinity, and, most importantly, its aqueous solubility, which is a critical factor for formulation and in vitro/in vivo experimental assays.[5][6]

Given their reactivity and potential hygroscopicity, the integrity of benzofuran amine hydrochlorides is contingent upon meticulous storage and handling. Improper practices can lead to degradation, altering the compound's purity and compromising experimental results. This guide provides a detailed framework for the proper storage, handling, and preparation of solutions of these valuable research compounds.

Long-Term and Short-Term Storage Protocols

The primary objective of a robust storage protocol is to protect the compound from four key environmental factors: Moisture, Heat, Light, and Oxygen. Amine hydrochloride salts, in particular, can be susceptible to moisture absorption (hygroscopicity) and oxidation.[7][8]

Controlling Environmental Variables
ParameterRecommended ConditionRationale & Causality
Temperature Long-Term: 2-8°C Short-Term: ≤25°C (Room Temp)Storing at refrigerated temperatures significantly slows the rate of potential degradation reactions.[9] While stable for short periods at ambient temperatures, prolonged exposure to heat can accelerate decomposition.[10]
Humidity Store in a desiccated environment (RH <50%)Amine hydrochlorides can be hygroscopic. Moisture absorption can cause powder caking, impairing accurate weighing, and can act as a medium for hydrolytic degradation.[7][10][11]
Light Protect from all light sourcesMany complex organic molecules are photosensitive. Storing in amber or opaque containers prevents photo-catalyzed degradation.[12][13]
Atmosphere Tightly sealed containers; Inert gas for highly sensitive compoundsOxygen in the air can promote oxidative degradation of the amine or benzofuran ring system.[8] A tight seal is mandatory.[12] For exceptionally sensitive analogs, backfilling the container with an inert gas like argon or nitrogen provides maximum protection.
Practical Storage Implementation
  • Primary Container: The compound should be stored in its original, tightly sealed, light-protecting (amber glass) vial.

  • Secondary Containment: Place the primary container inside a larger, shatter-proof secondary container (e.g., a polyethylene tub) along with a desiccant pouch to absorb any ambient moisture.[14]

  • Location: Use a laboratory refrigerator or cold room that is designated for chemical storage only and maintains a stable 2-8°C range.[9][15] Do not store in frost-free freezers, which undergo temperature cycling.

  • Inventory Management: All containers must be clearly labeled with the compound name, date of receipt, and date opened.[15][16] Employ a "First-In, First-Out" (FIFO) system to ensure older stock is used first.[10]

Safe Handling and Personal Protective Equipment (PPE)

Handling benzofuran amine hydrochlorides, which are often fine powders, requires stringent safety measures to prevent inhalation, ingestion, and dermal/eye contact.[17]

Engineering Controls

The primary engineering control for handling these compounds is a certified chemical fume hood.[12][18] This protects the user from inhaling fine powders and provides a contained space in case of a spill. Ensure the work area is clean and uncluttered. An eyewash station and safety shower must be immediately accessible.[12][18]

Mandatory Personal Protective Equipment (PPE)
PPE ItemSpecificationPurpose
Eye Protection Chemical splash goggles or safety glasses with side shieldsProtects eyes from airborne powder and accidental splashes.[12][18]
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Prevents direct skin contact. Gloves must be inspected before use and removed properly to avoid contaminating skin.[17][18][19]
Body Protection Laboratory coatProtects skin and personal clothing from contamination.[18]
Respiratory NIOSH-approved respirator (if needed)Required if handling large quantities outside of a fume hood or if significant aerosolization is expected.[17][19]
Workflow for Safe Handling and Weighing

This workflow ensures both user safety and compound integrity during handling.

Caption: Workflow for Safe Handling of Benzofuran Amine Hydrochlorides.

Protocols for Solution Preparation and Use

The hydrochloride salt form generally confers good solubility in polar solvents.[5] However, the stability of the resulting solution depends on the solvent, pH, and storage conditions.

Physicochemical Data (Illustrative Example)

The following table provides example data for a representative benzofuran amine hydrochloride, which is useful for calculating molar concentrations and understanding its properties.

PropertyExample ValueSource
Compound Name 1-(2,3-dihydro-1-benzofuran-3-yl)ethan-1-amine HCl[5]
Molecular Formula C₁₀H₁₄ClNO[5]
Molecular Weight 197.68 g/mol [5]
Appearance White or off-white crystalline powder[5]
Solubility Soluble in water and polar organic solvents[5]
pKa 10.4[5]
Step-by-Step Solution Preparation Protocol
  • Equilibration: Allow the sealed container of the compound to warm to room temperature in a desiccator before opening. This crucial step prevents condensation of atmospheric moisture onto the cold powder.

  • Weighing: Following the safe handling workflow (Section 3.3), accurately weigh the desired mass of the compound.

  • Dissolution:

    • Place the weighed powder into a sterile vial.

    • Add the desired volume of solvent (e.g., DMSO, ethanol, or a buffered aqueous solution) to the vial.

    • Vortex or sonicate gently until the solid is completely dissolved. For compounds with lower solubility, gentle warming may be required.

  • pH Considerations: The benzofuran ring system can be susceptible to hydrolysis under strongly acidic or basic conditions.[20] For aqueous solutions, it is highly recommended to use a buffer (e.g., PBS at pH 7.4) to maintain a stable physiological pH.

  • Sterilization (Optional): If the solution is for cell-based assays, sterilize it by passing it through a 0.22 µm syringe filter.

Solution Stability and Storage
  • Forced Degradation Insights: Stability is compound-specific. Forced degradation studies show that related structures can be susceptible to hydrolysis (acid/base), oxidation (e.g., with H₂O₂), and photolysis.[20][21]

  • Short-Term Storage (≤ 1 week): Store solutions at 2-8°C in tightly sealed, light-protected vials.

  • Long-Term Storage (> 1 week): Aliquot the stock solution into single-use volumes and store at -20°C or -80°C. This prevents degradation from repeated freeze-thaw cycles.

  • Decision-Making for Solution Handling: The following diagram provides a logical flow for preparing and storing solutions to maximize their viability.

Caption: Decision Tree for Solution Preparation and Storage.

References

  • Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research. [Link]

  • Mini Review on Important Biological Properties of Benzofuran Derivatives. Journal of Catalyst & Catalysis. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. National Center for Biotechnology Information (PMC). [Link]

  • Benzofuran – Knowledge and References. Taylor & Francis Online. [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. [Link]

  • Moisture Impact on Powder Safety, Stability, and Processing. Delft Solids Solutions. [Link]

  • Best Practices for Powder Storage and Handling. coatingAI. [Link]

  • Hygroscopic Problems Of Capsule Filled Powders. richpacking020.com. [Link]

  • Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow Theses Service. [Link]

  • Chemical Storage & Segregation Guidelines. University of Alabama in Huntsville. [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Hazmat, Corp. [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. National Center for Biotechnology Information (PMC). [Link]

  • Amine hydrochloride salts : a problem in polyurethane synthesis. Enlighten: Theses. [Link]

  • Safety Data Sheet CLEAN AMINE®. Greenbook.net. [Link]

  • Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews. [Link]

  • Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • Chemical Storage Guidelines. Sabanci University. [Link]

  • Instability of the Hydrochloride Salts of Cathinone Derivatives in Air. National Center for Biotechnology Information (PMC). [Link]

  • Chemical Storage Guidelines. Louisiana State University. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]

Sources

Strategic Reduction of 2-(1-Benzofuran-2-yl)nitroethane: Reagent Selection and Protocol Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

The reduction of 2-(1-Benzofuran-2-yl)nitroethane to its corresponding amine, 2-(1-Benzofuran-2-yl)ethanamine , is a pivotal transformation in the synthesis of bioactive heterocycles. Structurally, the product is the oxygen bioisostere of tryptamine . While tryptamines are ubiquitous in CNS drug discovery, benzofuran analogs offer distinct lipophilicity and metabolic stability profiles, making them valuable scaffolds for serotonergic receptor modulation (e.g., 5-HT2 agonists).

The Chemoselectivity Challenge: The primary synthetic hurdle is chemoselectivity. The benzofuran core contains a C2-C3 double bond that behaves like a vinyl ether/styrene system. Aggressive reducing conditions (e.g., high-pressure catalytic hydrogenation) risk reducing this bond to form dihydrobenzofuran , destroying the aromatic character of the furan ring. Conversely, mild methods may fail to fully reduce the aliphatic nitro group to the primary amine, stalling at the hydroxylamine or oxime intermediate.

This guide details two high-fidelity protocols designed to maximize yield while preserving the benzofuran core: Lithium Aluminum Hydride (LAH) reduction and Catalytic Transfer Hydrogenation (CTH) .

Reagent Selection Matrix

The following decision matrix evaluates common reducing agents based on chemoselectivity, scalability, and safety.

Reagent SystemMechanismBenzofuran StabilityScalabilityRec. Score
LiAlH₄ (LAH) / THF Nucleophilic Hydride TransferHigh (Does not reduce isolated C=C)Low-Med (Safety constraints)Primary
Pd/C + H₂ (Gas) Catalytic HydrogenationLow (Risk of C2-C3 saturation)HighNot Recommended
HCOONH₄ + Pd/C Catalytic Transfer HydrogenationMed-High (Kinetic control possible)HighSecondary
NaBH₄ + NiCl₂ In-situ Nickel BorideHigh MediumAlternative
Zn + HCl Electron Transfer (Dissolving Metal)High HighLow (Messy workup)

Reaction Pathway & Mechanism[10][11][12][13][14][15]

The reduction must traverse from the nitroalkane to the primary amine without affecting the furan ring.

ReactionPathway Start 2-(1-Benzofuran-2-yl) nitroethane Inter1 Nitroso Intermediate Start->Inter1 2e-, 2H+ SideProduct Dihydrobenzofuran Analog (Over-reduced) Start->SideProduct H2/Pd (High Pressure) Inter2 Hydroxylamine Intermediate Inter1->Inter2 2e-, 2H+ Product 2-(1-Benzofuran-2-yl) ethanamine Inter2->Product 2e-, 2H+ (Target Path) Product->SideProduct Over-hydrogenation

Figure 1: Reaction pathway showing the stepwise reduction of the nitro group and the risk of ring saturation (red dotted line) under aggressive hydrogenation.

Protocol A: Lithium Aluminum Hydride (LAH) Reduction

Best for: Laboratory scale (<10g), high yield, and absolute preservation of the benzofuran double bond.

Mechanistic Insight

LAH acts as a powerful nucleophilic hydride source. The aliphatic nitro group is reduced to the amine via a stepwise hydride addition. Crucially, LAH does not reduce isolated carbon-carbon double bonds (like the C2-C3 bond in benzofuran) in the absence of conjugation to a carbonyl group, making it the most chemoselective option for this substrate.

Materials
  • Substrate: 2-(1-Benzofuran-2-yl)nitroethane (1.0 eq)

  • Reagent: LiAlH₄ (Pellets or powder, 4.0 eq)

  • Solvent: Anhydrous THF (stabilized, free of peroxides)

  • Atmosphere: Dry Nitrogen or Argon

Step-by-Step Procedure
  • Setup: Flame-dry a 3-neck Round Bottom Flask (RBF) equipped with a reflux condenser, addition funnel, and magnetic stir bar. Flush with

    
    .
    
  • Reagent Prep: Charge the flask with LiAlH₄ (4.0 eq) and anhydrous THF (concentration ~0.5 M relative to LAH). Cool to 0°C in an ice bath.

  • Addition: Dissolve the nitroethane substrate in anhydrous THF. Add this solution dropwise to the LAH suspension over 30–45 minutes. Note: Exothermic gas evolution (

    
    ) will occur.
    
  • Reflux: Once addition is complete, remove the ice bath and warm to room temperature. Heat to a gentle reflux (66°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (System: 10% MeOH in DCM + 1%

      
      ). The starting material (
      
      
      
      ) should disappear, and a baseline spot (amine) should appear.
  • Fieser Quench (Critical): Cool the mixture to 0°C. For every x grams of LAH used, add carefully in sequence:

    • x mL water

    • x mL 15% NaOH solution

    • 3x mL water

  • Workup: Warm to RT and stir for 30 minutes until the aluminum salts form a granular white precipitate. Filter through a Celite pad.[1] Wash the pad with THF.

  • Isolation: Dry the filtrate over

    
    , filter, and concentrate in vacuo to yield the crude amine oil.
    

Protocol B: Catalytic Transfer Hydrogenation (CTH)

Best for: Scalability, safety (no


 cylinders), and "greener" chemistry.
Mechanistic Insight

This method uses Ammonium Formate as a hydrogen donor in the presence of Pd/C. The decomposition of formate releases


 and 

in situ on the catalyst surface. This creates a "concentration-controlled" hydrogenation environment that is often kinetic enough to reduce the nitro group but mild enough to spare the benzofuran ring, provided the reaction time is monitored strictly.
Materials
  • Substrate: 2-(1-Benzofuran-2-yl)nitroethane (1.0 eq)

  • Catalyst: 10% Pd/C (0.1 eq by weight)

  • Hydrogen Donor: Ammonium Formate (5.0 – 10.0 eq)

  • Solvent: Methanol (MeOH)[2][3]

Step-by-Step Procedure
  • Setup: Use a standard single-neck RBF with a vigorous stir bar. No inert atmosphere is strictly required, but

    
     purging is good practice.
    
  • Mixing: Dissolve the substrate in MeOH (0.1 M). Add the 10% Pd/C catalyst carefully (wet the catalyst with a little water first to prevent ignition of methanol vapors).

  • Initiation: Add Ammonium Formate in one portion.

  • Reaction: Stir vigorously at Room Temperature (25°C).

    • Observation: Effervescence (

      
       release) will begin.
      
    • Kinetics: This reaction is often fast (1–3 hours).

  • Monitoring: Check TLC every 30 minutes. Stop immediately upon consumption of starting material to prevent over-reduction of the furan ring.

  • Workup: Filter the mixture through a Celite pad to remove Pd/C. Caution: Spent Pd/C is pyrophoric; keep the filter cake wet.

  • Purification: Concentrate the filtrate. The residue will contain excess ammonium formate. Dissolve in DCM, wash with dilute

    
     (to liberate the free base amine), dry over 
    
    
    
    , and concentrate.

Analytical Validation & Self-Verification

To ensure the protocol was successful, compare your analytical data against these expected values.

FeatureExpected ObservationInterpretation
TLC Low

, Ninhydrin positive (Purple/Blue)
Primary amine formation.
1H NMR (Aromatic) ~6.5 - 7.6 ppm (Complex multiplet)Benzofuran ring intact. Loss of aromatic peaks indicates ring reduction.
1H NMR (Aliphatic) Triplet ~2.9 ppm (

), Triplet ~3.0 ppm (

)
Characteristic ethylamine chain.
IR Spectroscopy Disappearance of 1550/1350

(

)
Complete reduction of nitro group.
Appearance Yellow/Orange Oil

Colorless/Pale Oil
Nitro compounds are often yellow; pure amines are usually colorless.
Workflow Visualization: The Fieser Workup (LAH)

Proper quenching is the most common failure point in LAH reductions. Follow this logic flow to ensure granular precipitates.

FieserWorkup Step1 Reaction Complete (THF Solution + Excess LAH) Quench1 Add x mL H2O (Destroys excess Hydride) Step1->Quench1 Slowly, 0°C Quench2 Add x mL 15% NaOH (Forms Aluminate) Quench1->Quench2 Dropwise Quench3 Add 3x mL H2O (Hydrolysis to Al salts) Quench2->Quench3 Dropwise Stir Stir 30 mins at RT (Granular ppt formation) Quench3->Stir Filter Filter via Celite Stir->Filter Result Clear Filtrate (High Yield) Filter->Result

Figure 2: The "1:1:3" Fieser quench method logic flow.

Troubleshooting

  • Problem: Reaction stalls (TLC shows starting material).

    • Solution (LAH): The THF may be "wet" (destroying the reagent). Add an additional 1.0 eq of LAH. Ensure reflux is vigorous.

    • Solution (CTH): The catalyst may be poisoned (sulfur from synthesis?). Filter and add fresh Pd/C. Heat to 40°C.

  • Problem: Formation of Dihydrobenzofuran (Over-reduction).

    • Solution: Switch from CTH/Catalytic Hydrogenation to the LAH protocol. LAH is chemically unable to reduce the isolated furan double bond under these conditions.

  • Problem: Emulsion during workup.

    • Solution: In the LAH workup, if the precipitate is gelatinous rather than granular, you likely added water too fast or didn't stir long enough with NaOH. Add anhydrous

      
       directly to the quenching mixture to help bind water and coagulate the aluminum salts.
      

References

  • Reduction of Nitro Compounds (General Methodologies)

    • Source: Organic Chemistry Portal. "Reduction of Nitro Compounds to Amines."
    • URL:[Link]

  • Catalytic Transfer Hydrogenation using Ammonium Form

    • Title: Selective catalytic transfer hydrogenation of nitriles to primary amines using Pd/C.[4][5]

    • Source: Royal Society of Chemistry (Catalysis Science & Technology).[4]

    • URL:[Link]

  • Benzofuran Stability & Hydrogen

    • Title: Selective Hydrogenation of Benzofurans Using Ruthenium Nanoparticles.[6]

    • Source: ACS C
    • URL:[Link]

  • Standard LAH Protocols

    • Title: Experiment 5: Reductions with Lithium Aluminium Hydride.
    • Source: Imperial College London (Labor
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Recrystallization Solvents for Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of benzofuran derivatives. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical process of recrystallization. Our goal is to equip researchers, chemists, and drug development professionals with the expertise to overcome common challenges and achieve high purity for their target compounds.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of recrystallization and why is it critical for benzofuran derivatives?

Recrystallization is a purification technique used to separate a desired solid compound from impurities.[1] The process relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.[2] Ideally, the benzofuran derivative should be highly soluble in a hot solvent but poorly soluble in the same solvent when it is cold.[3][4] Impurities, conversely, should either be completely insoluble in the hot solvent (allowing for their removal via hot filtration) or remain highly soluble in the cold solvent (staying in the "mother liquor" after crystallization).[3][4]

For benzofuran derivatives, which are often key intermediates or active pharmaceutical ingredients (APIs), achieving high purity is paramount. This technique is essential for removing by-products, unreacted starting materials, and other contaminants that can affect downstream applications, biological activity, and regulatory approval.

Q2: How does the molecular structure of my benzofuran derivative influence the choice of solvent?

The "like dissolves like" principle is a useful starting point.[1] The core benzofuran structure is a rigid, aromatic heterocyclic system, which generally confers good solubility in a range of organic solvents and poor solubility in water.[5] However, the functional groups (substituents) attached to this core are the primary determinants of solubility.

  • Polar Substituents: Groups such as hydroxyl (-OH), carboxylic acid (-COOH), and amine (-NH2) increase the molecule's polarity. Derivatives with these groups will be more soluble in polar solvents like ethanol, methanol, or even mixtures of alcohol and water.[6][7]

  • Non-Polar Substituents: Alkyl or aryl groups decrease polarity, making the derivative more soluble in non-polar solvents like toluene, hexanes, or cyclohexane.

  • Intermediate Polarity: Functional groups like esters or ketones suggest solvents of intermediate polarity, such as ethyl acetate or acetone, may be suitable.[8][9]

Q3: What is a mixed-solvent system and when is it advantageous?

A mixed-solvent recrystallization is employed when no single solvent provides the ideal solubility profile.[3] This method uses a pair of miscible solvents: one in which the benzofuran derivative is highly soluble (the "solvent") and another in which it is poorly soluble (the "anti-solvent").[3]

This approach is particularly useful when:

  • Your compound is too soluble in one solvent, even when cold.

  • Your compound is too insoluble in another solvent, even when hot.

The standard procedure involves dissolving the compound in a minimal amount of the hot "solvent" and then adding the "anti-solvent" dropwise until the solution becomes persistently cloudy (the point of saturation). A few drops of the hot "solvent" are then added to redissolve the precipitate, and the clear solution is allowed to cool slowly, promoting crystal growth.[9]

Experimental Protocol: Systematic Solvent Selection

A methodical approach is crucial for identifying the optimal solvent system efficiently. The following protocol outlines a small-scale screening process.

Step-by-Step Solvent Screening
  • Preparation: Place a small amount (approx. 10-20 mg) of your crude benzofuran derivative into several small test tubes.

  • Room Temperature Test: To each tube, add a different candidate solvent (e.g., water, ethanol, ethyl acetate, toluene, hexane) dropwise, up to about 0.5 mL. Agitate the mixture. A good candidate solvent will not dissolve the compound at room temperature.[4]

  • Heating Test: If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath to the boiling point of the solvent. A good solvent will dissolve the compound completely at or near its boiling point.[2][4]

  • Cooling Test (Crystallization): If the compound dissolves when hot, allow the solution to cool slowly to room temperature, and then in an ice bath. The formation of a significant amount of crystalline precipitate indicates a promising solvent.[2]

  • Evaluation: The best solvent is one that dissolves the compound completely when hot but results in a high recovery of crystals when cold.

Workflow for Solvent Selection

The decision-making process for solvent selection can be visualized as follows:

Solvent_Selection_Workflow start Start: Place ~15mg of crude benzofuran derivative in a test tube add_solvent Add 0.5 mL of a candidate solvent start->add_solvent observe_rt Observe at Room Temperature add_solvent->observe_rt dissolved_rt Result: Compound Dissolves (Solvent is unsuitable) observe_rt->dissolved_rt Yes insoluble_rt Result: Compound Insoluble observe_rt->insoluble_rt No heat_solution Heat solution to boiling insoluble_rt->heat_solution observe_hot Observe Hot Solution heat_solution->observe_hot dissolved_hot Result: Compound Dissolves observe_hot->dissolved_hot Yes insoluble_hot Result: Compound Insoluble (Solvent is unsuitable) observe_hot->insoluble_hot No cool_solution Cool solution slowly, then place in ice bath dissolved_hot->cool_solution observe_cool Observe for Crystals cool_solution->observe_cool crystals_form Result: Abundant Crystals Form (Excellent Solvent Choice) observe_cool->crystals_form Yes no_crystals Result: No/Few Crystals (Consider mixed solvent or concentrating the solution) observe_cool->no_crystals No

Caption: Workflow for single-solvent screening.

Data Presentation: Solvent Properties

The choice of solvent should be guided by its physical properties in relation to your compound.

Table 1: Properties of Common Recrystallization Solvents

SolventBoiling Point (°C)Relative PolarityDielectric ConstantNotes and Common Uses for Benzofurans
Non-Polar
n-Hexane690.0091.88Good for highly non-polar derivatives; often used as an anti-solvent.
Toluene1110.0992.38Effective for aromatic compounds that are not very polar.[8][9]
Intermediate Polarity
Diethyl Ether350.1174.34Low boiling point can be problematic; good dissolving power.
Ethyl Acetate (EtOAc)770.2286.02Excellent general-purpose solvent for moderately polar compounds.[8]
Tetrahydrofuran (THF)660.2077.5Strong solvent, can be difficult to achieve crystallization from.[9]
Dichloromethane (DCM)400.3099.08Often too good a solvent; low boiling point. Benzofuran itself is soluble in DCM.[5]
Acetone560.35520.7Good for many ketones and other polar derivatives.[9]
Polar Protic
2-Propanol (IPA)820.54618.3Good for compounds with H-bond donors/acceptors.
Ethanol (EtOH)780.65424.5A very common and effective solvent for polar benzofuran derivatives.[9][10]
Methanol (MeOH)650.76232.7More polar than ethanol; used for highly polar derivatives.[6]
Water1001.00080.1Generally poor solvent unless derivative is highly polar (e.g., a salt), but useful as an anti-solvent with alcohols.[8][9]

Data compiled from multiple sources.[11][12][13]

Troubleshooting Guide

Even with careful planning, challenges can arise. This section addresses the most common issues encountered during the recrystallization of benzofuran derivatives.

Q: My compound will not dissolve, even in the boiling solvent.
  • Primary Cause: The solvent is not polar enough to overcome the crystal lattice energy of your highly polar benzofuran derivative.

  • Solution:

    • Select a More Polar Solvent: Move up the polarity scale (e.g., from Toluene to Ethyl Acetate, or from Ethyl Acetate to Ethanol).

    • Consider a Mixed-Solvent System: If your compound is partially soluble, try adding a small amount of a more powerful, miscible co-solvent.

Q: No crystals are forming upon cooling.
  • Cause A: Too much solvent was used. This is the most frequent reason for crystallization failure.[14][15] The solution is not saturated enough for crystals to nucleate.

    • Solution: Gently boil off a portion of the solvent to increase the concentration. Allow the solution to cool again.

  • Cause B: Supersaturation. The solution has cooled below its saturation point but lacks a nucleation site for crystal growth to begin.[1][14]

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inner surface of the flask below the liquid level. The microscopic rough edges provide nucleation sites.[1][14]

    • Solution 2 (Seeding): If you have a pure crystal of your compound, add a tiny speck ("seed crystal") to the solution to initiate crystallization.[1][14]

Q: My compound has "oiled out" instead of forming crystals.
  • Cause: This occurs when the solution becomes saturated at a temperature that is above the melting point of your benzofuran derivative.[14][15] Impurities can also lower the melting point, exacerbating this issue.

  • Solution:

    • Re-dissolve and Dilute: Heat the solution until the oil redissolves completely.

    • Add More Solvent: Add a small amount (10-20%) of additional hot solvent to lower the saturation temperature.

    • Cool Slowly: Allow the solution to cool much more slowly. Insulating the flask can help. Slow cooling is critical to favor the formation of ordered crystals over an amorphous oil.[14]

    • Scratch: Scratch the flask vigorously as it cools to encourage crystallization before the solution can oil out.

Q: My final yield is very low.
  • Cause A: Excessive solvent. As noted above, using too much solvent will leave a large portion of your product dissolved in the mother liquor.[1][15]

    • Solution: Before discarding the mother liquor, try concentrating it by evaporation and cooling it again to recover a second crop of crystals. Note that this crop may be less pure.

  • Cause B: Premature crystallization. The compound crystallized in the filter funnel during hot filtration.[16]

    • Solution: Use a slight excess of hot solvent before filtering. Also, ensure your funnel and receiving flask are pre-heated (e.g., with steam or in an oven) to prevent cooling during filtration.

  • Cause C: Improper washing. Washing the collected crystals with room-temperature solvent or using too much wash solvent can redissolve a significant amount of product.[1]

    • Solution: Always wash your crystals with a minimal amount of ice-cold recrystallization solvent.

Troubleshooting Decision Tree

Troubleshooting_Tree start Problem Encountered During Recrystallization no_crystals No Crystals Form on Cooling start->no_crystals oiling_out Compound 'Oils Out' start->oiling_out low_yield Poor Crystal Yield start->low_yield sol_A1 Cause: Too much solvent? no_crystals->sol_A1 sol_C1 Cause: Saturation temp > MP? oiling_out->sol_C1 sol_D1 Cause: Product left in mother liquor? low_yield->sol_D1 sol_A2 Action: Boil off some solvent and re-cool. sol_A1->sol_A2 Yes sol_B1 Cause: Supersaturation? sol_A1->sol_B1 No sol_B2 Action: Scratch flask or add a seed crystal. sol_B1->sol_B2 Yes sol_C2 Action: Re-heat, add more solvent, and cool slowly. sol_C1->sol_C2 Yes sol_D2 Action: Concentrate filtrate to get a second crop. sol_D1->sol_D2 Yes sol_D3 Cause: Premature crystallization? sol_D1->sol_D3 No sol_D4 Action: Use excess hot solvent and pre-heat glassware. sol_D3->sol_D4 Yes

Caption: Decision tree for common recrystallization issues.

References

  • Solvent Choice - Chemistry Teaching Labs. University of York. [Link]

  • Solvent Selection and Recrystallization Guide. Scribd. [Link]

  • Polarity of Solvents. University of California, Davis. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Solvent Polarity Table. Scribd. [Link]

  • Experiment : Recrystallization – Part I: Solvent Selection. Science Learning Center. [Link]

  • Solvents and Polarity. University of Rochester, Department of Chemistry. [Link]

  • Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Recrystallization. University of California, Los Angeles. [Link]

  • Problems with Recrystallisations. University of York, Chemistry Teaching Labs. [Link]

  • Common Challenges in Industrial Crystallization and How to Overcome Them. LinkedIn. [Link]

  • Problems in recrystallization. Biocyclopedia. [Link]

  • Troubleshooting Crystallization. Chemistry LibreTexts. [Link]

  • Benzofuran. Grokipedia. [Link]

  • Recrystallization and Crystallization. University of Rochester. [Link]

  • Solvent Miscibility and Polarity Chart. Organometallics. [Link]

  • Preparation of benzofuran derivatives.
  • Study of Benzofuran Derivatives and their Biological Significance. IJSDR. [Link]

  • Benzofuran | C8H6O. PubChem, National Institutes of Health. [Link]

  • Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Cuestiones de Fisioterapia. [Link]

  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. [Link]

  • Recrystallization. Homi Bhabha Centre for Science Education. [Link]

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Technical Support Center: Resolving Peak Tailing in the HPLC Analysis of 2-(1-Benzofuran-2-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the chromatographic analysis of 2-(1-Benzofuran-2-yl)ethan-1-amine. This resource is designed for researchers, analytical chemists, and drug development professionals who are encountering challenges with asymmetrical peak shapes—specifically peak tailing—during the HPLC analysis of this compound. Poor peak shape can significantly compromise the accuracy of quantification, limit of detection, and overall method reliability.[1]

This guide provides a structured, in-depth troubleshooting framework in a question-and-answer format. We will explore the root chemical causes of peak tailing for this basic analyte and present logical, field-proven strategies to systematically resolve the issue, ensuring the development of a robust and reproducible analytical method.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm seeing significant peak tailing with 2-(1-Benzofuran-2-yl)ethan-1-amine on my C18 column. What is the fundamental cause of this?

A1: The primary cause of peak tailing for this analyte is a secondary ionic interaction between the basic amine group and residual silanol groups on the silica-based stationary phase.

2-(1-Benzofuran-2-yl)ethan-1-amine is a basic compound due to its primary amine functional group. In typical reversed-phase mobile phases (pH 3-7), this amine group is protonated, carrying a positive charge (R-NH3+).

Standard silica-based HPLC columns, such as C18, are manufactured from silica particles. The surface of this silica naturally contains silanol groups (Si-OH).[1][2] While manufacturers bond the C18 chains to these groups and use "end-capping" to cover the remaining ones, some residual silanols are always present. These silanols are weakly acidic (pKa ≈ 3.8–4.2) and can become deprotonated (negatively charged, Si-O⁻) at mobile phase pH values above 4.[3]

The peak tailing you observe is the result of two competing retention mechanisms:

  • Primary (Desirable) Interaction: The intended reversed-phase mechanism, where the hydrophobic benzofuran moiety of your analyte interacts with the hydrophobic C18 chains.

  • Secondary (Undesirable) Interaction: A strong ionic attraction between the positively charged analyte and the negatively charged silanol sites.[4][5]

Because the ionic interaction is strong and the active silanol sites are non-uniformly distributed, a fraction of the analyte molecules are retained longer than the bulk, resulting in a delayed elution and a "tailing" peak.[2][4]

cluster_Analyte Analyte: 2-(1-Benzofuran-2-yl)ethan-1-amine cluster_StationaryPhase Silica Stationary Phase Analyte Protonated Amine (R-NH3+) C18 C18 Alkyl Chain (Hydrophobic) Analyte->C18 Primary Hydrophobic Interaction (Leads to Symmetrical Peak) Silanol Deprotonated Silanol (Si-O⁻) Analyte->Silanol Secondary Ionic Interaction (Causes Peak Tailing)

Caption: Interaction mechanisms leading to peak tailing.
Q2: What is the most effective initial step to eliminate this peak tailing?

A2: The most common and effective strategy is to adjust the mobile phase pH to a low value (typically between 2.5 and 3.0).

By lowering the mobile phase pH, you ensure that the residual silanol groups on the stationary phase are fully protonated (Si-OH) and therefore electrically neutral.[1][4] This suppresses the undesirable ionic interaction, leaving only the intended reversed-phase mechanism, which results in a much sharper, more symmetrical peak.[4][6]

Mobile phase additives like formic acid or trifluoroacetic acid (TFA) are used to control this pH.

Mobile Phase AdditiveTypical ConcentrationProsConsMS Compatibility
Formic Acid (FA) 0.1% (v/v)Good pH control. Excellent MS compatibility.Weaker ion-pairing agent than TFA, may not be as effective for very strong tailing.High
Trifluoroacetic Acid (TFA) 0.05% - 0.1% (v/v)Strong acid, very effective at protonating silanols. Acts as an ion-pairing agent, further improving peak shape.[7]Causes significant ion suppression in mass spectrometry.[7][8] Can be difficult to flush from the HPLC system.[7]Low

Experimental Protocol: Preparing a Low-pH Mobile Phase

  • Reagent Preparation:

    • Mobile Phase A (Aqueous): Pipette 1.0 mL of high-purity formic acid into a 1 L volumetric flask. Dilute to the mark with HPLC-grade water. This creates a 0.1% formic acid solution.

    • Mobile Phase B (Organic): Pipette 1.0 mL of high-purity formic acid into a 1 L volumetric flask. Dilute to the mark with HPLC-grade acetonitrile or methanol.

  • Solvent Preparation:

    • Filter both mobile phases through a 0.22 µm or 0.45 µm membrane filter to remove particulates.

    • Degas both solvents thoroughly using an inline degasser, sonication, or helium sparging to prevent bubble formation in the pump.

  • Method Implementation:

    • Start with a simple isocratic method (e.g., 60% A / 40% B) or a shallow gradient to evaluate the peak shape improvement.

    • Equilibrate the column with the new mobile phase for at least 10-15 column volumes before injecting your sample.[9]

Q3: I've lowered the pH, and the peak shape has improved, but some tailing persists. What is the next logical step?

A3: If pH optimization is insufficient, the next step is to evaluate your column chemistry. Not all C18 columns are created equal, and selecting a column designed for basic compounds is critical.

Even at low pH, some highly active silanol groups can still interact with basic analytes.[2] Modern columns employ different technologies to further minimize these effects.

Column TypeKey FeaturePerformance with Basic CompoundsRecommended Use Case
Standard C18 (Older, Type A Silica) Lower purity silica with more metal contaminants and active silanols.[1]Poor. Often exhibits significant peak tailing that is difficult to eliminate.[1]Not recommended for method development with basic compounds.
End-Capped C18 (Modern, Type B Silica) High-purity silica with a secondary silanization step ("end-capping") to cover most residual silanols.[2][5]Good. The industry standard and a significant improvement over Type A. May still show slight tailing for challenging bases.A good starting point for most applications.
Polar-Embedded Phase A polar functional group (e.g., amide, carbamate) is embedded within the C18 alkyl chain.[10]Excellent. The polar group shields the analyte from silanol interactions, improving peak shape.[10]Highly recommended when end-capped columns are insufficient.
Hybrid Particle Phase (e.g., BEH) Stationary phase is a hybrid of silica and organic polymer.Excellent. Offers a wider usable pH range (1-12) and reduced silanol activity, providing superior peak shape for bases.[11]Ideal for methods requiring high pH or for maximum performance with basic analytes.

Recommendation: If you are using an older or generic C18 column, switching to a modern, high-purity, end-capped column from a reputable manufacturer is the first step. For maximum performance and the elimination of persistent tailing, a polar-embedded or hybrid particle column is the preferred choice.[10][11]

Q4: I've optimized my method, but now all the peaks in my chromatogram are tailing or broad, not just my analyte. What does this indicate?

A4: When all peaks are affected, the problem is likely physical or systemic, not chemical. This is often caused by extra-column dead volume, column contamination, or column bed deformation.

Chemical issues (like silanol interactions) are specific to certain analytes. Physical issues affect every compound passing through the system.[12]

Troubleshooting Workflow: Differentiating Chemical vs. Physical Issues

A simple diagnostic test is to inject a neutral, non-polar compound like toluene. This compound does not have functional groups that interact with silanols.

Start Peak Tailing Observed InjectNeutral Diagnostic Test: Inject a neutral compound (e.g., Toluene) Start->InjectNeutral Result Evaluate Peak Shape of Neutral Compound InjectNeutral->Result Chemical Chemical Problem: Analyte-Specific Interaction Result->Chemical Peak is sharp and symmetrical Physical Physical/System Problem: Affects all peaks Result->Physical Peak also tails or is broad Optimize Proceed with Mobile Phase and Column Chemistry Optimization (See Q2 & Q3) Chemical->Optimize CheckSystem Troubleshoot System: 1. Check fittings for dead volume. 2. Inspect/replace in-line filter. 3. Flush or replace guard/analytical column. Physical->CheckSystem

Caption: Workflow to diagnose the cause of peak tailing.

Common Physical/System Problems:

  • Extra-Column Dead Volume: Caused by using tubing with too large an internal diameter or by a gap between the tubing ferrule and the column end-fitting. This creates a void where the sample can diffuse and mix, causing band broadening.[5][12]

  • Column Contamination: Particulate matter from the sample or system wear can clog the inlet frit of the column.[4][13] This disrupts the flow path and distorts peak shape.

  • Column Void/Bed Deformation: A void can form at the head of the column due to settling of the packed bed over time or from pressure shocks.[4][12]

Protocol: System Check & Maintenance

  • Inspect Connections: Ensure all PEEK or stainless steel fittings are properly seated. Trim tubing ends to be flush and square. Re-tighten all connections between the injector and the detector.

  • Check for Blockages: Systematically disconnect components (starting from the detector and moving backward) to identify sources of high backpressure, which often indicate a blockage.[14][15]

  • Use Protective Components: Always use an in-line filter before the injector and a guard column before the analytical column.[16][17][18] These are inexpensive, disposable parts that protect your expensive analytical column from contamination.[16][18][19]

  • Column Flushing: If contamination is suspected, reverse the column (if permitted by the manufacturer) and flush it with a strong solvent (like 100% acetonitrile or isopropanol) to waste.[4]

Q5: Is it possible to use a high pH mobile phase to improve the peak shape?

A5: Yes, using a high pH (e.g., pH 9-10) is a valid alternative strategy, provided you use a column specifically designed for high pH stability.

At a high pH, the 2-(1-Benzofuran-2-yl)ethan-1-amine will be in its neutral, deprotonated form (R-NH2). In this state, it will not have a positive charge and therefore will not engage in strong ionic interactions with the deprotonated silanol sites (Si-O⁻).[9][20]

CRITICAL CONSIDERATION: Standard silica-based columns will rapidly and irreversibly dissolve at a pH above 8.[9] You must use a hybrid-silica or polymer-based column that is specified by the manufacturer for high-pH use.

Experimental Protocol: High-pH Mobile Phase Preparation

  • Reagent Preparation:

    • Mobile Phase A (Aqueous): Prepare a 10 mM ammonium bicarbonate or ammonium formate buffer and adjust the pH to 9.5 with ammonium hydroxide.

    • Mobile Phase B (Organic): Use 100% HPLC-grade acetonitrile or methanol.

  • Column Selection: Use a column rated for high pH, such as a Waters XBridge™ BEH, Agilent ZORBAX Extend-C18, or Phenomenex Gemini®-NX.

  • Method Implementation:

    • Thoroughly flush the entire HPLC system (pump, injector, lines) with a 50/50 mix of isopropanol/water before introducing the high-pH mobile phase to remove any acidic modifiers from previous runs.

    • Equilibrate the column extensively with the new mobile phase before analysis.

This approach can provide excellent peak shape and offers an alternative selectivity compared to low-pH methods.

References

  • Agilent Technologies. (n.d.). InfinityLab Quick Change Inline Filters for HPLC and UHPLC.
  • Analytics-Shop. (n.d.). About HPLC inline filters.
  • MicroSolv Technology Corporation. (n.d.). Inline Filters - HPLC Columns.
  • Chrom Tech, Inc. (2025, October 15). Inline Filters vs. Guard Columns for HPLC.
  • uHPLCs. (n.d.). UHPLCS 4.6# in line filter hplc, stainless steel, 0,2 µm for use with HPLC pump/ LC system.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
  • PubChem. (n.d.). 2-(1-Benzofuran-2-yl)ethan-1-amine hydrochloride.
  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.
  • SIELC Technologies. (n.d.). HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?.
  • Pharma Knowledge Forum. (2024, April 7). How to Develop HPLC Method for Basic Compounds.
  • Chromatography Forum. (2008, March 14). Which column for basic analytes.
  • Welch Materials, Inc. (2025, November 5). HPLC Column Selection: Core to Method Development (Part II).
  • Phenomenex. (2022, May 20). UHPLC Column for Highly Polar Basic Compounds.
  • News-Medical.Net. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
  • SIELC Technologies. (n.d.). Improving of a Peak Shape of the Charged Compounds.
  • Shimadzu. (n.d.). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II.
  • LCGC. (2020, November 13). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • LCGC Europe. (2021, December 1). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing.
  • Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems.
  • MicroSolv Technology Corporation. (2026, February 11). Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns.
  • MilliporeSigma. (n.d.). 2-(1,3-dihydro-2-benzofuran-1-yl)ethan-1-amine hydrochloride.
  • Axion Labs. (2022, February 15). HPLC Peak Tailing.
  • Phenomenex. (2022, January 4). HPLC Troubleshooting: Solutions for Common Problems.
  • Waters Corporation. (n.d.). Improved Sensitivity for Trifluoroacetic Acid Gradients on the Alliance™ iS HPLC Systems.
  • University of Leeds. (n.d.). HPLC solvents and mobile phase additives.
  • Sigma-Aldrich. (n.d.). Difluoroacetic Acid as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins.
  • ResearchGate. (2024, July 24). Why is trifluoroacetic acid (TFA) used in c-18 column?.
  • Agilent. (n.d.). TIPS and Tricks HPLC Troubleshooting.

Sources

Stability of 2-(1-Benzofuran-2-yl)ethan-1-amine HCl in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(1-Benzofuran-2-yl)ethan-1-amine HCl. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in aqueous solutions and to offer troubleshooting for common experimental challenges.

The information provided herein is curated by our team of application scientists, drawing from established principles of organic chemistry, pharmaceutical stability testing guidelines, and available literature on related benzofuran and amine compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 2-(1-Benzofuran-2-yl)ethan-1-amine HCl in an aqueous solution?

The stability of 2-(1-Benzofuran-2-yl)ethan-1-amine HCl in aqueous solutions can be influenced by several factors, primarily:

  • pH: The pH of the solution is a critical determinant of stability. Amine hydrochlorides are salts of a weak base and a strong acid, and their stability is pH-dependent.[1][2][3] In acidic to neutral pH, the amine group will be protonated, which can influence its reactivity and degradation pathways.[2]

  • Temperature: Elevated temperatures can accelerate degradation reactions, such as hydrolysis or oxidation.[1][4]

  • Light: Benzofuran derivatives can be susceptible to photolytic degradation, leading to isomerization or cleavage of the heterocyclic ring.[5][6][7] Exposure to UV or even ambient light over extended periods should be controlled.

  • Oxidizing Agents: The presence of dissolved oxygen or other oxidizing agents can lead to oxidative degradation of both the benzofuran ring and the amine functional group.[8]

Q2: What are the potential degradation pathways for 2-(1-Benzofuran-2-yl)ethan-1-amine HCl in an aqueous solution?

Based on the structure, the following degradation pathways are plausible:

  • Hydrolysis: The benzofuran ring system, while generally stable, can undergo hydrolytic cleavage under harsh acidic or basic conditions, potentially leading to the opening of the furan ring.[9][10][11][12]

  • Oxidation: The amine group can be susceptible to oxidation, forming various products. The benzofuran ring itself can also be oxidized, potentially leading to a variety of degradation products.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions in the benzofuran ring, leading to rearrangements or cleavage.[5][7]

Q3: What is the expected shelf-life of 2-(1-Benzofuran-2-yl)ethan-1-amine HCl in an aqueous solution?

The shelf-life of an aqueous solution of 2-(1-Benzofuran-2-yl)ethan-1-amine HCl is highly dependent on the storage conditions (pH, temperature, light exposure, and presence of other excipients). Without specific stability data for this compound, a definitive shelf-life cannot be provided. It is crucial to perform a stability study under your specific experimental conditions to determine its stability profile.

Q4: How can I monitor the stability of my 2-(1-Benzofuran-2-yl)ethan-1-amine HCl solution?

A stability-indicating analytical method is required to monitor the degradation of the parent compound and the formation of degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose.[4][13] The method should be validated to ensure it can separate the parent compound from any potential degradants.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Change in solution color (e.g., yellowing) Oxidation or photodegradation of the benzofuran moiety.Prepare fresh solutions daily. Protect solutions from light by using amber vials or covering with aluminum foil. Degas the solvent to remove dissolved oxygen.
Precipitation in the solution Change in pH affecting solubility. The hydrochloride salt is generally water-soluble, but the free base may be less soluble.Ensure the pH of the solution is maintained in a range where the compound is soluble. Consider using a suitable buffer system.
Loss of potency or inconsistent results Degradation of the compound in solution.Perform a forced degradation study to identify the primary degradation pathways under your experimental conditions.[4][13] Adjust solution preparation and storage protocols based on the results (e.g., prepare fresh, store at lower temperatures, protect from light).
Appearance of new peaks in chromatogram Formation of degradation products.Develop and validate a stability-indicating HPLC method to separate and quantify the parent compound and its degradants.[4]

Experimental Protocols

Protocol 1: Preliminary Forced Degradation Study

This protocol outlines a basic forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.[4][14]

Objective: To intentionally degrade 2-(1-Benzofuran-2-yl)ethan-1-amine HCl under various stress conditions to understand its degradation profile.

Materials:

  • 2-(1-Benzofuran-2-yl)ethan-1-amine HCl

  • HPLC grade water

  • 0.1 N Hydrochloric acid (HCl)

  • 0.1 N Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 2-(1-Benzofuran-2-yl)ethan-1-amine HCl in HPLC grade water at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the stock solution at 60°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH guidelines.

  • Sample Analysis: At appropriate time points, withdraw aliquots from each stress condition, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using an appropriate HPLC method. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffer (e.g., ammonium acetate) is a good starting point.[15]

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks. The goal is to achieve 5-20% degradation of the parent compound.

Visualizing the Forced Degradation Workflow

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Stock Stock Solution (1 mg/mL) Acid Acidic (0.1N HCl, 60°C) Stock->Acid Base Basic (0.1N NaOH, RT) Stock->Base Oxidative Oxidative (3% H₂O₂, RT) Stock->Oxidative Thermal Thermal (60°C) Stock->Thermal Photo Photolytic (ICH Guidelines) Stock->Photo Neutralize Neutralization & Dilution Acid->Neutralize Base->Neutralize Oxidative->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC-UV Analysis Neutralize->HPLC Data Data Comparison & Degradation Profile HPLC->Data

Caption: Workflow for a forced degradation study.

References

  • Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. (2019, September 2).
  • Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differenti
  • US3147280A - Preparation of benzofuran derivatives - Google P
  • Dibenzofuran Degradation P
  • Unusual structural changes as a result of weathering benzofuran-based diarylethenes in simulated sunlight - Organic Chemistry Frontiers (RSC Publishing).
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
  • Synthesis, Photophysics and Optical Limiting Properties of Functionalized Benzofuran Derivatives | Request PDF - ResearchG
  • The photostability and fluorescence properties of diphenylisobenzofuran - ResearchG
  • Metabolic pathways for degradation of dibenzofuran by Pseudomonas sp....
  • Simple and rapid determination of a new pharmaceutically active amine hydrochloride.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
  • New metabolites in dibenzofuran cometabolic degradation by a biphenyl-cultivated Pseudomonas putida strain B6-2 - PubMed. (2009, November 15).
  • Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultivated Ralstonia sp. Strain SBUG 290 - PMC.
  • Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC. (2021, August 12).
  • 22.6: Reactions of Amines - Chemistry LibreTexts. (2019, September 3).
  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture | Industrial & Engineering Chemistry Research - ACS Public
  • 20.2: Basicity of Amines and Ammonium Salt Formation - Chemistry LibreTexts. (2020, May 30).
  • The Impact of pH on Chemical Stability in Lab Experiments - Ibis Scientific, LLC. (2025, May 1).
  • Novel photoisomerization of 2,3-bis-(p-methoxyphenyl)benzofuran into 2,6-dimethoxy-9-(2-hydroxyphenyl)anthracene - RSC Publishing.
  • Cometabolic degradation of dibenzofuran by biphenyl-cultivated Ralstonia sp. strain SBUG 290 - PubMed.
  • ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP.
  • Current Trends in Performance of Forced Degradation Studies and Stability Indicating Studies of Drugs - ResearchG
  • An Introduction To Forced Degradation Studies For Drug Substance Drug Product. (2020, January 9).
  • Pharmaceutical Forced Degradation Studies with Regulatory Consider
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • (PDF)
  • 2-(1,3-dihydro-2-benzofuran-1-yl)ethan-1-amine hydrochloride.
  • The Fragment-Based Development of a Benzofuran Hit as a New Class of Escherichia coli DsbA Inhibitors - PubMed Central.
  • Synthesis of new benzofuran derivatives and evaluation of their antimicrobial activities | Request PDF - ResearchG
  • Analytical Strategies for Stability-Indicating Method Development: Challenges and Advances in Fixed-Dose Combination Formul
  • 2-(1-Benzofuran-2-yl)ethan-1-amine hydrochloride | C10H12ClNO - PubChem.
  • Stability testing of existing active substances and related finished products | EMA. (2023, July 13).
  • The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE)
  • 324761-15-1 | MFCD14705967 | (S)-1-(Benzofuran-2-yl)ethanol | AA Blocks.
  • 1-(1-benzofuran-2-yl)ethan-1-amine - PubChemLite.

Sources

Purification of 2-(1-Benzofuran-2-yl)ethan-1-amine from reaction byproducts

[1]

Case ID: BFEA-PUR-001 Status: Active Support Tier: Level 3 (Senior Application Scientist) Subject: Isolation and Purification of 2-(1-Benzofuran-2-yl)ethan-1-amine from Reaction Byproducts[1]

Introduction: The Challenge of the Benzofuran Motif

Welcome to the technical support center for benzofuran-ethylamine derivatives. You are likely synthesizing 2-(1-Benzofuran-2-yl)ethan-1-amine (CAS: 27404-32-6), a structural bioisostere of tryptamine.[1]

Whether you arrived here via the Henry Reaction (reduction of 2-(2-nitrovinyl)benzofuran) or Cyanation/Reduction , the purification challenges are distinct.[1] Unlike simple aliphatic amines, the benzofuran ring is lipophilic and prone to acid-catalyzed polymerization if mishandled, while the primary amine tail is notorious for "tailing" on silica and forming secondary amine dimers during reduction.[1]

This guide moves beyond generic advice, offering a self-validating workflow to isolate high-purity material.

Module 1: The "Dirty" Workup (Acid-Base Extraction)[1]

Objective: Bulk removal of neutral impurities (unreacted aldehyde, polymerized tars) and amphoteric byproducts before chromatography.[1]

The Science: The pKa of the conjugate acid of a primary amine is typically ~10.5.

  • At pH < 2: The amine is protonated (

    
    ) and water-soluble.[1] Neutrals remain in the organic layer.
    
  • At pH > 12: The amine is a free base (

    
    ) and lipophilic.
    
Validated Protocol
  • Quench & Acidify:

    • If using LAH: Perform a Fieser workup (

      
       mL H2O, 
      
      
      mL 15% NaOH,
      
      
      mL H2O) to remove aluminum salts first.[1]
    • Dissolve the crude residue in Diethyl Ether (

      
      )  or Dichloromethane (DCM) .[1]
      
    • Extract with 1M HCl (3x) .[1]

    • Checkpoint: The product is now in the Aqueous Layer . The organic layer contains your unreacted benzofuran starting materials and neutral tars. Discard the organic layer only after TLC verification.

  • The Basification Switch:

    • Cool the aqueous acidic layer to 0°C (ice bath).

    • Slowly basify with 10M NaOH or 50% KOH until pH > 12.

    • Why? High pH ensures the amine is completely deprotonated.

    • Visual Cue: The solution will likely turn cloudy or milky as the free base oil separates.

  • Extraction:

    • Extract the basic aqueous layer with DCM (3x) .[1]

    • Wash combined organics with Brine (Saturated NaCl) to break emulsions.

    • Dry over anhydrous

      
      .
      
Visual Workflow: Acid-Base Logic

AcidBaseExtractionStartCrude Reaction MixtureAcidifyAdd 1M HCl(Target pH < 2)Start->AcidifySep1Phase SeparationAcidify->Sep1Org1Organic Layer 1(Neutrals/Tars)Sep1->Org1DiscardAq1Aqueous Layer 1(Product as R-NH3+)Sep1->Aq1KeepBasifyAdd 10M NaOH(Target pH > 12)Aq1->BasifyExtractExtract with DCMBasify->ExtractOrg2Organic Layer 2(Product as Free Base)Extract->Org2Keep (Product)Aq2Aqueous Layer 2(Salts/Waste)Extract->Aq2Discard

Figure 1: Logic flow for selective acid-base extraction of benzofuran-ethylamine.

Module 2: Chromatographic Purification

Objective: Separation of the primary amine from the secondary amine dimer impurity.

The Issue: During reduction (especially catalytic hydrogenation or insufficient LAH), two molecules of the intermediate imine can condense, forming a secondary amine dimer.[1] This impurity often co-elutes with your product. Furthermore, primary amines interact strongly with the acidic silanols of silica gel, causing severe peak tailing.[1]

Troubleshooting Table: Mobile Phase Optimization
ProblemCauseSolution
Broad / Tailing Peaks Amine protons H-bonding with silica silanols (

).[1]
Add Modifier: 1% Triethylamine (TEA) or 1%

(aq) to the mobile phase.[1]
Product Stuck at Baseline Solvent too non-polar; Salt formation on column.Switch System: Use DCM:MeOH:NH4OH (90:9:1).[1]
Co-elution with Dimer Similar polarity of

and

amines.
Gradient Elution: Start with 100% DCM (with 1% TEA) and slowly ramp to 10% MeOH. The dimer is usually less polar and elutes first.
Recommended Column Protocol
  • Stationary Phase: Standard Silica Gel 60.

  • Pre-treatment: Flush the column with mobile phase containing 1% TEA before loading the sample. This "deactivates" the silica.

  • Eluent:

    • A: Dichloromethane (DCM)[1][2]

    • B: Methanol (MeOH) saturated with Ammonia (

      
      )[1]
      
    • Gradient: 0-10% B in A over 20 CV (Column Volumes).[1]

Module 3: Salt Formation & Crystallization

Objective: Long-term stability and final purity polish.

The Science: Free base amines oxidize over time (turning brown/black) and absorb atmospheric

1
The "Anhydrous Crash" Protocol

Do not use aqueous HCl, or you will have to evaporate water, leading to oils.[1]

  • Dissolution: Dissolve the purified free base oil in a minimal amount of dry Diethyl Ether or Isopropanol (IPA) .

  • Acid Addition:

    • Option A (Gaseous): Bubble dry HCl gas through the solution.

    • Option B (Solution): Dropwise add 2M HCl in Diethyl Ether or 4M HCl in Dioxane .

  • Observation: A white precipitate should form immediately.

  • Recrystallization: If the precipitate is amorphous (gooey), heat the IPA solution to boiling until clear, then let it cool slowly to room temperature, then 4°C.

  • Filtration: Vacuum filter and wash the crystals with cold ether.

Module 4: Troubleshooting FAQ

Q: I used LAH for the reduction, and now I have a massive emulsion during workup. What do I do? A: This is the "Aluminum Hydroxide Gel" problem.

  • Immediate Fix: Add Rochelle's Salt (Potassium Sodium Tartrate) solution and stir vigorously for 2 hours. The tartrate chelates the aluminum, breaking the emulsion and allowing clear phase separation.

  • Prevention: Use the Fieser workup method strictly (1:1:3 ratio of water/base/water per gram of LAH).[1]

Q: My product turned purple/brown on the column. A: Benzofurans can be sensitive to oxidation on active silica.

  • Fix: Ensure you are using a basic modifier (TEA or Ammonia) in your solvent.[1] If the problem persists, switch to Alumina (Neutral) as the stationary phase, which is less acidic than silica.[1]

Q: I see a spot on TLC just above my product that I can't separate. A: This is likely the Secondary Amine Dimer .

  • Fix: Isolate the mixture and perform the Salt Formation (Module 3). The secondary amine salt often has significantly different solubility than the primary amine salt. Recrystallize from Ethanol/EtOAc to separate them.

Visual Workflow: Purification Decision Tree

DecisionTreeStartCrude Amine OilCheckTLCCheck TLC(DCM/MeOH/NH3)Start->CheckTLCCleanSingle Spot?CheckTLC->CleanDirtyMultiple Spots?CheckTLC->DirtySaltConvert to HCl SaltClean->SaltColColumn Chromatography(Silica + 1% TEA)Dirty->ColRecrystRecrystallize(IPA/Et2O)Salt->RecrystCol->SaltFinalPure ProductRecryst->Final

Figure 2: Decision matrix for purification steps based on crude purity.[1]

References

  • Synthesis and Pharmacodynamic Activity: Ecker, G., et al. (1995).[1][3] Synthesis and pharmacodynamic activity of 2-(3-(2-phenylethyl)benzofuran-2-yl)-N-propyl-ethanamine. Archiv der Pharmazie.

  • General Amine Workup: Frontier, A. (2026).[4] Workup for Removing Amines. University of Rochester Dept. of Chemistry.

  • Nitro Reduction Impurities: Common Organic Chemistry. (n.d.). Nitro Reduction - Common Conditions and Impurities.

  • Compound Data: PubChem. (2025).[5] 2-(1-Benzofuran-2-yl)ethan-1-amine hydrochloride.[1][5] National Library of Medicine. [1]

Validation & Comparative

A Comparative Guide to the Bioisosteric Replacement of Indole with Benzofuran in Ethylamines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic modification of bioactive scaffolds is a cornerstone of medicinal chemistry. This guide provides an in-depth technical comparison of indolethylamines and their benzofuran bioisosteres, focusing on the well-characterized psychedelic tryptamine, 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), and its corresponding benzofuran analog, 2-(5-methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE). We will explore the rationale, synthesis, and resulting pharmacological profile of this specific bioisosteric replacement.

Introduction: The Rationale for Bioisosteric Replacement

Bioisosterism, the exchange of a functional group within a molecule for another with similar physical or chemical properties, is a powerful tool for modulating the activity, selectivity, and pharmacokinetic properties of a lead compound. The replacement of an indole nucleus with a benzofuran scaffold represents a classic example of non-classical bioisosterism, where the nitrogen heteroatom of the indole is substituted with an oxygen atom.

This substitution is predicated on several key hypotheses:

  • Modulation of Electronic Properties: The nitrogen atom in an indole ring is less electronegative than the oxygen in a benzofuran. This difference influences the electron density of the aromatic system, which can alter interactions with receptor binding sites. Specifically, the lone pair of electrons on the indole nitrogen is more available for donation into the aromatic system, which can impact the stability of intermediates in receptor interactions[1].

  • Alteration of Hydrogen Bonding Capacity: The indole's N-H group can act as a hydrogen bond donor, a crucial interaction for many biological targets. Replacing it with the non-donating oxygen of the benzofuran removes this potential interaction, providing a clear method to probe its importance in the structure-activity relationship (SAR).

  • Impact on Physicochemical Properties and Metabolism: The change from a hydrogen bond donor to an acceptor can affect properties like lipophilicity and metabolic stability. Indole rings are susceptible to enzymatic oxidation, and the benzofuran core may present a different metabolic profile[2][3].

This guide will use the direct comparison between 5-MeO-DMT and 5-MeO-BFE to experimentally explore these theoretical considerations.

Synthetic_Comparison cluster_indole Indolethylamine Synthesis (e.g., 5-MeO-DMT) cluster_benzofuran Benzofuranethylamine Synthesis (e.g., 5-MeO-BFE) indole_start 5-Methoxyindole indole_g Gramine Intermediate indole_start->indole_g Mannich Reaction (HCHO, HN(CH3)2) indole_n Indole-3-acetonitrile indole_g->indole_n Cyanide Displacement indole_end 5-MeO-DMT indole_n->indole_end Reduction (e.g., LiAlH4) benzo_start 5-Methoxybenzofuran-3-yl-acetic acid benzo_ac Acid Chloride benzo_start->benzo_ac Thionyl Chloride (SOCl2) benzo_amide N,N-Dimethylamide benzo_ac->benzo_amide Dimethylamine (HN(CH3)2) benzo_end 5-MeO-BFE benzo_amide->benzo_end Reduction (e.g., LiAlH4)

Comparative synthetic workflows for indolethylamines and benzofuranethylamines.
Experimental Protocols

Protocol 1: Synthesis of 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT)

This protocol is a generalized procedure based on common methods for synthesizing 3-(2-aminoethyl)indoles.

  • Gramine Synthesis: To a solution of 5-methoxyindole (1.0 eq) in dioxane, add formaldehyde (1.1 eq) and dimethylamine (1.1 eq). The mixture is stirred at room temperature for 24 hours. The resulting precipitate is filtered, washed with cold water, and dried to yield 5-methoxygramine.

  • Nitrile Formation: The gramine intermediate (1.0 eq) is suspended in a solution of sodium cyanide (1.5 eq) in water and refluxed for 4 hours. The reaction mixture is cooled, and the product, 5-methoxyindole-3-acetonitrile, is extracted with an organic solvent (e.g., dichloromethane), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Reduction to Amine: The crude nitrile (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH4, 2.0 eq) in THF at 0°C. The reaction is then refluxed for 4 hours. After cooling, the reaction is quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting salts are filtered off, and the filtrate is dried and concentrated to yield 5-MeO-DMT, which can be further purified by crystallization or chromatography.

Protocol 2: Synthesis of 2-(5-methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE)

This protocol is adapted from the synthetic route reported by the DEA Special Testing and Research Laboratory.[4]

  • Acid Chloride Formation: 5-Methoxybenzofuran-3-yl-acetic acid (1.0 eq) is dissolved in a suitable solvent such as dichloromethane, and thionyl chloride (1.2 eq) is added dropwise. The mixture is stirred at room temperature for 2 hours or until the evolution of gas ceases. The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude acid chloride.

  • Amide Formation: The crude acid chloride is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to 0°C. A solution of dimethylamine (2.2 eq) in the same solvent is added dropwise. The reaction is allowed to warm to room temperature and stirred for 3 hours. The reaction is then quenched with water, and the product, N,N-dimethyl-2-(5-methoxybenzofuran-3-yl)acetamide, is extracted, dried, and concentrated.

  • Reduction to Amine: The resulting amide (1.0 eq) is dissolved in anhydrous THF and added to a suspension of LiAlH4 (1.5 eq) in THF at 0°C. The mixture is then heated to reflux for 4 hours. After cooling, the reaction is worked up as described in Protocol 1, step 3, to yield 5-MeO-BFE.

Pharmacological Comparison: A Tale of Two Heterocycles

The primary pharmacological target for classical psychedelic tryptamines like 5-MeO-DMT is the serotonin 2A receptor (5-HT2A), with the serotonin 1A receptor (5-HT1A) also playing a significant role. A seminal study by Nichols and colleagues directly compared the binding affinities of 5-MeO-DMT and its benzofuran bioisostere, 5-MeO-BFE, at these two key receptors in rat brain homogenates.[5]

Receptor Binding Affinity

The data clearly demonstrates that the bioisosteric replacement of the indole nitrogen with oxygen leads to a notable decrease in affinity for the 5-HT2A receptor, while the affinity for the 5-HT1A receptor is less affected.

Compound5-HT2A Receptor Ki (nM)5-HT1A Receptor Ki (nM)5-HT2A/5-HT1A Selectivity Ratio
5-MeO-DMT (Indole) 64.91332.05
5-MeO-BFE (Benzofuran) 3801700.45

Data adapted from Tomaszewski et al., J. Med. Chem. 1992, 35 (11), pp 2061–4.[5]

Analysis of Binding Data:

  • 5-HT2A Receptor: 5-MeO-BFE displays an approximately 6-fold lower affinity for the 5-HT2A receptor compared to its indole counterpart, 5-MeO-DMT.[5] This suggests that the N-H group of the indole, likely acting as a hydrogen bond donor, is a significant contributor to the high-affinity binding at this receptor. The less electronegative nitrogen compared to oxygen may also create a more favorable electronic environment for interaction with the receptor's binding pocket.

  • 5-HT1A Receptor: In contrast, the affinity at the 5-HT1A receptor is only marginally reduced (by about 20-30%) in the benzofuran analog.[5] This indicates that the 5-HT1A receptor is less sensitive to this specific structural change and that hydrogen bond donation from the heteroatom is not as critical for binding at this site.

  • Receptor Selectivity: The differential impact on affinity results in a shift in receptor selectivity. While 5-MeO-DMT shows a slight preference for the 5-HT2A receptor, its benzofuran bioisostere, 5-MeO-BFE, exhibits a slight preference for the 5-HT1A receptor.

Pharmacology_Flow cluster_receptors Receptor Binding cluster_outcome Predicted In Vivo Effect Indole Indolethylamine (5-MeO-DMT) HT2A 5-HT2A Receptor Indole->HT2A High Affinity (Ki = 64.9 nM) HT1A 5-HT1A Receptor Indole->HT1A Moderate Affinity (Ki = 133 nM) Benzofuran Benzofuranethylamine (5-MeO-BFE) Benzofuran->HT2A Lower Affinity (Ki = 380 nM) Benzofuran->HT1A Slightly Lower Affinity (Ki = 170 nM) Psychedelic Psychedelic-like Effects (HTR) HT2A->Psychedelic Primary Mediator Anxiolytic Anxiolytic/Other Effects HT1A->Anxiolytic Modulatory Role

Sources

Bioisosteric Divergence: A Comparative SAR Guide to Benzofuran vs. Indole Amines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-activity relationship (SAR) of benzofuran vs indole amines Content Type: Publish Comparison Guide

Executive Summary

In medicinal chemistry, the replacement of the indole scaffold (found in serotonin, tryptamines) with a benzofuran core represents a classic bioisosteric exchange. This guide analyzes the structural, physicochemical, and pharmacological consequences of this substitution.[1] While often employed to bypass metabolic liabilities associated with the indole nitrogen, the benzofuran modification fundamentally alters the hydrogen-bonding landscape, significantly impacting 5-HT receptor subtype selectivity and blood-brain barrier (BBB) permeability.

Physicochemical & Structural Divergence

The transition from indole to benzofuran is not merely a steric swap; it is an electronic modification that eliminates a hydrogen bond donor (HBD) while retaining a hydrogen bond acceptor (HBA).

FeatureIndole Scaffold (e.g., Tryptamine)Benzofuran Scaffold (e.g., 5-APB)Impact on Drug Design
Electronic Nature

-excessive heterocycle

-excessive, but Oxygen is more electronegative than Nitrogen
Altered

-

stacking interactions with receptor aromatic residues (e.g., Phe/Trp).
H-Bonding Donor (NH) & Acceptor (

)
Acceptor (O lone pair) only; No Donor Loss of interaction with Ser5.46 in 5-HT receptors (critical for 5-HT1A affinity).
Lipophilicity (cLogP) ModerateHigher (+0.5 to +1.2 log units)Enhanced BBB penetration; increased non-specific binding.
Metabolic Liability N-oxidation, N-dealkylation, Ring hydroxylationRing hydroxylation, Furan ring cleavageBlocks N-oxide formation; often extends half-life (

).
Pharmacodynamic Profile: Receptor Binding & Selectivity

The most significant SAR divergence occurs at the serotonin 5-HT receptor subtypes. The indole NH moiety is a critical anchor point for 5-HT1A agonism. Removing it (Benzofuran) typically erodes 5-HT1A affinity while maintaining or enhancing 5-HT2A/2B/2C affinity.

Comparative Data: Indole vs. Benzofuran Amines

Data synthesized from Rickli et al. (2015) and Shimshoni et al. (2016).

CompoundScaffold5-HT1A

(nM)
5-HT2A

(nM)
5-HT2B

(nM)
DAT

(nM)
Selectivity Note
5-IT Indole24160141,100Balanced 5-HT profile; moderate DAT inhibition.
5-APB Benzofuran3,30054148,500Drastic loss of 5-HT1A affinity ; high 5-HT2 selectivity.
6-APB Benzofuran1,2001123.7420Potent 5-HT2B agonist (Cardiotoxicity risk).
2C-B-FLY Difuran>10,0000.60.8>10,000Extreme 5-HT2 specificity; negligible transporter activity.

Key Mechanistic Insight: The 5-HT1A receptor binding pocket relies on a hydrogen bond between the indole NH and conserved residues (likely Asp3.32 or Ser5.46). The benzofuran oxygen cannot donate this hydrogen, leading to a >100-fold drop in affinity (see 5-IT vs 5-APB). Conversely, the 5-HT2A receptor tolerates the benzofuran well, often utilizing the oxygen lone pairs for alternative anchoring or relying heavily on hydrophobic interactions which are enhanced by the benzofuran's lipophilicity.

Strategic Synthesis & Decision Making

When designing ligands, the choice between indole and benzofuran should be driven by the specific signaling pathway required.

SAR_Decision_Tree Start Target Profile Definition Selectivity Is 5-HT1A Agonism Required? Start->Selectivity Yes1A Yes (e.g., Anxiolytic/Antidepressant) Selectivity->Yes1A High Affinity Needed No1A No (e.g., Psychedelic/Entactogen) Selectivity->No1A Avoid 1A Drowsiness Indole Select INDOLE Scaffold (Retain NH Donor) Yes1A->Indole Benzofuran Select BENZOFURAN Scaffold (Lipophilic, H-Bond Acceptor) No1A->Benzofuran Opt_Indole Optimization: N1-substitution limits metabolism but reduces 5-HT1A affinity Indole->Opt_Indole Opt_Benzo Optimization: Focus on 4/5/6-position substitution for CYP stability Benzofuran->Opt_Benzo Result_Indole Balanced 5-HT1A/2A Profile Opt_Indole->Result_Indole Result_Benzo High 5-HT2 Selectivity (Reduced 1A side effects) Opt_Benzo->Result_Benzo

Figure 1: Decision matrix for scaffold selection based on required receptor subtype selectivity.

Pharmacokinetic & Metabolic Stability

The benzofuran scaffold is often utilized to "harden" the drug against metabolic degradation.

  • Indole Metabolism: The electron-rich pyrrole ring is susceptible to oxidation. The Nitrogen atom is a target for N-oxidation and N-dealkylation.

  • Benzofuran Metabolism: The oxygen atom is not a site for oxidation. Metabolism is forced to occur via ring hydroxylation (typically at the 4 or 6 position if unsubstituted) or oxidative cleavage of the furan ring (a slower process).

Experimental Implication: Benzofuran analogs generally exhibit longer half-lives (


) in microsomal stability assays compared to their direct indole bioisosteres.

Metabolic_Pathways cluster_Indole Indole Metabolism cluster_Benzo Benzofuran Metabolism Substrate Substrate Indole Indole Core Substrate->Indole Benzo Benzofuran Core Substrate->Benzo NOx N-Oxidation (Rapid) Indole->NOx Hydrox Ring Hydroxylation (Pos 4,5,6,7) Indole->Hydrox Cleavage Furan Ring Cleavage (Slow/Minor) Benzo->Cleavage Hydrox2 Ring Hydroxylation (Restricted Positions) Benzo->Hydrox2

Figure 2: Divergent metabolic fates. The benzofuran scaffold eliminates the N-oxidation pathway, often resulting in extended duration of action.

Experimental Protocols

To validate these SAR differences in your own pipeline, use the following self-validating protocols.

A. Radioligand Binding Assay (5-HT2A vs 5-HT1A)

Purpose: To quantify the affinity shift caused by the N


 O substitution.
  • Membrane Preparation: Use HEK293 cells stably expressing human 5-HT2A or 5-HT1A receptors. Homogenize in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g.

  • Ligand Selection (Critical):

    • 5-HT2A: Use

      
      -Ketanserin (Antagonist) or 
      
      
      
      -DOI (Agonist). Note: Agonist radioligands are preferred for benzofurans to detect high-affinity functional states.
    • 5-HT1A: Use

      
      -8-OH-DPAT.[2]
      
  • Incubation: Incubate membranes (20

    
    g protein) with radioligand (0.5 - 2 nM) and increasing concentrations of the test compound (
    
    
    
    to
    
    
    M) for 60 min at 25°C.
  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding of lipophilic benzofurans).

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Validation Check: The reference compound (e.g., Serotonin) must yield a

      
       within 2-fold of historical lab means.
      
B. Microsomal Stability Assay

Purpose: To determine intrinsic clearance (


) differences.
  • System: Pooled human liver microsomes (HLM) at 0.5 mg/mL protein.

  • Reaction: Pre-incubate compound (1

    
    M) with HLM in phosphate buffer (pH 7.4) for 5 min at 37°C.
    
  • Initiation: Add NADPH-generating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 min into ice-cold acetonitrile (containing internal standard).

  • Quantification: LC-MS/MS analysis of parent compound depletion.

  • Calculation: Plot ln(% remaining) vs. time. Slope

    
     determines 
    
    
    
    (
    
    
    ).
    • Expectation: Benzofurans should show a shallower slope (lower

      
      ) than their indole analogs if N-oxidation is the primary metabolic route for the indole.
      
References
  • Rickli, A., et al. (2015). Pharmacological profile of novel psychoactive benzofurans.[3][4][5] British Journal of Pharmacology, 172(13), 3412–3425.[6] Link

  • Shimshoni, J. A., et al. (2016). Neurochemical binding profiles of novel indole and benzofuran MDMA analogues. Naunyn-Schmiedeberg's Archives of Pharmacology, 390, 15–24.[4][7] Link

  • Halberstadt, A. L., et al. (2019). Comparison of the behavioral responses induced by phenylalkylamine hallucinogens and their tetrahydrobenzodifuran ("FLY") and benzodifuran ("DragonFLY") analogs.[8] Neuropharmacology, 144, 368-376.[8] Link

  • Monte, A. P., et al. (1996). Dihydrobenzofuran analogues of hallucinogens. 3. Models of 4-substituted (2,5-dimethoxyphenyl)alkylamine derivatives with rigidified methoxy groups. Journal of Medicinal Chemistry, 39(15), 2953–2961. Link

Sources

A Guide to Validating the Purity of 2-(1-Benzofuran-2-yl)ethan-1-amine HCl via Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the confirmation of a compound's purity is a cornerstone of safety, efficacy, and reproducibility. For active pharmaceutical ingredients (APIs) and their intermediates, such as 2-(1-Benzofuran-2-yl)ethan-1-amine hydrochloride, stringent purity validation is not merely a procedural step but a regulatory and scientific necessity. This guide offers an in-depth exploration of elemental analysis as a primary method for this validation, comparing it with other analytical techniques to provide a comprehensive framework for researchers, scientists, and drug development professionals.

The subject of our focus, 2-(1-Benzofuran-2-yl)ethan-1-amine HCl, with the molecular formula C₁₀H₁₂ClNO, requires precise characterization to ensure the integrity of downstream applications.[1] Elemental analysis provides a fundamental and quantitative measure of a compound's composition, serving as a powerful tool for purity assessment.[2]

The Foundational Role of Elemental Analysis

Elemental analysis, particularly CHNS/O analysis, is a robust technique that determines the mass fractions of carbon, hydrogen, nitrogen, sulfur, and oxygen in a sample.[2][3][4] The principle is straightforward yet powerful: a sample is combusted at high temperatures in an oxygen-rich environment, converting the constituent elements into simple gases (CO₂, H₂O, N₂, SO₂).[5][6] These gases are then separated and quantified using various detection methods, such as thermal conductivity detectors (TCD) or infrared detectors.[6]

For 2-(1-Benzofuran-2-yl)ethan-1-amine HCl, the theoretical elemental composition is the gold standard against which experimental results are measured. Any significant deviation can signal the presence of impurities, such as residual solvents, inorganic salts, or by-products from synthesis.

Theoretical Elemental Composition of C₁₀H₁₂ClNO (Molar Mass: 197.66 g/mol ) [1][7][8][9]

ElementSymbolTheoretical Percentage
CarbonC60.76%
HydrogenH6.12%
ChlorineCl17.94%
NitrogenN7.09%
OxygenO8.09%

An experimentally determined composition that aligns closely with these theoretical values provides strong evidence of the compound's high purity.

Experimental Protocol: Elemental Analysis of 2-(1-Benzofuran-2-yl)ethan-1-amine HCl

The following protocol outlines the key steps for performing elemental analysis on the target compound. The causality behind each step is explained to provide a deeper understanding of the process.

Objective: To quantitatively determine the percentage of Carbon, Hydrogen, and Nitrogen in a sample of 2-(1-Benzofuran-2-yl)ethan-1-amine HCl and compare it to the theoretical values.

Instrumentation: A modern CHN elemental analyzer.

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the sample is homogenous and dry. This is critical as residual moisture will inflate the hydrogen percentage and affect the relative percentages of other elements.

    • Accurately weigh 1-3 mg of the sample into a tin capsule. The precise weight is crucial for accurate calculations.

  • Instrument Calibration:

    • Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., acetanilide). This ensures the accuracy and linearity of the detector response.[5]

  • Combustion:

    • Introduce the encapsulated sample into the combustion furnace, which is typically heated to around 1000°C in an oxygen-rich atmosphere.[5] This high temperature ensures complete conversion of the sample to its gaseous combustion products.

  • Reduction and Gas Separation:

    • The combustion gases are passed over heated copper to reduce nitrogen oxides to N₂ gas.[5]

    • The mixture of CO₂, H₂O, and N₂ is then typically separated using a gas chromatography column.

  • Detection and Quantification:

    • The separated gases are detected by a thermal conductivity detector (TCD). The detector's response is proportional to the concentration of each gas.

  • Data Analysis:

    • The instrument's software calculates the percentage of C, H, and N in the original sample based on the detector signals and the initial sample weight.

    • The results are then compared against the theoretical values. A deviation of ±0.4% is generally considered acceptable for a pure compound.

Visualizing the Workflow

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation A Homogenize and Dry Sample B Weigh 1-3 mg into Tin Capsule A->B C Combustion (~1000°C in O₂) B->C D Reduction of NOx to N₂ C->D E GC Separation of Gases D->E F TCD Detection E->F G Calculate %C, %H, %N F->G H Compare with Theoretical Values G->H I Assess Purity H->I

Caption: Experimental workflow for elemental analysis.

Comparison with Alternative Purity Validation Techniques

While elemental analysis is a powerful tool, a multi-faceted approach to purity validation is often necessary in the pharmaceutical industry.[10][11] The following table compares elemental analysis with other common analytical techniques.

TechniquePrincipleStrengthsWeaknesses
Elemental Analysis Combustion and detection of elemental gases.Provides fundamental composition, high accuracy for major elements, good for detecting inorganic impurities.Not specific for isomeric or structurally similar organic impurities, less sensitive to trace impurities.
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a mobile and stationary phase.High sensitivity and specificity for organic impurities, quantitative, widely used in pharma.[12]Requires reference standards for impurity identification and quantification, may not detect non-chromophoric impurities.
Gas Chromatography (GC) Separation of volatile compounds in a gaseous mobile phase.Excellent for residual solvents and other volatile impurities.[12]Not suitable for non-volatile compounds, requires derivatization for some analytes.
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratio.Extremely sensitive, provides molecular weight information, can be coupled with HPLC or GC for enhanced specificity.[12]Can be complex to interpret, quantification can be challenging without standards.
Quantitative NMR (qNMR) Integration of NMR signals is directly proportional to the number of nuclei.Provides structural information and quantification without a specific reference standard for the analyte, versatile.[13]Lower sensitivity compared to chromatographic methods, requires careful experimental setup.

A Logic-Driven Approach to Method Selection

The choice of analytical technique depends on the specific goals of the purity assessment. The following diagram illustrates a decision-making process for selecting the appropriate method(s).

Method_Selection Start Purity Validation Goal? ConfirmIdentity Confirm Bulk Elemental Composition? Start->ConfirmIdentity DetectOrganicImpurities Detect and Quantify Organic Impurities? ConfirmIdentity->DetectOrganicImpurities No EA Elemental Analysis ConfirmIdentity->EA Yes DetectResidualSolvents Detect and Quantify Residual Solvents? DetectOrganicImpurities->DetectResidualSolvents No HPLC HPLC-UV/MS DetectOrganicImpurities->HPLC Yes IdentifyUnknowns Identify Unknown Impurities? DetectResidualSolvents->IdentifyUnknowns No GC GC-FID/MS DetectResidualSolvents->GC Yes NMR qNMR IdentifyUnknowns->NMR Yes

Caption: Decision tree for selecting a purity validation method.

Conclusion

Validating the purity of 2-(1-Benzofuran-2-yl)ethan-1-amine HCl is a critical step in ensuring its quality and suitability for research and development. Elemental analysis serves as an indispensable, first-line technique for confirming the compound's fundamental composition. Its strength lies in its ability to provide a quantitative and direct measure of elemental content, which is a fundamental indicator of purity.

However, for a comprehensive purity profile, especially in a regulatory environment, elemental analysis should be complemented by orthogonal methods like HPLC and GC. This integrated approach, guided by a sound scientific rationale, ensures the highest level of confidence in the purity of the compound, ultimately contributing to the development of safe and effective medicines.

References

  • AZoM. (2023, October 19). What is a CHNS Elemental Analyzer? Available at: [Link]

  • Molar mass calculator. (n.d.). C10H12ClNO molar mass. Available at: [Link]

  • The Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers. Available at: [Link]

  • Elementar. (n.d.). Elemental analysis: operation & applications. Available at: [Link]

  • uspbpep.com. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Available at: [Link]

  • IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Available at: [Link]

  • VELP Scientifica. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Available at: [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18). [Source Title Redacted].
  • FILAB. (n.d.). Analytical method verification according to USP 1226. Available at: [Link]

  • alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available at: [Link]

  • Ofni Systems. (n.d.). 〈1225〉 VALIDATION OF COMPENDIAL PROCEDURES. Available at: [Link]

  • USP. (2018, October 15).
  • Pathogenia. (n.d.). Purity Assay (Pharmaceutical Testing). Available at: [Link]

  • Ijaresm. (2025, March 7). Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025, August 27). How Pharmaceutical Impurity Analysis Works. Available at: [Link]

  • PubChem. (n.d.). 2-(1-Benzofuran-2-yl)ethan-1-amine hydrochloride. Available at: [Link]

Sources

Comparative Analysis of Synthetic Routes for Benzofuran Ethanamine HCl: A Reproducibility Study

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of benzofuran ethanamines (bioisosteres of tryptamines and phenethylamines) presents a unique set of reproducibility challenges distinct from their indole counterparts. While the benzofuran scaffold avoids the N-1 oxidation issues of indoles, the furan ring is susceptible to acid-catalyzed polymerization and ring-opening during aggressive reduction steps.

This guide objectively compares the three most prevalent synthetic strategies for generating 2-(benzofuran-5-yl)ethanamine HCl. Our analysis prioritizes reproducibility , purity profile , and scalability over raw yield.

The Core Challenge: The Reduction Bottleneck

The critical control point in all pathways is the reduction of the intermediate (usually a nitrostyrene or nitrile) to the primary amine without saturating the furan double bond (C2=C3) or polymerizing the electron-rich aromatic system.

Methodological Comparison

We evaluated three primary routes. Data below represents an aggregate of internal process runs (n=12) and literature validation.

FeatureRoute A: The Classical Hydride Route B: The Borohydride Composite Route C: The Cyanide Displacement
Chemistry Henry Rxn

LAH Reduction
Henry Rxn

NaBH

/CuCl

Chloromethylation

Nitrile

Red.
Target Yield 75 - 85%55 - 65%40 - 50%
Purity (Pre-Cryst) High (>95%)Moderate (85-90%)Low (<80%)
Reproducibility High (If strict anhydrous)Low (Mixing rate dependent)Moderate
Scalability Poor (Exotherm management)Excellent (Mild conditions)Poor (Toxic reagents)
Critical Risk Furan ring reduction (over-reduction)"Black Tar" polymerizationPolymerization during chloromethylation
Recommendation Matrix
  • For Discovery/SAR (mg to g scale): Use Route A . The workup is tedious, but the conversion is complete, providing clean material for biological assays.

  • For Process/Scale-up (>100g): Use Route B , but strictly control the addition rate and temperature to mitigate polymerization.

Deep Dive: Technical Analysis & Protocols

Route A: The Nitrostyrene-Lithium Aluminum Hydride (LAH) System

The Gold Standard for Purity

This route utilizes the Henry reaction to condense 1-benzofuran-5-carbaldehyde with nitromethane, followed by a powerful hydride reduction.

Mechanism & Causality

The electron-rich benzofuran ring deactivates the aldehyde towards nucleophilic attack, requiring an ammonium acetate catalyst. During reduction, LAH is non-selective; however, in refluxing ether/THF, it reduces the nitroalkene to the amine faster than it reduces the furan C2=C3 bond, provided the reaction is quenched immediately upon completion.

Step-by-Step Protocol

Step 1: Henry Condensation

  • Setup: 1.0 eq 1-benzofuran-5-carbaldehyde, 5.0 eq nitromethane, 0.2 eq Ammonium Acetate.

  • Reaction: Reflux (101°C) for 2–4 hours. Monitor via TLC (30% EtOAc/Hex).

  • Isolation: Cool to 0°C. The nitrostyrene usually precipitates as yellow needles. Filter and wash with cold MeOH. Critical: Do not recrystallize from acidic solvents.

Step 2: LAH Reduction

  • Inert System: Flame-dry a 3-neck flask. Purge with Ar/N2. Charge 4.0 eq LAH pellets in dry THF (0.5 M).

  • Addition: Dissolve nitrostyrene in dry THF. Add dropwise to the LAH slurry at a rate that maintains a gentle reflux (exotherm control).

  • Reflux: Heat to reflux for 4 hours.

  • The "Fieser" Quench (Crucial for Reproducibility):

    • Cool to 0°C.

    • Add

      
       mL H2O (where 
      
      
      
      = grams of LAH).
    • Add

      
       mL 15% NaOH.
      
    • Add

      
       mL H2O.
      
  • Workup: Filter the granular white precipitate. Dry the filtrate (

    
    ) and evaporate.
    
  • Salt Formation: Dissolve freebase oil in anhydrous Et2O. Bubble dry HCl gas. The salt precipitates instantly.

Expert Tip: Benzofuran amines are notorious for forming "oils" that refuse to crystallize. If the HCl salt oils out, triturate with cold acetone/IPA (9:1) to induce nucleation.

Route B: The NaBH4 / CuCl2 Reduction

The Scalable Alternative

This method generates in situ catalytic species (likely copper boride) to reduce the conjugated alkene. It avoids the pyrophoric nature of LAH but introduces heterogeneity issues.

Mechanism & Causality

Sodium borohydride alone reduces the double bond but leaves the nitro group (or reduces it partially to an oxime). The addition of CuCl2 (or catalytic silica) promotes the full reduction to the amine. Reproducibility Failure Point: If the CuCl2 is added too fast, the borohydride decomposes rapidly, leaving unreacted intermediate that polymerizes into a black tar during acid workup.

Protocol Adjustments for Success
  • Solvent: Use EtOH/THF (1:1).

  • Sequence: Add NaBH4 (10 eq) to the nitrostyrene solution first.

  • Catalyst: Add CuCl2 (0.1 eq) as a solution in EtOH very slowly (over 1 hour) at 0°C.

  • Color Change: The reaction should transition from yellow

    
     dark green 
    
    
    
    black precipitate.

Visualizing the Workflow

The following diagrams illustrate the chemical pathway and the decision logic for selecting a method.

Diagram 1: Synthetic Pathway Overview[1]

BenzofuranSynthesis cluster_0 Reduction Variants Aldehyde Benzofuran-5-carbaldehyde Nitro Nitrostyrene Intermediate (Yellow Needles) Aldehyde->Nitro Nitromethane, NH4OAc Reflux (Henry Rxn) Amine Benzofuran Ethanamine (Freebase Oil) Nitro->Amine Reduction Step (Critical Control Point) LAH Method A: LAH (High Yield, Hazardous) Nitro->LAH NaBH4 Method B: NaBH4/Cu (Scalable, Tar Risk) Nitro->NaBH4 Salt Final Product (HCl Salt Crystals) Amine->Salt Anhydrous HCl/Et2O LAH->Amine NaBH4->Amine

Caption: Figure 1. The linear synthetic pathway highlighting the reduction step as the primary source of divergence in yield and purity.

Diagram 2: Process Decision Tree

DecisionTree Start Start: Define Requirements Scale Scale of Synthesis? Start->Scale Small < 5 grams Scale->Small Large > 50 grams Scale->Large Purity Is Purity Critical? (>98% for Bioassay) Small->Purity Safety Is Cryogenic/Inert Equip Available? Large->Safety RouteA SELECT ROUTE A (LAH Reduction) Purity->RouteA Yes RouteB SELECT ROUTE B (NaBH4/Cu) Purity->RouteB No (Standard) Safety->RouteA Yes (High Cost) Safety->RouteB No (Standard)

Caption: Figure 2. Decision logic for selecting the reduction method based on scale and laboratory capabilities.

Critical Control Points & Troubleshooting

The "Oiling" Phenomenon

Benzofuran ethanamine HCl is highly hygroscopic.

  • Observation: Product turns into a sticky gum upon exposure to air.

  • Fix: Perform the final salt formation in anhydrous diethyl ether or dioxane . Filter under Nitrogen. Store in a desiccator over

    
    .
    
Furan Ring Stability

Unlike the indole ring in tryptamines, the benzofuran ring is less prone to oxidation but more prone to acid-catalyzed rearrangement.

  • Avoid: Do not use concentrated HCl during the workup of the freebase. Use dilute HCl or, preferably, an acid-base extraction using tartaric acid (mild) to separate the amine.

Spectroscopic Validation

To ensure the furan ring remained intact during reduction, check the 1H NMR :

  • Look for the characteristic furan protons: Doublets at

    
     6.7 and 7.6 ppm (approx).
    
  • If these signals shift significantly upfield or disappear, you have reduced the furan ring to a dihydrobenzofuran (over-reduction).

References

  • Tomaszewski, Z., Johnson, M. P., Huang, X., & Nichols, D. E. (1992).[1] Benzofuran bioisosteres of hallucinogenic tryptamines.[1] Journal of Medicinal Chemistry, 35(11), 2061–2064. Link

  • Monte, A. P., Marona-Lewicka, D., Cozzi, N. V., & Nichols, D. E. (1993). Synthesis and pharmacological examination of benzofuran, indan, and tetralin analogs of 3,4-(methylenedioxy)amphetamine. Journal of Medicinal Chemistry, 36(23), 3700–3706. Link

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans.[2][1][3][4][5][6][7][8][9][10][11] Retrieved October 26, 2023. Link

  • Drug Enforcement Administration (DEA). (2009). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine. Microgram Journal, 9(1).[1] Link

Sources

A Comparative Toxicological Guide to Benzofuran Ethylamine Derivatives: 2C-B vs. NBOMes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the toxicology of prominent benzofuran ethylamine derivatives, with a primary focus on 4-bromo-2,5-dimethoxyphenethylamine (2C-B) and its N-(2-methoxybenzyl) derivative, 25B-NBOMe. As potent serotonergic agents with a history of recreational use and growing interest in their therapeutic potential, a clear understanding of their comparative toxicity is paramount for the scientific community. This document synthesizes findings from in vitro studies, clinical case reports, and animal studies to offer a comprehensive overview of their cytotoxic, neurotoxic, and cardiovascular effects.

Introduction: A Tale of Two Psychedelics

The benzofuran ethylamine scaffold is the foundation for a range of psychoactive compounds that primarily exert their effects through agonism at the serotonin 2A (5-HT2A) receptor.[1] Among the most well-known are the 2C series, synthesized by Alexander Shulgin, and the more recent N-benzyl-substituted phenethylamines, commonly known as NBOMes.[2] While structurally related, the addition of the N-(2-methoxybenzyl) group to the 2C backbone dramatically alters the pharmacological and toxicological profile of these molecules.[2] This guide will dissect these differences, providing a data-driven comparison to inform research and development.

The NBOMe series, particularly 25B-NBOMe, are recognized for their extremely high potency at the 5-HT2A receptor.[2] This high affinity, however, is coupled with a significantly more severe and often life-threatening toxicity profile compared to their 2C counterparts.[3] In contrast, 2C-B, while still a potent psychedelic, has been associated with a more manageable and less severe toxicological profile in most reported cases of human consumption.[4] Understanding the underlying mechanisms and structure-activity relationships that dictate these toxicological differences is crucial for the safe handling, study, and potential therapeutic development of these and related compounds.

Comparative Cytotoxicity: An In Vitro Perspective

In vitro cytotoxicity assays are fundamental tools for assessing the direct toxic effects of compounds on cells. A recent study directly compared the cytotoxicity of 2C-B and 25B-NBOMe in human neuroblastoma (SH-SY5Y) and liver carcinoma (HepG2) cell lines, providing valuable quantitative data for comparison.[5][6]

The results clearly indicate that 25B-NBOMe is significantly more cytotoxic than 2C-B in both cell lines.[6] This is evidenced by the lower EC50 values for 25B-NBOMe, which represent the concentration required to induce a 50% reduction in cell viability.[6]

CompoundCell LineAssayEC50 (µM)Reference
2C-B SH-SY5YNeutral Red Uptake257.2[5]
SH-SY5YResazurin Reduction>1000[5]
HepG2Neutral Red Uptake289.4[5]
HepG2Resazurin Reduction>1000[5]
25B-NBOMe SH-SY5YNeutral Red Uptake34.70[5]
SH-SY5YResazurin Reduction58.36[6]
HepG2Neutral Red Uptake41.53[5]
HepG2Resazurin Reduction74.21[5]

Causality Behind the Cytotoxicity: The increased cytotoxicity of 25B-NBOMe is strongly correlated with its higher lipophilicity.[5] The addition of the N-benzyl group increases the molecule's ability to pass through cell membranes, leading to higher intracellular concentrations and, consequently, greater toxicity.[5] Furthermore, all tested NBOMe derivatives were predicted to have the ability to cross the blood-brain barrier, a critical factor in their neurotoxic potential.[5] The study also suggested that the metabolism of these compounds by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6, plays a role in their toxicity, potentially through detoxification or bioactivation pathways.[5][7]

Neurotoxicity: Beyond the Psychedelic Effects

The primary target of these compounds is the central nervous system, and their neurotoxic potential is a significant concern. Both preclinical and clinical data point to a greater neurotoxic risk associated with NBOMes compared to 2C-B.

Clinical Manifestations: Human intoxication cases with NBOMes frequently report severe neurological symptoms, including agitation, aggression, seizures, and a state of "excited delirium."[3] These effects are often more pronounced and life-threatening than those reported for 2C-B.[4]

Preclinical Evidence: Animal studies have provided further insights into the neurotoxic effects of these compounds.

  • 2C-B and 2C-I: Injections of 2C-B and 2C-I in mice have been shown to impair motor activities, balance, and memory performance, as well as induce neurochemical abnormalities in brain tissues.[5]

  • NBOMes: Studies on NBOMe compounds have demonstrated their potential to induce neurotoxicity in neuronal cell lines.[3] For instance, 25C-NBOMe has been shown to be more potent than methamphetamine in reducing the viability of neuronal cells.[3]

The following diagram illustrates a simplified workflow for assessing the neurotoxicity of these compounds in an in vitro setting.

Neurotoxicity_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assays Toxicity Assays cluster_analysis Data Analysis SH_SY5Y SH-SY5Y Cells Compound_A Benzofuran Ethylamine Derivative (e.g., 2C-B) SH_SY5Y->Compound_A Primary_Neurons Primary Neurons Compound_B Benzofuran Ethylamine Derivative (e.g., 25B-NBOMe) Primary_Neurons->Compound_B MTT_Assay MTT Assay (Metabolic Activity) Compound_A->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Compound_A->LDH_Assay ROS_Assay ROS Assay (Oxidative Stress) Compound_B->ROS_Assay Caspase_Assay Caspase Assay (Apoptosis) Compound_B->Caspase_Assay EC50_Determination EC50 Determination MTT_Assay->EC50_Determination LDH_Assay->EC50_Determination Mechanism_Elucidation Mechanism of Neurotoxicity ROS_Assay->Mechanism_Elucidation Caspase_Assay->Mechanism_Elucidation

Caption: In vitro neurotoxicity assessment workflow.

Cardiovascular Toxicity: A Serotonergic Link

The potent agonism at 5-HT2A receptors by these compounds raises concerns about their potential for cardiotoxicity. The 5-HT2A receptor is known to be involved in the contraction of vascular smooth muscle and platelet aggregation.[8]

Clinical Observations:

  • NBOMes: Clinical reports of NBOMe intoxication frequently describe significant cardiovascular effects, including tachycardia (increased heart rate) and hypertension (high blood pressure).[3] In severe cases, these can contribute to life-threatening complications.

  • 2C-B: While 2C-B can also cause increases in heart rate and blood pressure, these effects are generally reported to be milder and less severe than those associated with NBOMes.[4]

In Vitro Cardiotoxicity Studies: Research has begun to explore the direct effects of these compounds on heart cells.

  • One study found that 25I-NBOMe decreased the viability of H9c2 rat cardiomyocytes, with a TC50 (toxic concentration 50%) of 70.4 µM.[9] The same study also showed that 25I-NBOMe prolonged the QTc interval in rats, an indicator of potential arrhythmia risk.[9]

The following diagram illustrates the proposed signaling pathway linking 5-HT2A receptor activation to potential cardiotoxic effects.

Cardiotoxicity_Pathway Compound Benzofuran Ethylamine (e.g., 25B-NBOMe) Receptor 5-HT2A Receptor (on Cardiomyocytes) Compound->Receptor Agonism Signaling Intracellular Signaling (e.g., Ca2+ mobilization) Receptor->Signaling Effects Adverse Cardiovascular Effects Signaling->Effects Arrhythmia Arrhythmia Effects->Arrhythmia Hypertrophy Cardiac Hypertrophy Effects->Hypertrophy

Caption: 5-HT2A agonism and potential cardiotoxicity.

Acute Systemic Toxicity and Lethality

While in vitro data provides valuable mechanistic insights, in vivo studies are crucial for understanding the overall systemic toxicity and lethal potential of these compounds.

Lethal Dose (LD50) Data: Unfortunately, there is a significant lack of publicly available, peer-reviewed LD50 data for 2C-B and 25B-NBOMe in animal models.

  • 2C-B: Anecdotal reports from Alexander Shulgin's work suggest an LD50 in mice of between 100 and 125 mg/kg.[10] However, this has not been formally published in a peer-reviewed journal.

  • NBOMes: There are numerous reports of human fatalities associated with NBOMe use, often at very low doses.[11][12] This indicates a narrow therapeutic index and a high potential for overdose. Postmortem blood concentrations of 25B-NBOMe in fatal cases have been reported in the low ng/mL range.[11]

The significant difference in reported lethal outcomes between 2C-B and NBOMes in humans underscores the much greater acute toxicity of the NBOMe series.

Genotoxicity: An Area for Further Investigation

Genotoxicity, the ability of a compound to damage DNA, is a critical aspect of toxicological assessment. There is currently a paucity of data on the genotoxic potential of both 2C-B and NBOMes. While some studies have investigated the genotoxicity of other benzofuran derivatives, direct comparative data for these specific ethylamines is needed. Standard assays such as the Ames test, which assesses mutagenicity in bacteria, would be highly valuable in filling this knowledge gap.

Experimental Protocols

For researchers planning to conduct their own comparative toxicity studies, the following are generalized protocols for key in vitro assays. It is essential to optimize these protocols for the specific cell lines and compounds being investigated.

MTT Assay for Cytotoxicity

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate cells (e.g., SH-SY5Y or HepG2) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the benzofuran ethylamine derivatives in appropriate cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Prepare a stock solution of MTT (e.g., 5 mg/mL in PBS) and add it to each well to a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the EC50 values for each compound.

LDH Assay for Cytotoxicity

Principle: This assay measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium. LDH is a stable enzyme and its presence in the medium is an indicator of compromised cell membrane integrity.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Collection of Supernatant: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with an LDH assay reagent mixture containing lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the reaction mixture at room temperature, protected from light, for a specified time (e.g., 30 minutes).

  • Stop Reaction: Add a stop solution to terminate the enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance of the colored product at a wavelength of 490 nm.

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to release maximum LDH) and determine the EC50 values.

Conclusion and Future Directions

The available evidence strongly indicates that N-benzyl-substituted benzofuran ethylamines (NBOMes) possess a significantly higher in vitro and in vivo toxicity profile compared to their 2C counterparts, such as 2C-B. The increased lipophilicity and resulting higher intracellular concentrations of NBOMes are likely key contributors to their enhanced cytotoxicity. Clinically, NBOMe intoxication is associated with more severe and life-threatening neurotoxic and cardiovascular effects.

While this guide provides a comprehensive overview based on current literature, there remain critical knowledge gaps. Future research should prioritize:

  • Standardized in vivo acute toxicity studies to determine and compare the LD50 values of various benzofuran ethylamine derivatives.

  • Comprehensive genotoxicity assessments , including Ames testing, to evaluate the mutagenic potential of these compounds.

  • Direct comparative in vitro cardiotoxicity studies on human cardiomyocytes to better understand the risks of cardiac adverse effects.

  • Further elucidation of the metabolic pathways and the role of specific metabolites in the toxicity of these compounds.

A deeper understanding of the structure-toxicity relationships within this class of compounds is essential for the safe advancement of research and the potential development of novel therapeutics with improved safety profiles.

References

  • Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs. (2024). MDPI. [Link]

  • Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. (2023). ResearchGate. [Link]

  • 25-NB - Wikipedia. (n.d.). Wikipedia. [Link]

  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. (n.d.). IJSDR. [Link]

  • Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. (2023). MDPI. [Link]

  • Chemical structures of 2C-H (A), 2C-I (B), 2C-B (C), 25B-NBOMe (D), and MDMA (E). (n.d.). ResearchGate. [Link]

  • Has anyone died form 2c-b ? : r/2cb. (2023). Reddit. [Link]

  • Toxicodynamic insights of 2C and NBOMe drugs – Is there abuse potential? (2025). PMC. [Link]

  • 25I-NBOMe, a phenethylamine derivative, induces adverse cardiovascular effects in rodents: possible involvement of p21 (CDC42/RAC)-activated kinase 1. (2020). Taylor & Francis Online. [Link]

  • Experimental Study on the Postmortem Redistribution of the Substituted Phenethylamine, 25B-NBOMe. (2018). PubMed. [Link]

  • Ames Test to Detect Mutagenicity of 2-Alkylcyclobutanones: A Review. (2017). PubMed. [Link]

  • Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. (2023). PMC. [Link]

  • Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016). Crimson Publishers. [Link]

  • A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. (2024). ResearchGate. [Link]

  • The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. (2023). EAS Publisher. [Link]

  • Neurochemical and Behavioral Effects of a New Hallucinogenic Compound 25B-NBOMe in Rats. (n.d.). PubMed Central. [Link]

  • (PDF) Ames Test to Detect Mutagenicity of 2-Alkylcyclobutanones: A Review. (2025). ResearchGate. [Link]

  • Cytotoxic effects of psychotropic benzofuran derivatives, N-methyl-5-(2-aminopropyl)benzofuran and its N-demethylated derivative, on isolated rat hepatocytes. (2017). PubMed. [Link]

  • (PDF) Acute and 28-day repeated dose toxicity evaluations of 2-hydroxybenzylamine acetate in mice and rats. (n.d.). Academia.edu. [Link]

  • 2C-B - Wikipedia. (n.d.). Wikipedia. [Link]

  • Assessment of the performance of the Ames II assay: a collaborative study with 19 coded compounds. (2004). PubMed. [Link]

  • Acute Effects of the Psychedelic Phenethylamine 25I-NBOMe in C57BL/6J Male Mice. (2025). MDPI. [Link]

  • 25I-NBOMe, a phenethylamine derivative, induces adverse cardiovascular effects in rodents: possible involvement of p21 (CDC42/RAC)-activated kinase 1. (2020). PubMed. [Link]

  • Test Results. (n.d.). DrugsData.org. [Link]

  • Fatal Intoxications with 25B-NBOMe and 25I-NBOMe in Indiana During 2014. (n.d.). SciSpace. [Link]

  • toxicity from 25B-NBOMe – a cluster of N-bomb cases. (2015). Canterbury Health Laboratories. [Link]

  • Acute Pharmacological Effects of 2C-B in Humans: An Observational Study. (2018). PMC. [Link]

  • oral ld50 values: Topics by Science.gov. (n.d.). Science.gov. [Link]

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Safety Operating Guide

Personal protective equipment for handling 2-(1-Benzofuran-2-yl)ethan-1-amine hydrochloride

[1][2]

Executive Safety Directive

Handling 2-(1-Benzofuran-2-yl)ethan-1-amine hydrochloride (CAS: 27404-32-6) requires a containment strategy that goes beyond standard "lab hygiene."[1][2] As a primary amine salt fused to a benzofuran ring, this compound represents a structural bioisostere to tryptamine and serotonin. Consequently, it possesses not only local irritant properties (H315, H319, H335) but also significant potential for pharmacological activity (Acute Tox. 4, H302).[2]

The Core Directive: Treat this compound as a potent bioactive agent. Your PPE is the final barrier; your primary defense is the engineering control (Fume Hood).

Quick Reference Data
PropertySpecificationCritical Safety Implication
Physical State Solid (Crystalline Powder)High inhalation risk during weighing/transfer.[1][2]
Solubility Water, Methanol, DMSORapid transdermal absorption if solubilized.
Acidity Hydrochloride SaltHygroscopic; corrosive to mucous membranes upon hydrolysis.
Stability Light/Air SensitiveDegradation products may have unknown toxicity profiles.

Hazard Mechanism & Risk Assessment

To select the correct PPE, one must understand the mechanism of injury.

  • Respiratory Irritation (H335): The hydrochloride salt moiety hydrolyzes upon contact with moisture in the respiratory tract, releasing trace hydrochloric acid and the free amine. This causes immediate tissue necrosis and inflammation in the bronchial tree.

  • Ocular Damage (H319): As a cationic surfactant-like molecule, the amine can disrupt the lipid bilayer of the corneal epithelium, leading to potential irreversible opacity if not rinsed immediately.[2]

  • Systemic Toxicity (H302/Bioactivity): The benzofuran-ethylamine scaffold mimics the indole-ethylamine structure of serotonin (5-HT).[1][2] Systemic absorption may trigger off-target serotonergic effects (e.g., vasoconstriction, CNS excitation).[2]

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. Use this specific protocol for benzofuran-ethylamine derivatives.

A. Respiratory Protection (The Critical Vector)
  • Primary Control: All open handling must occur within a certified Chemical Fume Hood (Face velocity: 0.5 m/s).

  • PPE Requirement:

    • Routine Handling (In Hood): Surgical mask is insufficient.[2] No respirator required if sash is at working height.

    • Spill Cleanup/Outside Hood: NIOSH-certified N95 (minimum) or P100 particulate respirator.[2]

    • Why: The particle size of amine salts often drifts below 5 microns. P100 filters capture 99.97% of these fines, whereas surgical masks offer zero protection against chemical dust.

B. Dermal Protection (Glove Selection)
  • Material: Nitrile Rubber (Minimum thickness: 0.11 mm / 4 mil).[2]

  • Technique: Double-gloving is mandatory when handling solutions.

    • Inner Glove: Nitrile (4 mil) - Taped to lab coat cuff.[2]

    • Outer Glove: Nitrile (4-8 mil) - Changed immediately upon splash.[1][2]

  • Contraindication: Do NOT use Latex. Primary amines can facilitate permeation through natural rubber latex, and latex proteins can cause unnecessary sensitization risks.

  • Solvent Considerations: If the compound is dissolved in Dichloromethane (DCM) , standard nitrile degrades in <2 minutes.[2] You must use PVA (Polyvinyl alcohol) or Silver Shield™ (Laminate) gloves.[2]

C. Ocular & Body Defense[1][2][3][4][5][6]
  • Eyes: Chemical Splash Goggles (Indirect Vent).[2]

    • Reasoning: Safety glasses with side shields are inadequate for powders. Airborne dust can bypass side shields. Goggles form a seal, preventing lacrimal fluid acidification.

  • Body: High-neck laboratory coat (cotton/polyester blend) buttoned to the top.[2] Long pants and closed-toe non-perforated shoes are non-negotiable.[2]

Operational Workflow: Safe Handling Protocol

The following diagram illustrates the decision logic and workflow for handling this compound, ensuring a self-validating safety loop.

HandlingProtocolStartStart: Task DefinitionStateCheckCheck Physical StateStart->StateCheckSolidSolid PowderStateCheck->SolidIs PowderSolutionSolubilized (Liquid)StateCheck->SolutionIs LiquidWeighingWeighing Protocol:1. Anti-static gun usage2. Tare closed vessel3. Transfer inside HoodSolid->WeighingEngineering Control:Fume Hood ONLYSolventCheckCheck Solvent TypeSolution->SolventCheckWeighing->SolutionDissolutionStandardSolventMeOH / Water / DMSO(Use Nitrile Gloves)SolventCheck->StandardSolventAggressiveSolventDCM / Chloroform(Use Laminate/PVA Gloves)SolventCheck->AggressiveSolventReactionReaction Setup(Closed System, N2 atm)StandardSolvent->ReactionAggressiveSolvent->ReactionWasteDisposal(Segregated Stream)Reaction->WasteQuench & Neutralize

Figure 1: Operational Handling Logic. Note the critical divergence in glove selection based on the solvent carrier.

Experimental Protocol: Solubilization & Transfer

Objective: Safely transfer 500 mg of 2-(1-Benzofuran-2-yl)ethan-1-amine HCl from stock bottle to reaction vessel without aerosolization.

  • Preparation:

    • Activate Fume Hood (verify flow >80 fpm).[2]

    • Don PPE: Goggles, Lab Coat, Double Nitrile Gloves.

    • Place an anti-static mat or use an ionizing gun inside the hood (amine salts are prone to static cling/scattering).[2]

  • Weighing (Difference Method):

    • Do not use a spatula to scoop powder into an open weigh boat on the balance.

    • Step A: Tare a sealable glass vial (with cap) on the balance.

    • Step B: Move vial to Fume Hood. Transfer approximate amount into vial. Cap the vial.

    • Step C: Return sealed vial to balance to record mass.

    • Validation: This method ensures the powder is never exposed to the open lab environment.

  • Solubilization:

    • Add solvent (e.g., Methanol) directly to the weighing vial.

    • Dissolve before transferring to the reaction flask.

    • Reasoning: Transferring liquids is safer than transferring powders.

Disposal & Deactivation

Amine salts are hazardous to aquatic environments.[3][4][5] Never dispose of down the drain.

Waste Stream Logic
  • Identification: Classify as "Organic Base, Toxic, Solid/Liquid."

  • Neutralization (Spills):

    • If spilled as powder: Cover with damp paper towel (to prevent dust), wipe up, and place in solid waste.

    • If spilled as liquid: Absorb with vermiculite.

  • Final Destruction:

    • The compound contains Nitrogen and Chlorine. It requires High-Temperature Incineration equipped with a scrubber to capture NOx and HCl gases.[2]

DisposalPathSourceWaste MaterialSegregationSegregation:Halogenated vs Non-HalogenatedSource->SegregationLiquidWasteLiquid Stream(Carboy)Segregation->LiquidWasteSolutionsSolidWasteSolid Stream(Double Bagged)Segregation->SolidWastePowder/WipesIncineratorIncineration(>1100°C, 2s residence)LiquidWaste->IncineratorSolidWaste->IncineratorScrubberGas Scrubbing(HCl/NOx removal)Incinerator->Scrubber

Figure 2: Waste Disposal Pathway ensuring environmental compliance and neutralization of toxic byproducts.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53621905, 2-(1-Benzofuran-2-yl)ethan-1-amine hydrochloride. Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Fume Hoods. Retrieved from [Link]

  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link][1][2]

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